molecular formula C8H8ClNO2 B1353946 2-Chloro-1,3-dimethyl-5-nitrobenzene CAS No. 38560-96-2

2-Chloro-1,3-dimethyl-5-nitrobenzene

Cat. No.: B1353946
CAS No.: 38560-96-2
M. Wt: 185.61 g/mol
InChI Key: XOTLSEJRAUKAPO-UHFFFAOYSA-N
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Description

2-Chloro-1,3-dimethyl-5-nitrobenzene is a useful research compound. Its molecular formula is C8H8ClNO2 and its molecular weight is 185.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1,3-dimethyl-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-5-3-7(10(11)12)4-6(2)8(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOTLSEJRAUKAPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00432807
Record name 2-CHLORO-1,3-DIMETHYL-5-NITROBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38560-96-2
Record name 2-CHLORO-1,3-DIMETHYL-5-NITROBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-1,3-dimethyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 38560-96-2

Introduction: A Versatile Building Block in Chemical Synthesis

2-Chloro-1,3-dimethyl-5-nitrobenzene, also known as 2-chloro-5-nitro-m-xylene, is a substituted aromatic compound of significant interest to researchers and professionals in drug development and fine chemical synthesis.[1] Its unique substitution pattern, featuring an electron-withdrawing nitro group and ortho/para-directing chloro and methyl groups, imparts a distinct reactivity profile that makes it a valuable intermediate for the construction of more complex molecular architectures. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and analytical characterization of this compound, with a focus on its practical applications in a laboratory setting.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its effective use in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 38560-96-2[1]
Molecular Formula C₈H₈ClNO₂[1]
Molecular Weight 185.61 g/mol [1]
IUPAC Name This compound[1]
Synonyms 2-Chloro-5-nitro-m-xylene, 4-Chloro-3,5-dimethylnitrobenzene
Appearance Likely a crystalline solidInferred from related compounds
Solubility Insoluble in water; soluble in common organic solvents like alcohol, benzene, and ether.[2]

Synthesis of this compound: A Step-by-Step Protocol

The most direct and industrially scalable synthesis of this compound is the electrophilic nitration of 2-chloro-m-xylene.[3] The methyl groups are activating and ortho, para-directing, while the chloro group is deactivating but also ortho, para-directing. The position of nitration is determined by the interplay of these directing effects.

Experimental Protocol: Nitration of 2-Chloro-m-xylene

This protocol is a generalized procedure based on established methods for the nitration of aromatic compounds and should be optimized for specific laboratory conditions.

Materials:

  • 2-Chloro-m-xylene

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add a calculated amount of concentrated sulfuric acid.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add 2-chloro-m-xylene to the cold sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C.

  • Prepare a nitrating mixture by cautiously adding concentrated nitric acid to a separate portion of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 2-chloro-m-xylene in sulfuric acid, maintaining the reaction temperature between 0-10 °C. The rate of addition should be controlled to prevent a rapid increase in temperature.[4]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure the reaction goes to completion.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the crude product.[4]

  • Filter the solid product and wash it thoroughly with cold water to remove residual acid.

  • Dissolve the crude product in dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or hexane.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product 2-Chloro-m-xylene 2-Chloro-m-xylene Nitration Nitration 2-Chloro-m-xylene->Nitration Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4)->Nitration Quenching on Ice Quenching on Ice Nitration->Quenching on Ice Extraction Extraction Quenching on Ice->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Recrystallization Recrystallization Solvent Removal->Recrystallization This compound This compound Recrystallization->this compound

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications in Drug Development

The chemical reactivity of this compound is primarily dictated by the nitro group, which can be readily reduced to an amino group. This transformation is a cornerstone of its utility in medicinal chemistry, as the resulting aniline derivative serves as a versatile precursor for the synthesis of a wide array of bioactive molecules.

Reduction of the Nitro Group

The conversion of the nitro group to an amine is a critical step in utilizing this compound as a synthetic intermediate. This can be achieved through various methods, including catalytic hydrogenation or using reducing agents like tin(II) chloride in hydrochloric acid.

Experimental Protocol: Reduction to 3-Chloro-2,6-dimethylaniline

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Diethyl ether or other suitable extraction solvent

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve this compound in ethanol.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.

  • Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and carefully neutralize it with a concentrated sodium hydroxide solution until the solution is basic. This will precipitate tin salts.

  • Extract the product into diethyl ether.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 3-chloro-2,6-dimethylaniline.

  • The product can be purified by distillation or chromatography.

Reduction_Pathway Start This compound C₈H₈ClNO₂ Intermediate {3-Chloro-2,6-dimethylaniline | C₈H₁₀ClN} Start->Intermediate Reduction (e.g., SnCl₂/HCl) End {Bioactive Molecules | Pharmaceuticals} Intermediate->End Further Functionalization

Caption: Key transformation of this compound for drug synthesis.

The resulting 3-chloro-2,6-dimethylaniline is a valuable building block for the synthesis of various pharmaceutical compounds. The amino group can be further functionalized to introduce diverse pharmacophores, and the chloro and methyl substituents can modulate the pharmacokinetic and pharmacodynamic properties of the final molecule. While a specific drug synthesized directly from this compound is not prominently documented in publicly available literature, its structural motifs are present in various classes of bioactive molecules, including anti-inflammatory and anti-cancer agents.

Safety and Handling

As with all nitroaromatic and chlorinated compounds, this compound should be handled with appropriate safety precautions.[5]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[5] Do not ingest.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[6]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Analytical Methods for Characterization and Quality Control

The purity and identity of this compound are crucial for its successful application in synthesis. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful analytical techniques for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal method for the analysis of volatile and thermally stable compounds like this compound. It provides both qualitative and quantitative information.

Sample Preparation:

  • Prepare a stock solution of the compound in a suitable solvent like acetone or dichloromethane (e.g., 1 mg/mL).[7]

  • Prepare a series of calibration standards by serial dilution of the stock solution.

  • Dissolve the sample to be analyzed in the same solvent to a concentration within the calibration range.

  • Filter all solutions through a 0.22 µm syringe filter before injection.[7]

Typical GC-MS Parameters:

ParameterRecommended Setting
GC System Agilent 8890 GC or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 250 °C
Injection Volume 1 µL (Split or Splitless)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temp 100 °C for 1 min, ramp at 15 °C/min to 250 °C, hold for 5 min
MS Detector Mass Spectrometer (e.g., Agilent 5977)
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-300 m/z
High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of a wide range of compounds and can be readily adapted for this compound.

Sample Preparation:

Similar to GC-MS, prepare a stock solution and calibration standards in a suitable mobile phase compatible solvent (e.g., acetonitrile/water mixture).

Typical HPLC Parameters:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile and water
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis or Diode Array Detector (DAD) at a suitable wavelength (e.g., 254 nm)

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the synthesis of pharmaceuticals and other fine chemicals. Its straightforward synthesis, coupled with the reactivity of its nitro group, makes it an attractive starting material for the creation of complex molecular structures. A thorough understanding of its properties, handling requirements, and analytical characterization is essential for its safe and effective use in the laboratory. This guide provides a solid foundation for researchers and drug development professionals to incorporate this compound into their synthetic strategies.

References

  • PubChem. this compound. National Center for Biotechnology Information. [Link]

  • PrepChem. Synthesis of 2-chloronitrobenzene. [Link]

  • Schenzle, A., et al. (2003). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. Journal of Bacteriology, 185(1), 248-257. [Link]

  • Zhang, D., et al. (2011). Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry. Analytical Methods, 3(9), 2099-2105. [Link]

  • PubChem. 2-Chloro-5-nitrobenzene-1,3-dicarboxylic acid. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency. Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. [Link]

  • Google Patents.
  • Google Patents.
  • INCHEM. ICSC 0255 - 1,3-DICHLORO-5-NITROBENZENE. [Link]

  • Google Patents. A kind of preparation method of 2-chloro-5-nitro-toluene.
  • Quora. Why chlorination of meta-nitrotoluene give 2,chloro 5,nitrotoluene instead of 4,chloro 3,nitrotoluene? [Link]

  • Carl ROTH. Safety Data Sheet: Nitrobenzene. [Link]

  • U.S. Department of Health and Human Services. Toxicological Profile for 1,3-Dinitrobenzene. [Link]

  • National Center for Biotechnology Information. Sensitive and selective gas chromatography-tandem mass spectrometry method for the detection of nitrobenzene in tobacco smoke. [Link]

  • Agilent. THE ESSENTIAL CHROMATOGRAPHY & SPECTROSCOPY CATALOG, GC AND GC/MS 2015-2016 Edition. [Link]

  • Filo. How are products formed in nitration of m xylene? [Link]

  • Agilent. Safety Data Sheet: 1,3-Dimethyl-2-nitrobenzene Standard. [Link]

  • National Center for Biotechnology Information. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. [Link]

  • HCI. o-Nitro Chloro Benzene. [Link]

  • Sciencemadness Discussion Board. Large Scale Production of 2,6-dimethylnitrobenzene. [Link]

Sources

An In-depth Technical Guide to 2-Chloro-1,3-dimethyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Chloro-1,3-dimethyl-5-nitrobenzene, also known as 2-chloro-5-nitro-m-xylene, is a halogenated nitroaromatic compound. Its structure, featuring a benzene ring substituted with a chlorine atom, two methyl groups, and a nitro group, makes it a versatile intermediate in organic synthesis. The interplay of these functional groups—the electron-withdrawing nature of the nitro group and chlorine atom, and the electron-donating effect of the methyl groups—governs its reactivity and potential applications. Halogenated and nitrated aromatic compounds are significant building blocks in the synthesis of a wide array of industrial and pharmaceutical products, including dyes, agrochemicals, and active pharmaceutical ingredients (APIs).[1][2] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectral characteristics, reactivity, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Chemical Identity and Physical Properties

Proper identification and understanding of the physicochemical properties of a compound are fundamental for its application in research and development.

IdentifierValueSource
IUPAC Name This compoundPubChem[3]
Synonyms 2-Chloro-5-nitro-m-xylene, 4-Chloro-3,5-dimethylnitrobenzenePubChem[3]
CAS Number 38560-96-2PubChem[3]
Molecular Formula C₈H₈ClNO₂PubChem[3]
Molecular Weight 185.61 g/mol PubChem[3]
Appearance Predicted to be a solid-
Topological Polar Surface Area 45.8 ŲPubChem[3]
XLogP3 3.1PubChem[3]

digraph "2_Chloro_1_3_dimethyl_5_nitrobenzene" {
graph [layout=neato, overlap=false, splines=true, maxiter=500, start=123];
node [shape=plaintext];
edge [color="#202124"];

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; Cl [label="Cl", fontcolor="#34A853"]; C7 [label="C"]; H1[label="H"]; H2[label="H"]; H3[label [fontcolor="#FFFFFF", label= 3>] ]; C8 [label="C"]; H4[label="H"]; H5[label="H"]; H6[label="H"]; H7 [label="H"]; H8 [label="H"]; N [label="N", fontcolor="#4285F4"]; O1 [label="O", fontcolor="#EA4335"]; O2 [label="O", fontcolor="#EA4335"];

// Benzene ring C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""];

// Substituents C1 -- Cl [label=""]; C2 -- C7 [label=""]; C4 -- N [label=""]; C6 -- C8 [label=""];

// Methyl hydrogens C7 -- H1[style=invis]; C7 -- H2[style=invis]; C7 -- H3[style=invis]; C8 -- H4[style=invis]; C8 -- H5[style=invis]; C8 -- H6[style=invis];

// Aromatic hydrogens C3 -- H7 [label=""]; C5 -- H8 [label=""];

// Nitro group N -- O1 [label=""]; N -- O2 [label=""];

// Positioning C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; Cl [pos="0,2.5!"]; C7 [pos="-1.74,1!"]; H7 [pos="-1.74,-1!"]; N [pos="0,-2.5!"]; O1 [pos="-0.87,-3!"]; O2 [pos="0.87,-3!"]; H8 [pos="1.74,-1!"]; C8 [pos="1.74,1!"];

// Custom node rendering for methyl groups node[shape=none, width=0, height=0]; C7_label [label="H₃C", pos="-2.2,0.7!"]; C8_label [label="CH₃", pos="2.2,0.7!"]; }

Caption: 2D structure of this compound.

Synthesis of this compound

The synthesis of this compound can be approached through several strategic pathways, leveraging established aromatic substitution reactions. Two plausible routes are outlined below, starting from commercially available precursors.

Route 1: Chlorination of 1,3-Dimethyl-5-nitrobenzene

This approach involves the direct electrophilic chlorination of 1,3-dimethyl-5-nitrobenzene (5-nitro-m-xylene). The directing effects of the substituents on the aromatic ring are crucial in determining the regioselectivity of this reaction. The two methyl groups are ortho, para-directing and activating, while the nitro group is meta-directing and strongly deactivating. The positions ortho to both methyl groups (positions 2 and 6) and para to one methyl group (position 4) are activated. The position meta to the nitro group (position 2, 4, and 6) is the least deactivated by the nitro group. The confluence of these directing effects strongly favors substitution at the 2-position, which is ortho to both methyl groups and meta to the nitro group.

G start 1,3-Dimethyl-5-nitrobenzene product This compound start->product Electrophilic Aromatic Substitution reagent Cl₂, Lewis Acid (e.g., FeCl₃ or AlCl₃) reagent->start

Caption: Synthetic pathway via electrophilic chlorination.

Experimental Protocol (Proposed):

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet tube, dissolve 1,3-dimethyl-5-nitrobenzene in a suitable inert solvent such as dichloromethane or carbon tetrachloride.

  • Catalyst Addition: Add a catalytic amount of a Lewis acid, such as anhydrous iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

  • Chlorination: While stirring the mixture, bubble chlorine gas (Cl₂) through the solution at a controlled rate. The reaction is typically carried out at room temperature or with gentle heating. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Upon completion, quench the reaction by slowly adding water. Separate the organic layer, wash it with a dilute solution of sodium bicarbonate to remove any acidic byproducts, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Route 2: Sandmeyer Reaction of 2-Amino-1,3-dimethyl-5-nitrobenzene

An alternative strategy involves the diazotization of an amino group followed by a Sandmeyer reaction to introduce the chloro substituent. This multi-step synthesis begins with the nitration of 2-amino-1,3-dimethylbenzene (2,6-dimethylaniline) to introduce the nitro group at the 5-position. The resulting 2-amino-1,3-dimethyl-5-nitrobenzene is then converted to the corresponding diazonium salt, which is subsequently treated with a copper(I) chloride solution to yield the target molecule.

G start 2-Amino-1,3-dimethyl-5-nitrobenzene product This compound start->product Sandmeyer Reaction step1_reagent 1. NaNO₂, aq. HCl, 0-5 °C 2. CuCl step1_reagent->start

Caption: Synthetic pathway via the Sandmeyer reaction.

Experimental Protocol (Proposed):

  • Diazotization: Dissolve 2-amino-1,3-dimethyl-5-nitrobenzene in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5 °C to form the diazonium salt solution.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid. While stirring vigorously, slowly add the cold diazonium salt solution to the CuCl solution. Effervescence (evolution of N₂ gas) should be observed.

  • Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional period to ensure complete reaction. Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic extracts with water and then with a dilute sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Predicted Spectroscopic Data

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show two singlets for the aromatic protons and two singlets for the methyl protons, given the symmetry of the molecule.

  • Aromatic Protons (H-4, H-6): These two protons are chemically equivalent and are expected to appear as a singlet in the downfield region, likely between δ 7.5-8.5 ppm. The strong electron-withdrawing effect of the nitro group and the deshielding effect of the chlorine atom will shift these protons significantly downfield.

  • Methyl Protons (2x CH₃): The two methyl groups are also chemically equivalent and should appear as a singlet further upfield, likely in the range of δ 2.3-2.6 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to exhibit six distinct signals corresponding to the six unique carbon environments in the molecule.

  • Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbon bearing the nitro group (C-5) and the carbon bearing the chlorine atom (C-2) are expected to be the most downfield. The carbons bearing the methyl groups (C-1, C-3) will also be in the aromatic region, as will the carbons bearing hydrogen atoms (C-4, C-6).

  • Methyl Carbons: The two equivalent methyl carbons will give a single signal in the upfield region, typically around δ 20-25 ppm.

Predicted Infrared (IR) Spectrum

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule.

  • N-O Stretching (Nitro Group): Strong, characteristic asymmetric and symmetric stretching vibrations are expected around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

  • C-Cl Stretching: A band in the region of 1000-1100 cm⁻¹ can be attributed to the C-Cl stretching vibration.

  • C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching bands will appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be observed just below 3000 cm⁻¹.

  • C=C Stretching (Aromatic Ring): Several bands of variable intensity are expected in the 1400-1600 cm⁻¹ region.

Predicted Mass Spectrum (MS)

Electron impact mass spectrometry (EI-MS) would likely show a prominent molecular ion peak ([M]⁺) and a characteristic [M+2]⁺ peak with an intensity of about one-third of the [M]⁺ peak, due to the natural abundance of the ³⁷Cl isotope. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (46 Da) and NO (30 Da). Fragmentation may also involve the loss of a methyl radical (15 Da) or a chlorine atom (35/37 Da).

Chemical Reactivity

The reactivity of this compound is dictated by its functional groups and their electronic effects on the aromatic ring.

Electrophilic Aromatic Substitution

The benzene ring in this compound is significantly deactivated towards electrophilic aromatic substitution due to the presence of the strongly electron-withdrawing nitro group and the deactivating (though ortho, para-directing) chlorine atom. The two methyl groups are activating, but their effect is largely overcome by the deactivating groups. Any further electrophilic substitution would be challenging and require harsh reaction conditions. If substitution were to occur, the directing effects would favor substitution at the 4 or 6 positions, which are ortho and para to the methyl groups and meta to the nitro group.

Nucleophilic Aromatic Substitution (SNA r)

The presence of the electron-withdrawing nitro group in the para position relative to the chlorine atom makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNA r). The nitro group can stabilize the negative charge of the Meisenheimer intermediate formed during the reaction.[4] This allows for the displacement of the chloride ion by strong nucleophiles such as alkoxides, amines, or thiolates. This reactivity is a key feature that makes this compound a useful synthetic intermediate.

G start This compound product Substituted Product start->product Nucleophilic Aromatic Substitution (SNA r) reagent Nucleophile (e.g., RO⁻, R₂NH) reagent->start

Caption: General scheme for nucleophilic aromatic substitution.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using a variety of reducing agents, such as catalytic hydrogenation (H₂/Pd, Pt, or Ni), or metals in acidic media (e.g., Sn/HCl, Fe/HCl). This transformation is fundamental in the synthesis of anilines, which are important precursors for many dyes, pharmaceuticals, and other fine chemicals. The resulting 2-chloro-1,3-dimethyl-5-aminobenzene would be a valuable intermediate for further functionalization.

Potential Applications in Drug Development

While specific applications of this compound in drug development are not extensively documented, its structural motifs are present in various biologically active molecules. As a functionalized building block, it holds potential for the synthesis of novel therapeutic agents.

  • Scaffold for Bioactive Molecules: The substituted benzene ring can serve as a central scaffold for the construction of more complex molecules. The reactivity of the chloro and nitro groups allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

  • Intermediate for Pharmaceutical Synthesis: Chlorinated nitroaromatic compounds are known to be precursors for various pharmaceuticals.[5] For instance, they can be used in the synthesis of kinase inhibitors, antibacterial agents, and other therapeutic classes where a substituted aniline or phenol core is required. The biological activity of halogenated organic compounds is diverse, with many exhibiting antimicrobial, anticancer, and anti-inflammatory properties.[6]

  • Precursor to Fused Heterocyclic Systems: The functional groups on this compound can be manipulated to construct fused heterocyclic ring systems, which are prevalent in many drug molecules. For example, the reduction of the nitro group to an amine, followed by intramolecular cyclization reactions, can lead to the formation of benzimidazoles, quinolines, or other important heterocyclic scaffolds.

Safety and Handling

As with all nitroaromatic compounds, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Nitro compounds can be toxic and may cause irritation upon contact with skin or eyes, or upon inhalation. They are also generally incompatible with strong oxidizing and reducing agents.

Conclusion

This compound is a valuable synthetic intermediate with a rich potential for applications in organic synthesis, particularly in the preparation of complex molecules for the pharmaceutical and chemical industries. Its synthesis is achievable through standard aromatic chemistry, and its reactivity is well-defined by the interplay of its functional groups. While direct applications in drug development are yet to be widely reported, its utility as a versatile building block for creating diverse chemical libraries makes it a compound of significant interest for researchers and scientists in the field. Further investigation into the biological activities of derivatives of this compound may unveil novel therapeutic applications.

References

  • MDPI. (n.d.). Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Dimethyl-5-nitrobenzene. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of chloro, fluoro, and nitro derivatives of 7‐amino‐5‐aryl‐6‐cyano‐5 H ‐pyrano pyrimidin‐2,4‐diones using organic catalysts and their antimicrobial and anticancer activities. Retrieved from [Link]

  • Pearce, M. A., & Tanski, J. M. (2011). 1-Chloro-2-methyl-3-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o608. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]

  • Gribble, G. W. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3598. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry. Retrieved from [Link]

  • Saeed, A., Ashraf, Z., Siddiqui, H. L., & Bolte, M. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molecules, 17(1), 606–612. Retrieved from [Link]

  • Chemguide. (n.d.). electrophilic substitution in methylbenzene and nitrobenzene. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 2-Chloro-1,3-dimethyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the core physical properties of 2-Chloro-1,3-dimethyl-5-nitrobenzene (CAS No. 38560-96-2). Intended for researchers, scientists, and professionals in drug development, this document synthesizes available data on the compound's identification, physicochemical characteristics, and spectral properties. In recognition of the limited experimentally-derived data in public literature, this guide presents a combination of computed properties from authoritative databases and established laboratory protocols for empirical determination. This approach ensures a self-validating framework, empowering researchers to verify these properties in their own laboratories.

Compound Identification and Structure

Accurate identification is the cornerstone of any chemical analysis. This compound is a substituted aromatic compound with a distinct arrangement of functional groups that dictates its physical and chemical behavior.

The primary identifiers for this compound are summarized below.[1][2]

IdentifierValueSource
IUPAC Name This compoundPubChem[2]
CAS Number 38560-96-2Shanghai Canbi Pharma Ltd.[1]
Molecular Formula C₈H₈ClNO₂PubChem[2]
Molecular Weight 185.61 g/mol PubChem[2]
Canonical SMILES CC1=CC(=CC(=C1Cl)C)[O-]PubChem[2]
InChI Key XOTLSEJRAUKAPO-UHFFFAOYSA-NPubChem[2]

The structural arrangement—a benzene ring substituted with two methyl groups, a chloro group, and a nitro group—is fundamental to understanding its properties. The electronegative chloro and nitro groups, combined with the electron-donating methyl groups, create a unique electronic and steric environment.

Summary of Physicochemical Properties

A quantitative understanding of a compound's physical properties is critical for applications ranging from reaction chemistry to formulation development. While extensive experimental data for this compound is not widely published, a combination of predicted values from reliable chemical databases and some supplier-provided data offers a strong foundational profile.

Physical PropertyValue / DescriptionData TypeSource
Boiling Point 283.8 ± 35.0 °C (at 760 Torr)PredictedShanghai Canbi Pharma Ltd.[1]
Density 1.273 ± 0.06 g/cm³ (at 20 °C)PredictedShanghai Canbi Pharma Ltd.[1]
Flash Point 125.4 ± 25.9 °CPredictedShanghai Canbi Pharma Ltd.[1]
XLogP3 3.1ComputedA2B Chem[3], PubChem[2]
Hydrogen Bond Acceptor Count 2ComputedA2B Chem[3], PubChem[2]
Topological Polar Surface Area 45.8 ŲComputedPubChem[2]

Expert Insights: The high predicted boiling point is consistent with a substituted benzene of this molecular weight, influenced by dipole-dipole interactions from the chloro and nitro groups. The XLogP3 value of 3.1 suggests significant lipophilicity and anticipates low solubility in water, a critical factor for both synthesis workup and pharmacological considerations.[3] The presence of two hydrogen bond acceptors (the oxygen atoms of the nitro group) allows for specific interactions with protic solvents or biological receptors, despite the absence of hydrogen bond donors.[3]

Causality and Interplay of Structure and Properties

The physical properties of this compound are a direct consequence of its molecular structure. Understanding these relationships is key to predicting its behavior in various experimental contexts.

G cluster_structure Molecular Structure cluster_groups Functional Groups cluster_properties Resulting Physical Properties Structure This compound Nitro Nitro Group (-NO2) Structure->Nitro Chloro Chloro Group (-Cl) Structure->Chloro Methyl Methyl Groups (-CH3) x2 Structure->Methyl BP High Boiling Point Nitro->BP Dipole-Dipole forces Polarity Molecular Polarity Nitro->Polarity Strongly e--withdrawing High dipole moment Density Density > 1 g/cm³ Chloro->Density Heavy atom effect Chloro->Polarity e--withdrawing Inductive effect Solubility Low Water Solubility (High Lipophilicity) Methyl->Solubility Increases nonpolar character Polarity->BP Increases intermolecular forces Polarity->Solubility Polar nature limits aqueous solubility G cluster_workflow Micro Boiling Point Determination Workflow A 1. Add 0.5 mL of sample to a Thiele tube or small test tube. B 2. Place a small, inverted capillary tube into the sample tube. A->B C 3. Attach the tube to a thermometer. B->C D 4. Heat the apparatus gently in an oil bath. C->D E 5. Observe for a steady stream of bubbles from the inverted capillary. D->E F 6. Stop heating and allow to cool. E->F G 7. Record the temperature when the bubble stream stops and liquid enters the capillary. F->G

Caption: Workflow for micro boiling point determination.

Methodology:

  • Apparatus Assembly: Add a small amount of the substance to a small-diameter test tube or a melting point capillary tube.

  • Bell Creation: Place a smaller, shorter capillary tube, sealed at one end, into the larger tube with its open end down. This creates a "bell" that will trap air. [4]3. Heating: Attach the assembly to a thermometer and place it in a heating bath (e.g., a Thiele tube with mineral oil).

  • Observation: Heat the bath gently. As the temperature rises, the trapped air in the bell will expand, and a few bubbles will emerge.

  • Identify Boiling: As the liquid approaches its boiling point, a continuous and rapid stream of bubbles will emerge from the inverted capillary bell. [4]6. Cooling and Measurement: Remove the heat source. The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid is drawn back into the inverted capillary bell. This is the point where the external pressure just overcomes the vapor pressure of the liquid.

  • Record Pressure: Always record the atmospheric pressure at the time of measurement, as boiling point is pressure-dependent.

Safety and Handling

Substituted nitroaromatic compounds require careful handling due to potential toxicity. While a specific Safety Data Sheet (SDS) for this compound is not widely available, precautions for this class of compounds should be strictly followed.

  • Hazard Class: Likely to be classified as harmful if swallowed, in contact with skin, or if inhaled, based on data for similar nitroaromatic compounds. [5]May cause skin, eye, and respiratory tract irritation. [5]* Personal Protective Equipment (PPE):

    • Gloves: Wear chemically resistant gloves (e.g., nitrile).

    • Eye Protection: Use safety glasses with side shields or chemical goggles.

    • Lab Coat: A standard lab coat is required.

    • Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

  • Handling:

    • Avoid formation of dust and aerosols.

    • Wash hands thoroughly after handling.

    • Keep away from food, drink, and animal feed. [6]* Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place. [6] * Keep away from strong oxidizing agents and incompatible materials.

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations. Chemical waste must be handled as hazardous.

This guide provides a robust framework for understanding and empirically verifying the physical properties of this compound, grounded in established scientific principles and laboratory practices.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3,3,5-Trimethylcyclohexanone, 97%. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Amino-2-chloropyridine, 96%. Retrieved from [Link]

  • Win-Win Chemical. (n.d.). 38560-96-2 this compound. Retrieved from [Link]

  • T3DB. (2014). Nitrobenzene (T3D4216). Toxin and Toxin Target Database. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. (n.d.). 2,6-DIMETHYL-4-NITROPHENOL 2423-71-4 wiki. Retrieved from [Link]

  • University of Alberta. (n.d.). Micro-boiling point measurement. Retrieved from [Link]

  • V.V.P. Engineering College. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Hexamethoxymethylmelamine. Retrieved from [Link]

  • University of Technology. (2021). experiment (1) determination of melting points. Retrieved from [Link]

  • Chemtips. (2013). How to Determine Boiling Points on the Microscale. Retrieved from [Link]

  • SciSpace. (1966). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Acta Chemica Scandinavica. Retrieved from [Link]

  • University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]

  • University of Alberta. (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link]

  • Scribd. (n.d.). Microscale Boiling Point Determination. Retrieved from [Link]

  • National Sun Yat-sen University. (n.d.). Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. Retrieved from [Link]

  • ResearchGate. (2011). Theoretical and Experimental NMR Study of a Series of Five Nitrobenzene-1,2-Diamines. Journal of Organic Chemistry. Retrieved from [Link]

  • American Elements. (n.d.). Zinc Hydroxystannate. Retrieved from [Link]

  • MsdsDigital.com. (2017). SAFETY DATA SHEET 1,1,2,3 - TETRACHLOROPROPENE - TECP (4CPe). Retrieved from [Link]

  • Acta Chemica Malaysia. (n.d.). EFFECT OF CHLORO AND NITRO TERMINAL SUBSTITUENTS ON MESOMORPHIC PROPERTIES OF AZOBENZENE LIQUID CRYSTALS. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Hydroxy-TEMPO. Retrieved from [Link]

Sources

2-Chloro-1,3-dimethyl-5-nitrobenzene synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of 2-Chloro-1,3-dimethyl-5-nitrobenzene (CAS 38560-96-2), a specialized intermediate used in the development of agrochemicals and fine pharmaceutical precursors.

Executive Technical Summary

  • Target Molecule: this compound.[1][2][3][4]

  • IUPAC Systematic Name: 1-Chloro-2,6-dimethyl-4-nitrobenzene.

  • Core Challenge: Achieving regioselectivity for the nitro group at the 5-position relative to the 1,3-dimethyl system. Direct nitration of 2-chloro-1,3-dimethylbenzene (2-chloro-m-xylene) predominantly yields the 4-nitro isomer due to the activating influence of the ortho-methyl group.

  • Selected Pathway: The Sandmeyer Route .[5] This approach utilizes the steric blocking of the 2,6-dimethyl groups in the starting aniline to force nitration to the para (4) position, followed by a Sandmeyer transformation to install the chlorine atom. This guarantees the correct substitution pattern.

Retrosynthetic Analysis & Pathway Logic

The synthesis is designed to overcome the directing effects that favor the 4-nitro isomer in direct electrophilic aromatic substitution.

  • Disconnection: The C–Cl bond is disconnected to reveal a diazonium intermediate, which traces back to an amine (

    
    ).
    
  • Precursor: 4-Nitro-2,6-dimethylaniline.

  • Starting Material: 2,6-Dimethylaniline (2,6-Xylidine).

Pathway Visualizer (DOT)

SynthesisPathway Start 2,6-Dimethylaniline (2,6-Xylidine) Step1 N-Acetyl-2,6-dimethylaniline (Protection) Start->Step1 Ac2O / AcOH Reflux Step2 4-Nitro-N-acetyl-2,6-dimethylaniline (Nitration) Step1->Step2 HNO3 / H2SO4 < 10°C Step3 4-Nitro-2,6-dimethylaniline (Deprotection) Step2->Step3 HCl / H2O Hydrolysis Diazo Diazonium Salt (Intermediate) Step3->Diazo NaNO2 / HCl 0-5°C Target This compound (Target) Diazo->Target CuCl / HCl Sandmeyer

Figure 1: Step-by-step synthetic pathway ensuring regiochemical fidelity.

Detailed Experimental Protocol

Step 1: Protection (Acetylation)

Objective: Protect the amine to prevent oxidation and control nitration kinetics.

  • Reagents: 2,6-Dimethylaniline (1.0 eq), Acetic Anhydride (1.2 eq), Glacial Acetic Acid (Solvent).

  • Procedure:

    • Dissolve 2,6-dimethylaniline in glacial acetic acid.

    • Add acetic anhydride dropwise with stirring. The reaction is exothermic.

    • Reflux for 1 hour to ensure completion.

    • Pour the mixture into ice-cold water. The N-acetyl derivative will precipitate.

    • Filter, wash with water, and dry.

    • Checkpoint: The bulky acetyl group combined with the ortho-methyls creates a "picket fence" effect, strictly directing the incoming nitro group to the para position.

Step 2: Nitration

Objective: Install the nitro group at the 4-position (para to the amine).

  • Reagents: N-Acetyl-2,6-dimethylaniline, Conc.

    
    , Fuming 
    
    
    
    .
  • Procedure:

    • Dissolve the acetylated intermediate in conc.

      
       at 0–5°C.
      
    • Prepare a mixed acid solution (

      
      :
      
      
      
      , 1:1).
    • Add the mixed acid dropwise, maintaining internal temperature below 10°C. Caution: Exotherm.

    • Stir at 10°C for 1 hour, then allow to warm to room temperature.

    • Quench over crushed ice. Filter the yellow precipitate of 4-nitro-N-acetyl-2,6-dimethylaniline.

Step 3: Hydrolysis (Deprotection)

Objective: Restore the free amine for diazotization.

  • Reagents: 70%

    
     or Conc. 
    
    
    
    .[6]
  • Procedure:

    • Suspend the nitrated amide in acid.

    • Reflux for 2–3 hours until the solid dissolves and reprecipitates (or TLC indicates conversion).

    • Neutralize with

      
       or 
      
      
      
      to pH 8–9 to liberate the free base.
    • Filter the bright yellow/orange crystals of 4-nitro-2,6-dimethylaniline .

Step 4: The Sandmeyer Reaction

Objective: Convert the amino group to a chlorine atom.

  • Reagents:

    
    , Conc. 
    
    
    
    ,
    
    
    (Cuprous Chloride).
  • Workflow:

PhaseActionCritical Parameter
Diazotization Dissolve amine in Conc.

.[6] Cool to 0–5°C. Add aqueous

dropwise.
Temp < 5°C to prevent diazonium decomposition.
Substitution Prepare a solution of

in Conc.

at 0°C.
Use freshly prepared

for max yield.
Addition Slowly add the cold diazonium solution to the

solution with vigorous stirring.
Watch for nitrogen gas evolution (foaming).
Workup Heat to 60°C for 30 mins. Steam distill or extract with dichloromethane.Target product is the organic layer/distillate.

Key Analytical Properties

PropertyValueNotes
CAS Number 38560-96-2Verified identifier.[1][2][7]
Molecular Weight 185.61 g/mol Formula:

Appearance Yellow Crystalline Solid
Boiling Point ~283°CAt 760 mmHg.[3]
Solubility Soluble in DCM, EtOAcInsoluble in water.

Safety & Handling

  • Diazonium Instability: The diazonium intermediate in Step 4 is unstable above 5°C. Always keep the reaction vessel in an ice/salt bath during diazotization.

  • Nitration Risks: The nitration step involves strong oxidizers and exotherms. Runaway reactions can occur if addition rates are too fast.

  • Toxicity: Nitro-aromatics are potential hemotoxins. Use full PPE (gloves, fume hood) to avoid inhalation or skin contact.

References

  • Nitration of 2,6-Dialkylanilines

    • Source: BenchChem.[8] "Synthesis of 2,6-Diisopropyl-4-nitroaniline from 2,6-diisopropylaniline."

    • Relevance: Confirms regioselectivity of nitration at the para-position for 2,6-disubstituted anilines.
  • Sandmeyer Reaction Protocol

    • Source: Master Organic Chemistry.
    • Relevance: Provides mechanistic grounding for the CuCl-medi
  • Target Molecule Identification

    • Source: ChemicalBook. "this compound (CAS 38560-96-2)."[1][2]

    • Relevance: Verifies CAS, structure, and physical property d
  • Nitration of Halogenated Xylenes (Comparative)

    • Source: PrepChem. "Synthesis of 2-chloronitrobenzene."
    • Relevance: Illustrates the difficulty of direct nitration and the necessity of the Sandmeyer route for specific isomer control.

Sources

Technical Deep Dive: Reactivity & Manipulation of 2-Chloro-1,3-dimethyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric-Electronic Paradox

2-Chloro-1,3-dimethyl-5-nitrobenzene (CAS: 38560-96-2) represents a classic "push-pull" challenge in organic synthesis.[1][2] Electronically, the molecule is primed for reactivity; the nitro group at the C5 position (para to the chlorine) exerts a strong mesomeric withdrawing effect (-M), theoretically activating the C2-chlorine bond for Nucleophilic Aromatic Substitution (


).

However, this electronic activation is counteracted by severe steric hindrance.[1] The two methyl groups at C1 and C3 (ortho to the chlorine) create a "steric picket fence," significantly raising the activation energy for nucleophilic attack. Consequently, standard protocols for chloronitrobenzenes fail with this substrate. This guide provides optimized, high-energy workflows to overcome this steric barrier while maintaining chemoselectivity.

Structural Analysis & Reactivity Profile[2]

To manipulate this molecule effectively, one must understand the competition between electronic activation and steric shielding.

The Ortho-Effect Visualization

The chlorine atom is flanked by two methyl groups.[2] In an


 mechanism, the incoming nucleophile must approach the 

orbital of the C-Cl bond at an angle of approximately 109.5° (Bürgi-Dunitz trajectory). The ortho-methyl groups physically occlude this trajectory.[2]

Implication: Reactions that proceed at room temperature for 4-chloronitrobenzene will require temperatures >100°C and polar aprotic solvents for this substrate.[2]

Reactivity Roadmap (DOT Visualization)

ReactivityMap Figure 1: Primary Reactivity Vectors Substrate 2-Chloro-1,3-dimethyl- 5-nitrobenzene SNAr SNAr Displacement (Requires Forcing Conditions) Substrate->SNAr Nucleophiles (R-NH2, RO-) Reduction Nitro Reduction (Risk: Dehalogenation) Substrate->Reduction Fe/HCl or H2/Pt-S Suzuki Pd-Catalyzed Coupling (Requires Bulky Ligands) Substrate->Suzuki Ar-B(OH)2 / Pd-SPhos

Figure 1: The three primary synthetic diversifications. Note the specific constraints (red/yellow warnings) imposed by the methyl groups.

Protocol A: Nucleophilic Aromatic Substitution ( )

Challenge: The transition state for the formation of the Meisenheimer complex is destabilized by the steric clash between the incoming nucleophile and the C1/C3 methyls. Solution: Use of high-boiling polar aprotic solvents and smaller nucleophiles.[2]

Optimized Workflow: Amination with Morpholine

Target: 4-(2,6-dimethyl-4-nitrophenyl)morpholine[2]

ParameterStandard Condition (Failure Mode)Optimized Condition (Success Mode)
Solvent Ethanol or THFDMSO or NMP (N-Methyl-2-pyrrolidone)
Temperature Reflux (60-80°C)120°C - 140°C
Base TriethylamineDiisopropylethylamine (DIPEA) or K2CO3
Stoichiometry 1.1 equiv Nucleophile2.5 equiv Nucleophile (Drive equilibrium)
Step-by-Step Procedure
  • Charge: In a pressure-rated vial, dissolve this compound (1.0 eq) in anhydrous DMSO (0.5 M concentration).

  • Add: Add Potassium Carbonate (2.0 eq) followed by Morpholine (2.5 eq).

  • Heat: Seal the vessel and heat to 130°C for 16 hours.

    • Checkpoint: Monitor by HPLC.[2] The starting material peak (high Rt) should disappear. If conversion is <50% after 6h, increase temp to 150°C.

  • Workup: Pour reaction mixture into crushed ice/water (10x volume). The product is lipophilic and should precipitate.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water.[2]

Mechanistic Insight: The high temperature is required not just for kinetics, but to ensure the rotational energy of the methyl groups allows for momentary "gating" of the active site [1].

Protocol B: Chemoselective Nitro Reduction

Challenge: Reducing the nitro group to an aniline without cleaving the Carbon-Chlorine bond (hydrodehalogenation). Palladium on Carbon (Pd/C) with Hydrogen gas often strips the chlorine, especially in hindered systems where the catalyst contact time is prolonged.

Decision Logic: Catalyst Selection

ReductionLogic Figure 2: Catalyst Selection for Halogenated Nitroarenes Start Reduction Required Q1 Is Cl Retention Critical? Start->Q1 MethodA Method A: Fe / AcOH (Bechamp Reduction) Q1->MethodA Yes (Robust) MethodB Method B: Pt/C (Sulfided) + H2 (1 atm) Q1->MethodB Yes (Cleanest) MethodC Method C: Pd/C + H2 (Dehalogenation Risk!) Q1->MethodC No

Figure 2: Decision tree for selecting the reduction method to prevent side-reactions.

Recommended Protocol: Iron-Mediated Reduction (Bechamp)

This method is chemically robust and completely avoids dehalogenation.[2]

  • Suspension: Suspend this compound (10 mmol) in Ethanol (20 mL) and Water (5 mL).

  • Activation: Add Ammonium Chloride (5 mmol) and Iron Powder (325 mesh, 50 mmol).

  • Reflux: Heat to vigorous reflux (80°C) for 2 hours.

    • Observation: The grey iron powder will turn into a reddish-brown sludge (Iron oxides).[2]

  • Filtration: Filter hot through a Celite pad to remove iron residues.[2] Wash with hot ethanol.[2]

  • Isolation: Concentrate the filtrate. Neutralize with saturated NaHCO3 and extract with Ethyl Acetate.[2]

Validation: The product, 4-chloro-3,5-dimethylaniline, is a key intermediate for dyes and agrochemicals.[1] 1H NMR should show a broad singlet (NH2) around 3.5-4.0 ppm and retention of the methyl singlets [2].[2]

Protocol C: Suzuki-Miyaura Cross-Coupling

Challenge: The "Ortho-Effect" severely hampers the Oxidative Addition step of the catalytic cycle. Standard catalysts like


 are ineffective because the triphenylphosphine ligands are not electron-rich enough or bulky enough to force the Pd onto the hindered C-Cl bond.[2]

Solution: Use "Buchwald Ligands" (Dialkylbiarylphosphines) that are electron-rich and bulky.[2]

Optimized Catalyst System
  • Catalyst Source:

    
     (Tris(dibenzylideneacetone)dipalladium(0))[1][2]
    
  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos .[2]

  • Ratio: 1:2 (Pd:Ligand).[2]

Procedure
  • Degassing: Solvents (Toluene/Water 4:1) must be rigorously degassed (sparged with Argon for 20 mins).[2] Oxygen kills the active catalytic species.

  • Assembly: In a glovebox or under Argon stream, combine:

    • Substrate (1.0 eq)[1][2][3]

    • Aryl Boronic Acid (1.5 eq)[1][2]

    • 
       (2 mol%)[1][2]
      
    • SPhos (4 mol%)[1][2]

    • 
       (3.0 eq)[1][2]
      
  • Reaction: Heat to 100°C for 12-24 hours.

  • Why SPhos? The methoxy groups on the SPhos ligand provide secondary interactions with the Pd center, stabilizing the oxidative addition complex despite the steric crowding of the substrate's methyl groups [3].

References

  • PubChem. Compound Summary: this compound (CID 9920569).[2][4] National Library of Medicine.[2][4] Available at: [Link]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[2] (Reduction of Nitro Compounds to Amines).[2][3][5] 5th Edition, Longman Scientific & Technical.[1]

  • Bardar, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. (Foundational text on SPhos/XPhos utility in hindered chlorides).
  • NIST Chemistry WebBook. 5-Nitro-m-xylene Spectral Data. Available at: [Link]

Sources

Technical Guide: Solubility Profiling & Solvent Selection for 2-Chloro-1,3-dimethyl-5-nitrobenzene

[1]

Molecular Architecture & Solubility Prediction

Compound Identity:

  • IUPAC Name: this compound[1][2][3]

  • Common Synonyms: 4-Chloro-3,5-dimethylnitrobenzene; 2-Chloro-5-nitro-m-xylene.[1][2]

  • CAS: 38560-96-2[1][2][3][4]

  • Molecular Weight: 185.61 g/mol [1][2][4]

  • Physical State: Yellow crystalline solid (Needles).[1]

  • Melting Point: 72–74 °C (345–347 K).[1]

Structural Determinants of Solubility

The solubility of CDMNB is governed by the interplay between its lipophilic xylene core and the polar nitro group.[1] Unlike its aniline analogs (e.g., 2-chloro-5-nitroaniline), CDMNB lacks a strong hydrogen-bond donor (HBD) group (-NH₂).[1]

  • Lipophilicity: The 1,3-dimethyl and 2-chloro substituents create a hydrophobic shield, significantly increasing solubility in non-polar and moderately polar aprotic solvents (e.g., Toluene, Ethyl Acetate) compared to aniline derivatives.[1]

  • Crystal Lattice Energy: The moderate melting point (72–74 °C) suggests a lattice energy that is easily overcome by solvents with compatible dispersion forces and dipole-dipole interactions.[1]

Predicted Solubility Ranking (Theoretical)

Based on the "Like Dissolves Like" principle and thermodynamic data from structurally similar nitro-aromatics (e.g., 1,3-dichloro-2,4,6-trinitrobenzene [1], 2-chloro-5-nitroaniline [2]), the expected solubility hierarchy at 298.15 K is:

Polar Aprotic (High) > Moderate Polar (High/Med) > Non-Polar (Med) > Polar Protic (Low) [1]

Solvent ClassRepresentative SolventsPredicted Interaction MechanismExpected Solubility Trend
Polar Aprotic NMP, DMF, AcetoneDipole-dipole; disruption of nitro-group interactions.[1]Highest (Excellent for dissolution)
Esters Ethyl AcetateVan der Waals + weak dipole interactions.[1]High (Ideal for crystallization)
Aromatics Toluene, Xylene

-

stacking; dispersion forces.[1]
Moderate-High (Good for washing)
Alcohols Ethanol, IsopropanolH-bonding network of solvent resists disruption by CDMNB.[1]Low-Moderate (Anti-solvent potential)
Water WaterHydrophobic effect dominates.[1]Insoluble (< 0.01 mg/mL)

Experimental Protocol: Laser Dynamic Method

To generate precise mole fraction solubility data (

Laser Dynamic Method (Synthetic Method)1
Methodology Workflow

The following protocol describes a self-validating system for determining solubility across a temperature range (e.g., 278.15 K to 323.15 K).

Equipment Required:

  • Jacketed glass vessel (50 mL) with magnetic stirring.

  • High-precision thermostat water bath (

    
     0.05 K).[1]
    
  • Laser monitoring system (He-Ne laser + Light intensity meter).[1]

  • Digital thermometer (

    
     0.01 K).[1]
    

Step-by-Step Protocol:

  • Preparation: Weigh a precise mass (

    
    ) of CDMNB and solvent (
    
    
    ) into the vessel.[1]
  • Equilibration: Set the water bath to a temperature well below the expected saturation point. Stir at 400 rpm.

  • Heating Ramp: Slowly increase the temperature (0.1 K/min).

  • Laser Detection: Direct the laser beam through the suspension.[1]

    • State A (Heterogeneous): Particles scatter light; intensity at detector is low/fluctuating.[1]

    • State B (Homogeneous): Last crystal dissolves; solution becomes clear; laser intensity spikes to maximum transmission.[1]

  • Data Point Capture: Record the temperature (

    
    ) at the exact moment of maximum transmission. This 
    
    
    corresponds to the saturation temperature for the specific concentration
    
    
    .[1]
  • Validation: Cool the solution to reform crystals and repeat the heating ramp to verify

    
     (repeatability within 
    
    
    0.1 K).
Workflow Visualization

SolubilityProtocolStartStart: Weigh Solute (m1) & Solvent (m2)MixMixture in Jacketed Vessel(Heterogeneous Suspension)Start->MixLaserLaser Monitoring(Low Transmission due to Scattering)Mix->LaserHeatSlow Heating Ramp(0.1 K/min)Laser->HeatDissolveDissolution Event(Solid Phase Disappears)Heat->DissolveT increasesRecordRecord T_sat(Max Laser Transmission)Dissolve->RecordLaser SpikeRecord->HeatValidation Re-runCalcCalculate Mole Fraction (x_i)Record->Calc

Figure 1: Logic flow for the Laser Dynamic Method to determine solid-liquid equilibrium.

Thermodynamic Modeling & Correlation

Once experimental data is obtained, it must be correlated to thermodynamic models to allow for interpolation and process design (e.g., cooling curves).[1]

Modified Apelblat Equation

The modified Apelblat equation is the most reliable semi-empirical model for correlating solubility of nitro-aromatics in organic solvents.[1]

  • 
     : Mole fraction solubility.[1][5]
    
  • 
     : Absolute temperature (K).[1][6]
    
  • 
     : Empirical parameters derived via non-linear regression.
    
    • Interpretation:

      
       and 
      
      
      reflect the variation in solution activity coefficients;
      
      
      accounts for the temperature dependence of the enthalpy of fusion.[1]
Thermodynamic Dissolution Parameters

Using the van't Hoff analysis, the standard enthalpy (



  • Enthalpy:

    
    [1]
    
  • Gibbs Energy:

    
    [1]
    

Significance:

  • 
     (Endothermic):  Solubility increases with temperature (typical for CDMNB).[1]
    
  • 
    :  The dissolution is non-spontaneous standard state (requires thermal energy).[1]
    

Process Application: Solvent Selection Strategy

For the purification of CDMNB (e.g., post-nitration of 2-chloro-m-xylene), the choice of solvent dictates yield and purity.[1]

Crystallization Decision Matrix[1]
  • Cooling Crystallization: Best for solvents with a steep solubility curve (high

    
    ).[1]
    
    • Candidate:Ethyl Acetate .[1][5][6][7] High solubility at boiling, significantly lower at 20°C.[1]

  • Anti-Solvent Crystallization: Best for recovering product from high-solubility solvents.[1]

    • System: Dissolve in Acetone (Solvent)

      
       Add Water  or Methanol  (Anti-solvent).[1]
      
Solvent Screening Logic

SolventSelectionInputCrude CDMNBCheckPolarityCheck Impurity ProfileInput->CheckPolarityHighSolHigh Solubility(Acetone/DMF)CheckPolarity->HighSolDissolveMedSolMod. Solubility(Ethyl Acetate/Toluene)CheckPolarity->MedSolRecrystallizeLowSolLow Solubility(Alcohols/Water)CheckPolarity->LowSolWashAntiSolventAnti-SolventCrystallizationHighSol->AntiSolventCoolingCoolingCrystallizationMedSol->CoolingWashWashing/SlurryLowSol->Wash

Figure 2: Strategic selection of solvents for purification processes based on solubility magnitude.[1]

References

  • Zhang, Y., et al. (2025).[1] "Measurement, correlation of solubility and thermodynamic properties of 1,3-dichloro-2,4,6-trinitrobenzene in different mono-solvents." ResearchGate.[1][6]

  • Zhang, C., et al. (2016).[1] "Solubility Measurement and Thermodynamic Model Correlation and Evaluation of 2-Chloro-5-nitroaniline in 12 Pure Solvents." Journal of Chemical & Engineering Data. [1]

  • National Toxicology Program. (1992).[1] "1,3-Dimethyl-5-nitrobenzene Chemical Profile." PubChem. [1]

  • Sigma-Aldrich. "this compound Product Specification." [1]

An In-depth Technical Guide to 2-Chloro-1,3-dimethyl-5-nitrobenzene: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 2-Chloro-1,3-dimethyl-5-nitrobenzene, a substituted aromatic nitro compound with significant potential as a versatile chemical intermediate in various fields, including medicinal chemistry and materials science. As a Senior Application Scientist, the aim of this document is to synthesize the available technical data with practical, field-proven insights. This guide will delve into the nomenclature, chemical properties, synthesis strategies, and known applications of this compound, with a particular focus on its relevance to drug discovery and development. Every protocol and mechanistic claim is supported by authoritative sources to ensure scientific integrity and provide a self-validating framework for researchers.

Chemical Identity and Nomenclature

This compound is a multifaceted organic compound. A clear understanding of its nomenclature is crucial for unambiguous communication in a research and development setting.

The systematic IUPAC name for this compound is This compound [1]. However, it is also known by several synonyms, which are frequently encountered in chemical databases and older literature. Establishing a clear connection between these names is the first step in a comprehensive understanding.

A comprehensive list of synonyms includes:

  • 2-Chloro-5-nitro-m-xylene[1]

  • 4-Chloro-3,5-dimethylnitrobenzene[1]

  • 2,6-Dimethyl-4-nitrochlorobenzene[1]

  • 4-chloro-3,5-dimethyinitrobenzene[1]

  • 4-chloro-3,5-dimethyl nitrobenzene[1]

  • 4-chloro-3,5-dimethyl-nitrobenzene[1]

  • 4-chloro-3,5-dimethyl-1-nitrobenzene[1]

Table 1: Chemical Identifiers

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 38560-96-2[1]
Molecular Formula C₈H₈ClNO₂[1]
Molecular Weight 185.61 g/mol [1]
InChI InChI=1S/C8H8ClNO2/c1-5-3-7(10(11)12)4-6(2)8(5)9/h3-4H,1-2H3[1]
SMILES CC1=CC(=CC(=C1Cl)C)[O-][1]

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and reactivity. While experimental data for this specific compound is not extensively published, its properties can be reliably predicted based on its structure and comparison with related compounds.

Table 2: Predicted Physicochemical Properties

PropertyValueNotes
Appearance Likely a crystalline solidBased on related nitroaromatic compounds.
Melting Point Not reported
Boiling Point Not reported
Solubility Expected to be soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane) and have low solubility in water.

Synthesis Strategies and Methodologies

Proposed Synthetic Pathway

The most plausible synthetic route involves the nitration of m-xylene followed by chlorination.

Synthesis_of_this compound m_xylene m-Xylene nitrated_intermediate 1,3-Dimethyl-5- nitrobenzene m_xylene->nitrated_intermediate HNO₃, H₂SO₄ final_product 2-Chloro-1,3-dimethyl- 5-nitrobenzene nitrated_intermediate->final_product Cl₂, Lewis Acid

Caption: Proposed two-step synthesis of this compound.

Step 1: Nitration of m-Xylene

The first step is the nitration of m-xylene to form 1,3-dimethyl-5-nitrobenzene. The two methyl groups are ortho, para-directing and activating. However, due to steric hindrance between the two methyl groups, the incoming electrophile (the nitronium ion, NO₂⁺) is directed to the less hindered para position (C5) and to a lesser extent, the ortho positions (C2, C4, C6).

Experimental Protocol (Adapted from the nitration of similar aromatic compounds):

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place m-xylene. The flask should be cooled in an ice-water bath.

  • Preparation of Nitrating Mixture: Slowly add concentrated nitric acid to concentrated sulfuric acid in a separate beaker, keeping the mixture cool in an ice bath.

  • Addition: Add the cold nitrating mixture dropwise to the stirred m-xylene, ensuring the reaction temperature is maintained between 0-10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture slowly onto crushed ice. The crude product will precipitate out.

  • Isolation and Purification: Collect the solid by vacuum filtration and wash with cold water until the washings are neutral. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

A patent for the synthesis of 2,6-dimethylnitrobenzene, an isomer, describes a continuous flow process using a microtubular reactor with mixed nitric and sulfuric acids, which could be adapted for higher yields and better process control[2].

Step 2: Chlorination of 1,3-Dimethyl-5-nitrobenzene

The second step is the electrophilic chlorination of the nitrated intermediate. The nitro group is a meta-directing and deactivating group, while the methyl groups are ortho, para-directing and activating. The directing effects of the substituents will guide the incoming chlorine atom. In this case, the positions ortho to the methyl groups (C2, C4, C6) are activated. The position meta to the nitro group (C2, C4, C6) is also favored. Therefore, the chlorine will substitute at one of the activated positions ortho to a methyl group and meta to the nitro group.

Experimental Protocol (General procedure for chlorination):

  • Reaction Setup: In a round-bottom flask protected from moisture, dissolve 1,3-dimethyl-5-nitrobenzene in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride).

  • Catalyst: Add a Lewis acid catalyst, such as anhydrous ferric chloride (FeCl₃) or aluminum chloride (AlCl₃).

  • Chlorination: Bubble chlorine gas through the solution or add a chlorinating agent such as N-chlorosuccinimide (NCS) portion-wise at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. Separate the organic layer, wash with a sodium bicarbonate solution and then with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

A patent for a related compound, 2-chloro-5-nitrotoluene, describes a catalytic chlorination of m-nitrotoluene using chlorine gas and a transition metal catalyst[3]. This suggests that direct chlorination of the nitrated xylene derivative is a viable strategy.

Applications in Research and Development

While direct applications of this compound are not extensively documented, its structural motifs suggest its utility as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

Precursor for Biologically Active Molecules

The presence of chloro, nitro, and methyl groups on the benzene ring provides multiple reactive sites for further functionalization. The nitro group can be reduced to an amine, which is a common precursor for a wide range of pharmaceuticals. The chlorine atom can be displaced via nucleophilic aromatic substitution, and the methyl groups can be oxidized or halogenated.

A closely related compound, 2-chloro-5-nitrotoluene , is a key intermediate in the synthesis of the broad-spectrum anticoccidial drug toltrazuril [3]. This highlights the potential of chloro-nitro-toluene derivatives as building blocks in veterinary medicine.

Furthermore, derivatives of 2-chloro-5-nitrobenzoic acid have been synthesized and evaluated for their antibacterial activity, showing promise against both Gram-positive and Gram-negative bacteria. This suggests that the 2-chloro-5-nitroaryl scaffold is a valuable pharmacophore for the development of new antimicrobial agents.

Intermediate in Organic Synthesis

Substituted nitrobenzenes are valuable intermediates in the synthesis of various organic compounds, including dyes, pigments, and rubber chemicals. The specific substitution pattern of this compound makes it a unique starting material for the synthesis of highly substituted aromatic compounds that may not be easily accessible through other routes.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons. The chemical shifts of these protons will be influenced by the electron-withdrawing nitro group and the electron-donating methyl groups. Two singlets corresponding to the two methyl groups would also be present in the aliphatic region.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the eight carbon atoms in the molecule. The carbons attached to the chlorine and nitro groups will be significantly shifted.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the C-Cl stretching, the asymmetric and symmetric stretching of the N-O bonds in the nitro group, and the C-H stretching of the aromatic and methyl groups.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (185.61 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion cluster.

Safety and Handling

As with all nitroaromatic compounds, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Nitro compounds can be toxic and may be absorbed through the skin. They are also often flammable. Refer to the Safety Data Sheet (SDS) for specific handling and disposal instructions.

Conclusion and Future Outlook

This compound is a chemical compound with significant, yet largely unexplored, potential. Its synthesis, while not explicitly detailed in the literature, can be achieved through established synthetic methodologies. The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex and potentially bioactive molecules. The structural analogy to intermediates used in the synthesis of established drugs and new antimicrobial agents suggests that further investigation into the applications of this compound in medicinal chemistry is warranted. This technical guide provides a foundational understanding for researchers and drug development professionals to unlock the potential of this intriguing molecule.

References

  • A kind of preparation method of 2-chloro-5-nitro-toluene. CN109265351B.
  • A kind of synthetic method of 2,6- dimethyl nitrobenzene. CN109665963A.
  • This compound. PubChem.
  • Synthesis of 2-chloro 5-nitro 9,10-anthraquinone and the study of photophysical properties. Orient J Chem 2009;25(2).
  • Synthesis and Characteriz
  • This compound. PubChem CID 9920569. [Link]

  • 1,3-Dimethyl-5-nitrobenzene. PubChem CID 7426. [Link]

  • 2-Chloro-5-nitroaniline.
  • 2-Chloro-5-nitrobenzamide. PubChem CID 286562. [Link]

  • Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry.
  • 2-Chloro-5-nitrobenzoyl chloride. ChemicalBook.
  • Benzene, 2-chloro-5-methyl-1,3-dinitro-. NIST Chemistry WebBook.
  • P-nitrochlorobenzene patented technology retrieval search results.
  • Dinitrochlorobenzene synthesis method and microreactor. CN101544568A.
  • Method for preparing p-nitrochlorobenzene by nitrifying chlorobenzene by using nitrogen dioxide. CN103086892A.
  • Preparation of p-nitrochlorobenzene. PrepChem.com.
  • Synthesis of chloro, fluoro, and nitro derivatives of 7‐amino‐5‐aryl‐6‐cyano‐5 H ‐pyrano pyrimidin‐2,4‐diones using organic catalysts and their antimicrobial and anticancer activities.
  • Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique. MDPI.
  • 2-Chloro-5-nitro-benzamine(6283-25-6) 13C NMR spectrum. ChemicalBook.
  • This compound. ChemicalBook.
  • 1,3-Dimethyl-5-nitrobenzene. SIELC Technologies.

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A Senior Application Scientist's Guide to the Friedel-Crafts Reaction on Substituted Benzenes

Author: BenchChem Technical Support Team. Date: February 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

The Friedel-Crafts reaction, a cornerstone of organic synthesis since its discovery in 1877, provides a powerful methodology for forging carbon-carbon bonds on aromatic rings.[1] Its application extends far beyond simple benzene, offering a versatile tool for the functionalization of complex substituted aromatics, which are ubiquitous scaffolds in pharmaceuticals and fine chemicals.[2][3] This guide moves beyond textbook theory to provide a field-proven perspective on executing Friedel-Crafts alkylations and acylations on substituted benzene rings. We will dissect the causal relationships between substrate electronics and reaction outcomes, compare the strategic advantages of acylation versus alkylation, and provide a self-validating experimental protocol for a high-yield transformation. The objective is to equip the practicing scientist with the predictive power and practical knowledge required to harness this reaction for complex molecule synthesis.

The Core Principle: Electrophilic Aromatic Substitution (EAS)

At its heart, the Friedel-Crafts reaction is a classic example of electrophilic aromatic substitution (EAS).[1] The process universally follows a two-step mechanistic pathway:

  • Generation of a Potent Electrophile: A Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is employed to generate a highly reactive electrophile.[4] In an alkylation , this is a carbocation (or a carbocation-like complex) formed from an alkyl halide.[5][6] In an acylation , a resonance-stabilized acylium ion is formed from an acyl halide or anhydride.[2][7]

  • Nucleophilic Attack and Aromaticity Restoration: The electron-rich π-system of the aromatic ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[8] A base (typically AlCl₄⁻) then abstracts a proton from the site of substitution, collapsing the intermediate and restoring the highly stable aromatic system.[8][9]

The acylation pathway, which is often synthetically superior, is depicted below.

Friedel_Crafts_Acylation_Mechanism AcylCl R-C(=O)-Cl Complex R-C(=O)-Cl⁺-Al⁻Cl₃ AcylCl->Complex + AlCl₃ AlCl3 AlCl₃ Acylium [ R-C≡O⁺ ↔ R-C⁺=O ] Complex->Acylium Cleavage AlCl4 AlCl₄⁻ Benzene Arene (Ar-H) SigmaComplex Sigma Complex (Arenium Ion) Benzene->SigmaComplex + Acylium Ion ProductComplex Product-Catalyst Complex SigmaComplex->ProductComplex - H⁺ (via AlCl₄⁻) + AlCl₃ regeneration FinalProduct Aryl Ketone (Ar-C(=O)-R) ProductComplex->FinalProduct Aqueous Workup

General Mechanism of Friedel-Crafts Acylation.

The Decisive Factor: Substituent Effects on Reactivity and Regioselectivity

When moving from benzene to a substituted derivative, the pre-existing group on the ring becomes the single most important variable, dictating both the reaction rate (reactivity) and the site of new bond formation (regioselectivity).[10] This directive influence stems from a combination of inductive and resonance effects.

Ring Reactivity: Activating vs. Deactivating Groups
  • Activating Groups: These substituents donate electron density to the aromatic ring, increasing its nucleophilicity and accelerating the rate of electrophilic attack relative to benzene.[11] Groups with lone pairs that can donate through resonance (e.g., -OCH₃, -OH, -NH₂) are powerful activators. Alkyl groups (-R) are moderate activators through an inductive effect and hyperconjugation.[11]

  • Deactivating Groups: These substituents withdraw electron density from the ring, decreasing its nucleophilicity and slowing the reaction rate.[12] Groups with π-bonds to electronegative atoms (e.g., -NO₂, -C(O)R, -SO₃H) are strong deactivators through resonance. Halogens (-F, -Cl, -Br, -I) are weakly deactivating, as their electron-withdrawing inductive effect outweighs their electron-donating resonance effect.[12]

Crucial Field Insight: Aromatic rings bearing strongly deactivating groups (e.g., nitrobenzene) or basic amino groups (-NH₂, -NHR) typically fail to undergo Friedel-Crafts reactions.[13][14] The strong deactivation renders the ring too electron-poor to attack the electrophile, while amino groups form a Lewis acid-base complex with the AlCl₃ catalyst, placing a positive charge on the nitrogen which strongly deactivates the ring.[15][16]

Regioselectivity: Ortho-, Para- vs. Meta- Directors

The substituent not only changes the reaction speed but also directs the incoming electrophile to specific positions.

  • Ortho-, Para- Directors: These groups direct substitution to the positions adjacent (ortho) and opposite (para) to themselves.[17] All activating groups and the deactivating halogens are ortho-, para- directors.[11] This is because they can effectively stabilize the positive charge of the arenium ion intermediate through resonance when the attack occurs at the ortho or para positions.[12][17]

  • Meta- Directors: These groups direct substitution to the meta position. All deactivating groups (except halogens) are meta- directors.[11] This is not because they activate the meta position, but because they destabilize the arenium ion intermediates for ortho and para attack more significantly. The meta position, by default, becomes the least deactivated and therefore the most favorable site for reaction.[17]

Substituent_Directing_Effects cluster_OP Ortho-, Para- Directing cluster_M Meta- Directing center Substituent (X) ortho1 Ortho center->ortho1 Favored ortho2 Ortho center->ortho2 Favored para Para center->para Favored meta1 Meta center->meta1 Favored meta2 Meta center->meta2 Favored op_groups Activating Groups (-OR, -Alkyl, -OH) Halogens (-F, -Cl, -Br) m_groups Deactivating Groups (-NO₂, -SO₃H, -C(O)R)

Directive influence of substituents in EAS reactions.
Substituent GroupExampleEffect on ReactivityDirecting InfluenceCausality
Alkoxy-OCH₃Strongly ActivatingOrtho, ParaStrong resonance donation, moderate inductive withdrawal.
Alkyl-CH₃ActivatingOrtho, ParaInductive donation and hyperconjugation.
Halogen-ClDeactivatingOrtho, ParaStrong inductive withdrawal outweighs weaker resonance donation.
Acyl-C(O)CH₃Strongly DeactivatingMetaStrong inductive and resonance withdrawal.
Nitro-NO₂Strongly DeactivatingMetaStrong inductive and resonance withdrawal.

A Strategic Decision: Alkylation vs. Acylation

While both reactions form C-C bonds, their practical limitations make the choice between them a critical strategic decision in synthesis design. For complex substrates, Friedel-Crafts acylation is almost always the more reliable and predictable method.

The Pitfalls of Friedel-Crafts Alkylation
  • Polyalkylation: The alkyl group product is an activator, making the product ring more reactive than the starting material.[13][18] This leads to a cascade of further alkylations, resulting in a mixture of mono-, di-, and poly-substituted products that are difficult to separate.[14][19][20]

  • Carbocation Rearrangements: The carbocation electrophile is prone to rearrangement via 1,2-hydride or 1,2-alkyl shifts to form a more stable carbocation (e.g., primary → secondary → tertiary).[15][18][21] For example, alkylating benzene with 1-chloropropane yields isopropylbenzene (cumene), not the expected n-propylbenzene.[15][21] This severely limits the scope of accessible structures.[13][19]

  • Substrate Limitations: The reaction is incompatible with aryl and vinyl halides, as the corresponding carbocations are too unstable to form.[13][14][19]

The Advantages of Friedel-Crafts Acylation
  • No Polyacylation: The product of acylation is an aryl ketone. The acyl group is strongly deactivating, which renders the product significantly less reactive than the starting material.[1][13] This provides a built-in "off-switch," preventing further reactions and leading to clean, mono-acylated products.[16][18]

  • No Rearrangements: The acylium ion electrophile is stabilized by resonance and is not susceptible to the rearrangements that plague alkylations.[13][18][22] This allows for the installation of straight-chain alkyl groups (after a subsequent reduction step) that are impossible to obtain directly via alkylation.

  • Stoichiometric Catalyst Requirement: A key experimental difference is that acylation requires a stoichiometric amount (or slight excess) of the Lewis acid catalyst. This is because the product ketone is a Lewis base and forms a stable complex with AlCl₃, effectively sequestering the catalyst.[1][14] This complex is then hydrolyzed during the aqueous workup to liberate the final product.[7]

The synthetic utility of this dichotomy is profound: to synthesize a product like n-propylbenzene, a scientist would perform a Friedel-Crafts acylation of benzene with propanoyl chloride, followed by a Wolff-Kishner or Clemmensen reduction of the resulting ketone. This two-step sequence bypasses the rearrangement issues inherent in direct alkylation.[1]

Field-Validated Protocol: Friedel-Crafts Acylation of Anisole

This protocol details the acylation of anisole (methoxybenzene), a substrate with a strongly activating, ortho-, para- directing methoxy group. The reaction is highly regioselective for the para-isomer due to steric hindrance at the ortho positions.

Objective: To synthesize 4-methoxypropiophenone from anisole and propionyl chloride.

Materials:

  • Anisole

  • Propionyl Chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Concentrated Hydrochloric Acid (HCl)

  • 5% Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Methodology:

FC_Acylation_Workflow prep prep reaction reaction workup workup purify purify start Start setup 1. Assemble Dry Glassware (Flame-dry under vacuum) start->setup charge 2. Charge Flask with AlCl₃ and Anhydrous DCM setup->charge cool 3. Cool to 0°C (Ice-Water Bath) charge->cool add_acyl 4. Add Propionyl Chloride (Forms electrophile) cool->add_acyl add_anisole 5. Add Anisole Solution Dropwise (Control exotherm) add_acyl->add_anisole stir 6. Stir at 0°C then RT (Allow reaction to complete) add_anisole->stir quench 7. Quench Reaction (Pour slowly onto ice/conc. HCl) stir->quench extract 8. Separate Layers & Extract Aqueous Layer with DCM quench->extract wash 9. Wash Combined Organic Layers (NaHCO₃, H₂O, Brine) extract->wash dry 10. Dry Organic Layer (Anhydrous MgSO₄) wash->dry filter 11. Filter and Concentrate (Remove drying agent & solvent) dry->filter analyze 12. Analyze Product (NMR, IR, TLC) filter->analyze

Experimental workflow for Friedel-Crafts acylation.
  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a drying tube (e.g., CaCl₂). Anhydrous conditions are paramount to prevent catalyst deactivation.[14]

  • Catalyst Suspension: Under an inert atmosphere (e.g., nitrogen), charge the flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane (DCM). Cool the resulting suspension to 0°C in an ice-water bath.

  • Electrophile Formation: Add propionyl chloride (1.05 equivalents) to the dropping funnel.

  • Substrate Addition: In a separate dry flask, prepare a solution of anisole (1.0 equivalent) in a small volume of anhydrous DCM. Add this solution to the dropping funnel.

  • Controlled Reaction: Add the anisole solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes. The reaction is exothermic; maintain the internal temperature below 10°C.[23] After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until TLC indicates consumption of the starting material.

  • Work-up and Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. This step hydrolyzes the AlCl₃-ketone complex and moves the aluminum salts into the aqueous phase.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Collect the organic (bottom, DCM) layer. Extract the aqueous layer twice with fresh portions of DCM.

  • Washing: Combine all organic layers and wash sequentially with 5% NaOH solution, water, and saturated sodium bicarbonate solution to remove any unreacted acid chloride and HCl.

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude product.

  • Purification: The crude 4-methoxypropiophenone can be purified by vacuum distillation or recrystallization if necessary. Characterize the final product by ¹H NMR and IR spectroscopy.

Applications in Pharmaceutical Development

The strategic construction of substituted aromatic ketones via Friedel-Crafts acylation is a foundational tactic in medicinal chemistry and drug development. These ketones are versatile intermediates for a vast array of more complex molecular architectures. The reaction is a key step in the industrial synthesis of precursors for numerous commercially significant pharmaceutical compounds, including anesthetic drugs and NSAIDs like Ibuprofen.[24] Furthermore, the principles of Friedel-Crafts chemistry are employed in the total synthesis of complex, biologically active natural products.[25][26]

Conclusion

The Friedel-Crafts reaction is a deceptively simple name for a nuanced and powerful class of transformations. For the practicing scientist, mastery of this reaction requires a deep, causal understanding of how substituents on an aromatic ring dictate both reactivity and regioselectivity. While alkylation has its uses, its inherent limitations—polyalkylation and carbocation rearrangement—render it synthetically challenging. In contrast, Friedel-Crafts acylation offers a robust, predictable, and high-yielding pathway to mono-substituted aryl ketones, which serve as invaluable intermediates in modern organic synthesis. By leveraging the strategic advantages of acylation, often coupled with a subsequent reduction, researchers in drug development and beyond can construct complex molecular frameworks with precision and control.

References

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved February 10, 2026, from [Link]

  • Chemistry Steps. (n.d.). Ortho, Para, Meta Directors in Electrophilic Aromatic Substitution. Retrieved February 10, 2026, from [Link]

  • JoVE. (2025). Limitations of Friedel–Crafts Reactions. Retrieved February 10, 2026, from [Link]

  • Filo. (2025). Explain the limitations of Friedel-Crafts reactions. Retrieved February 10, 2026, from [Link]

  • PubMed. (2014). Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution. Retrieved February 10, 2026, from [Link]

  • Chad's Prep. (2021). Ortho-Para Directors vs Meta Directors in EAS Reactions. Retrieved February 10, 2026, from [Link]

  • Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. Retrieved February 10, 2026, from [Link]

  • Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors. Retrieved February 10, 2026, from [Link]

  • Royal Society of Chemistry. (2024). Friedel–Crafts reactions for biomolecular chemistry. Retrieved February 10, 2026, from [Link]

  • Chemistry LibreTexts. (2015). Limitations of Friedel-Crafts Alkylations. Retrieved February 10, 2026, from [Link]

  • University of Massachusetts Boston. (n.d.). Experiment 13: Friedel-Crafts Acylation. Retrieved February 10, 2026, from [Link]

  • Sathee Jee. (n.d.). Friedel Crafts Reaction. Retrieved February 10, 2026, from [Link]

  • Chemistry LibreTexts. (2022). Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved February 10, 2026, from [Link]

  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved February 10, 2026, from [Link]

  • Royal Society of Chemistry. (2019). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved February 10, 2026, from [Link]

  • Quora. (2023). What are the limitations of Fridel-Craft Alkylation?. Retrieved February 10, 2026, from [Link]

  • Organic Reaction Mechanism. (n.d.). Organic Reaction Mechanism. Retrieved February 10, 2026, from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Alkylation. Retrieved February 10, 2026, from [Link]

  • YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved February 10, 2026, from [Link]

  • Quora. (2021). What are the differences in the mechanisms of Friedel-Crafts alkylation vs acylation?. Retrieved February 10, 2026, from [Link]

  • JoVE. (2025). Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene. Retrieved February 10, 2026, from [Link]

  • Chemistry LibreTexts. (2020). Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved February 10, 2026, from [Link]

  • University of California, Irvine. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved February 10, 2026, from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved February 10, 2026, from [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Friedel Crafts alkylation. Retrieved February 10, 2026, from [Link]

  • YouTube. (2020). Friedel-Crafts Alkylation and rearrangement of carbocation. Retrieved February 10, 2026, from [Link]

  • ResearchGate. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved February 10, 2026, from [Link]

  • Chemistry LibreTexts. (2023). The Friedel-Crafts Acylation of Benzene. Retrieved February 10, 2026, from [Link]

  • FITT, IIT Delhi. (2023). Synthesis of Pharmaceutical Drug Precursors via Reductive Friedel-Crafts Reaction. Retrieved February 10, 2026, from [Link]

Sources

Methodological & Application

Application Note: High-Performance Liquid Chromatography Analysis of 2-Chloro-1,3-dimethyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a robust analytical framework for the quantification and purity assessment of 2-Chloro-1,3-dimethyl-5-nitrobenzene (CDMNB). As a critical intermediate in the synthesis of agrochemicals, dyes, and pharmaceutical precursors (specifically aniline derivatives), the purity of CDMNB is paramount.

This guide moves beyond generic "cookbooks" by offering two orthogonal chromatographic approaches:

  • Method A (Standard QC): A robust C18-based protocol for routine purity analysis.

  • Method B (Isomer Resolution): A Phenyl-Hexyl-based protocol designed to separate CDMNB from critical regioisomers (e.g., 4-nitro isomers) that co-elute on standard alkyl phases.

Chemical Context & Analytical Challenges

Molecule Profile:

  • Structure: A meta-xylene core with a chlorine atom at the 2-position (between methyls) and a nitro group at the 5-position.[1]

  • Hydrophobicity: High (LogP ~3.1). The molecule is neutral and lipophilic.

  • UV Characteristics: Strong absorbance at 254 nm (nitro group

    
     transition) and 210-220 nm (aromatic ring).
    

Critical Impurities: The synthesis of CDMNB typically involves the nitration of 2-chloro-1,3-dimethylbenzene. Common impurities include:

  • Unreacted Starting Material: 2-Chloro-m-xylene (highly non-polar, lacks nitro chromophore).

  • Regioisomers: 2-Chloro-1,3-dimethyl-4-nitrobenzene (sterically crowded).

  • Over-nitration products: Dinitro species (more polar).

Synthesis & Impurity Pathway

The following diagram illustrates the origin of potential impurities, guiding the chromatographic separation strategy.

SynthesisPathway cluster_legend Chromatographic Implication Start 2-Chloro-1,3-dimethylbenzene (Starting Material) Reagent HNO3 / H2SO4 (Nitration) Start->Reagent Target This compound (Target: CDMNB) Reagent->Target Major Product Impurity1 Isomer: 4-Nitro derivative (Steric Impurity) Reagent->Impurity1 Minor Side Product Impurity2 Dinitro derivatives (Over-reaction) Reagent->Impurity2 Trace (High Temp) Desc Target is less polar than Dinitro but more polar than Starting Material.

Figure 1: Synthetic pathway showing the origin of critical impurities. Separation must resolve the target from both the lipophilic starting material and polar dinitro-byproducts.

Experimental Protocols

Method A: Robust C18 Assay (Routine QC)

Best for: Routine purity checks, raw material release, and reaction monitoring.

Rationale: The C18 phase utilizes hydrophobic interaction.[2] CDMNB is significantly more polar than the starting material (2-chloro-m-xylene) due to the nitro group, ensuring easy separation.

ParameterCondition
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
Mobile Phase A Water + 0.1% Phosphoric Acid (

)
Mobile Phase B Acetonitrile (MeCN)
Flow Rate 1.0 mL/min
Temperature 30°C
Detection UV @ 254 nm (Primary), 210 nm (Secondary for non-nitro impurities)
Injection Vol 5 µL

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 50 Initial Isocratic hold
2.0 50 Begin Gradient
12.0 90 Elute highly lipophilic starting materials
15.0 90 Wash
15.1 50 Re-equilibration

| 20.0 | 50 | End |

Method B: Phenyl-Hexyl Orthogonal Separation (Isomer Resolution)

Best for: Validating isomer purity and separating sterically similar nitro-isomers.

Rationale: While C18 separates based on hydrophobicity, Phenyl-Hexyl phases interact via


 stacking with the nitro-aromatic ring. The electron-withdrawing nitro group alters the 

-cloud density. The position of the nitro group (5-position vs 4-position) significantly changes this interaction, providing separation selectivity that C18 cannot achieve.
ParameterCondition
Column Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 3 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Methanol (MeOH)
Flow Rate 0.8 mL/min
Temperature 25°C (Lower temp enhances

interactions)
Detection UV @ 254 nm

Isocratic Strategy:

  • Composition: 60:40 (Water:MeOH).

  • Note: Methanol is preferred over Acetonitrile for Phenyl columns as MeCN can suppress

    
     interactions between the analyte and the stationary phase.
    

Sample Preparation & System Suitability[3]

Solvent Choice: CDMNB has low water solubility. Do not use 100% water as a diluent, as the compound may precipitate or adsorb to the vial glass.

  • Diluent: 50:50 Water:Acetonitrile.[3]

Protocol:

  • Weigh 10 mg of CDMNB standard into a 20 mL volumetric flask.

  • Dissolve in 10 mL of 100% Acetonitrile (sonicate for 2 mins).

  • Dilute to volume with water. Mix well. (Final Conc: 0.5 mg/mL).

  • Filter through a 0.22 µm PTFE or Nylon syringe filter into an HPLC vial.

System Suitability Criteria (SST):

  • Retention Time (RT) Precision: RSD < 2.0% (n=5 injections).

  • Tailing Factor: 0.9 < T < 1.2.

  • Resolution (

    
    ):  > 2.0 between CDMNB and nearest impurity (usually the 4-nitro isomer in Method B).
    

Analytical Workflow Diagram

The following flowchart details the decision-making process for analyzing batches of CDMNB.

Workflow Start Sample Receipt (Crude or Purified) Prep Sample Preparation (0.5 mg/mL in 50:50 MeCN:H2O) Start->Prep MethodChoice Select Method Prep->MethodChoice MethodA Method A (C18) Routine Purity Check MethodChoice->MethodA Standard QC MethodB Method B (Phenyl-Hexyl) Isomer Investigation MethodChoice->MethodB Process Validation AnalysisA Check Purity % MethodA->AnalysisA AnalysisB Check Isomer Content MethodB->AnalysisB Decision Pass Criteria? AnalysisA->Decision AnalysisB->Decision Report Generate COA Decision->Report Yes (>98%) Reject Recrystallize / Reject Decision->Reject No (<98%)

Figure 2: Decision tree for analytical method selection based on QC requirements.

Results Interpretation & Troubleshooting

ObservationProbable CauseCorrective Action
Split Peak Solvent mismatch (Sample solvent stronger than mobile phase).Ensure sample diluent matches initial mobile phase conditions (50:50).
Broad Peak Column overload or silanol interaction.Reduce injection volume to 2 µL; Ensure acid modifier (0.1%

) is fresh.
RT Drift Temperature fluctuation.Thermostat column compartment (critical for Phenyl-Hexyl method).
Extra Peaks @ High RT Late eluting starting material (2-chloro-m-xylene).Extend the high-organic wash step in Method A gradient.

References

  • SIELC Technologies. (n.d.). Separation of 1,3-Dimethyl-5-nitrobenzene on Newcrom R1 HPLC column. Retrieved January 31, 2026, from [Link]

    • Context: Provides baseline conditions for dimethyl-nitrobenzene separations using reversed-phase chrom
  • Yuan, B. (2022).[4] Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta, 13:674.[4] Retrieved from [Link][3][4][5][6]

    • Context: Discusses the mechanisms of isomer separation and the utility of specific st
  • Zhang, D., et al. (2011).[7] Determination of nitrobenzenes and nitrochlorobenzenes in water samples. Analytical Methods, 3, 2082-2087. Retrieved from [Link]

    • Context: Validates the use of GC-MS and HPLC for chloronitrobenzene detection, establishing linearity and extraction protocols relevant to environmental monitoring of this class of compounds.
  • PubChem. (n.d.).[1] this compound (Compound Summary). National Library of Medicine. Retrieved January 31, 2026, from [Link]

    • Context: Source of physicochemical properties (LogP, solubility)

Sources

Reduction of the nitro group in 2-Chloro-1,3-dimethyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-Xylidine Chemoselective Reduction of 2-Chloro-1,3-dimethyl-5-nitrobenzene Target Product: 4-Chloro-3,5-dimethylaniline

Executive Summary

This application note details the chemoselective reduction of This compound to 4-Chloro-3,5-dimethylaniline . The primary synthetic challenge is the preservation of the aryl chloride bond, which is susceptible to hydrodehalogenation (loss of chlorine) under standard catalytic hydrogenation conditions (e.g., Pd/C).

We present two validated protocols:

  • Catalytic Hydrogenation (Green/Scalable): Utilizing Platinum on Carbon (Pt/C) to achieve high atom economy while minimizing dechlorination.

  • Béchamp Reduction (Robust/Lab-Scale): A classical iron-mediated reduction that guarantees halogen retention and is ideal for facilities lacking high-pressure hydrogenation equipment.

Target Audience: Process Chemists, Medicinal Chemists, and Scale-up Engineers.

Reaction Scheme & Mechanistic Pathway

The transformation involves the six-electron reduction of the nitro group to a primary amine. The presence of the chlorine atom at the para position relative to the newly formed amine (and ortho to the methyl groups) creates steric and electronic environments that must be managed to prevent side reactions.

ReactionScheme SM This compound (Substrate) Inter Nitroso/Hydroxylamine Intermediates SM->Inter + 2e- / 4e- Prod 4-Chloro-3,5-dimethylaniline (Target) Inter->Prod + 2e- Selective Reduction Side 3,5-Dimethylaniline (Dechlorinated Byproduct) Inter->Side Over-reduction (Pd/C risk)

Figure 1: Reaction pathway highlighting the critical selectivity branch point.

Method Selection Guide

Choosing the right protocol depends on available equipment and scale.

FeatureMethod A: Pt/C Hydrogenation Method B: Béchamp Reduction (Fe/HCl)
Selectivity High (with Pt catalyst)Excellent (Intrinsic)
Scalability High (Industrial standard)Moderate (Sludge waste issues)
Atom Economy Excellent (Water is sole byproduct)Poor (Fe oxide waste generated)
Equipment Autoclave / HydrogenatorStandard Glassware / Reactor
Safety Profile H2 Flammability / PressureThermal Runaway / Heavy Metals
Cost High initial (Catalyst)Low (Iron powder is cheap)

Protocol A: Catalytic Hydrogenation (Pt/C)

Rationale: Palladium (Pd) is notorious for oxidative addition into Aryl-Cl bonds, leading to dechlorination. Platinum (Pt) is significantly less active toward the C-Cl bond while remaining active for Nitro reduction.

Materials
  • Substrate: this compound (1.0 equiv)

  • Catalyst: 5% Pt/C (sulfided variants offer higher selectivity if available, typically 0.5 - 1.0 wt% loading relative to substrate).

  • Solvent: Methanol or Ethanol (Anhydrous).

  • Reagent: Hydrogen gas (H2).

Step-by-Step Procedure
  • Preparation: In a pressure reactor (autoclave), dissolve the substrate in Methanol (concentration ~0.5 M).

  • Catalyst Addition: Add 5% Pt/C (1.0 wt% of substrate mass). Safety: Add catalyst under inert atmosphere (N2/Ar) to prevent ignition of solvent vapors.

  • Purge: Seal reactor. Purge with Nitrogen (3x) followed by Hydrogen (3x).

  • Reaction: Pressurize to 3–5 bar (45–75 psi) with H2. Heat to 40–50°C .

    • Note: Higher temperatures (>60°C) increase the risk of dechlorination.

  • Monitoring: Stir vigorously (mass transfer limited). Monitor H2 uptake. Reaction typically completes in 2–4 hours.

    • QC Check: HPLC should show <0.5% starting material and <1.0% dechlorinated byproduct.

  • Workup: Cool to room temperature. Vent H2. Purge with N2. Filter catalyst through Celite (keep wet to avoid pyrophoric hazard). Concentrate filtrate to yield the crude amine.

Protocol B: Béchamp Reduction (Fe/HCl)

Rationale: The electron transfer mechanism on the iron surface is highly specific to the nitro group. The acidic conditions do not facilitate the cleavage of the C-Cl bond, making this the most reliable method for preserving halogens.

Materials
  • Substrate: this compound (1.0 equiv)

  • Reductant: Iron Powder (3.0 - 4.0 equiv, fine mesh).

  • Acid Catalyst: Hydrochloric Acid (conc. HCl, ~0.1 - 0.2 equiv) or Acetic Acid.

  • Solvent: Ethanol/Water (3:1 ratio) or Isopropanol/Water.

Step-by-Step Procedure
  • Slurry Formation: In a 3-neck round bottom flask equipped with a reflux condenser and mechanical stirrer, suspend the Iron powder in the Ethanol/Water solvent.

  • Activation: Add the catalytic amount of acid (HCl). Heat to reflux (approx. 75-80°C) for 15 minutes to etch the iron surface (etching is critical for initiation).

  • Addition: Add the nitro substrate portion-wise over 30–60 minutes.

    • Caution: The reaction is exothermic . Maintain reflux without external heating if possible during addition.

  • Digestion: Continue reflux for 2–3 hours. The gray iron powder will turn into a black/brown sludge (Iron oxides).

  • Neutralization: Cool to <50°C. Adjust pH to ~8-9 using saturated Na2CO3 or NaOH solution.

  • Filtration: Filter the iron sludge while warm (cold sludge is difficult to filter). Wash the cake with ethyl acetate.

  • Extraction: Separate the organic layer.[1] Extract the aqueous layer with Ethyl Acetate (2x). Combine organics, dry over Na2SO4, and evaporate.

Workflow Diagram (Béchamp)

BechampWorkflow Start Start: Fe Powder + Solvent Etch Add Cat. HCl Reflux 15 min (Activation) Start->Etch AddSub Add Nitro Substrate (Portion-wise, Exotherm Control) Etch->AddSub React Reflux 2-3 Hours Monitor via TLC/HPLC AddSub->React Neutralize Cool & Neutralize (pH 8-9 with Na2CO3) React->Neutralize Filter Filter Iron Sludge (Warm Filtration) Neutralize->Filter Extract Extract (EtOAc) & Concentrate Filter->Extract

Figure 2: Operational workflow for the iron-mediated reduction.

Analytical Validation & Specifications

ParameterSpecificationMethod
Appearance Off-white to pale brown solidVisual
Purity (HPLC) > 98.0% AreaC18 Column, ACN/Water Gradient
De-Cl Impurity < 0.5%HPLC (Relative Retention Time ~0.9)
Identity 1H NMRConsistent with structure

1H NMR Diagnostic Shifts (CDCl3, 400 MHz):

  • Starting Material (Nitro): Aromatic proton at C4 (between methyls) is shielded; C6 proton is deshielded by ortho-nitro.

  • Product (Aniline): Look for the broad singlet (NH2) around 3.5–4.0 ppm. The aromatic protons will shift upfield due to the electron-donating amine group. The methyl groups (C3, C5) will appear as singlets around 2.1–2.3 ppm.

Safety & Handling (HSE)

  • Toxicity: Chloronitrobenzenes are highly toxic and can be absorbed through the skin, causing methemoglobinemia (blue skin, respiratory distress). Double-gloving (Nitrile/Laminate) is mandatory.

  • Iron Waste: The sludge from Béchamp reduction may be pyrophoric if dried completely in air. Keep wet during disposal.

  • Hydrogenation: Ensure all equipment is grounded. Pt/C is a fire hazard when dry; keep water-wet.

References

  • Chemoselective Hydrogenation: Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, 2003, 345(1‐2), 45-53. Link

  • Béchamp Reduction Mechanism: Mahood, S. A., & Schaffner, P. V. L. "2,4-Diaminotoluene." Organic Syntheses, Coll. Vol. 2, p.160 (1943). Link

  • Pt/C Selectivity: Tafesh, A. M., & Weiguny, J. "A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds into Aromatic Amines." Chemical Reviews, 1996, 96(6), 2035-2052. Link

  • Substrate Data: PubChem CID 9920569 (this compound). Link

Sources

Derivatization of 2-Chloro-1,3-dimethyl-5-nitrobenzene for further synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fortress" Scaffold

2-Chloro-1,3-dimethyl-5-nitrobenzene (CAS: 38560-96-2) represents a unique "push-pull" aromatic scaffold widely utilized in the synthesis of agrochemicals (e.g., herbicides) and active pharmaceutical ingredients (APIs).[1]

Structurally, this molecule presents a dichotomy that defines its reactivity:

  • Electronic Activation: The nitro group at position 5 is para to the chlorine at position 2. Through resonance, the nitro group withdraws electron density, activating the C-Cl bond for Nucleophilic Aromatic Substitution (SNAr).[1][2]

  • Steric Shielding: The chlorine atom is "sandwiched" between two methyl groups at positions 1 and 3. This 2,6-disubstitution pattern (relative to the chlorine) creates a "steric fortress," significantly hindering the approach of nucleophiles or metal catalysts.

Strategic Objective: This guide details three derivatization pathways designed to navigate these competing forces:

  • Pathway A: Chemoselective Nitro Reduction (Avoiding Hydrodehalogenation).[1]

  • Pathway B: Sterically-Demanding SNAr Displacement.

  • Pathway C: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura) on a hindered chloride.[1]

Strategic Reaction Map

The following decision tree illustrates the critical pathways for functionalizing this scaffold.

ReactionMap cluster_legend Legend SM 2-Chloro-1,3-dimethyl- 5-nitrobenzene (Starting Material) Aniline 4-Chloro-3,5-dimethylaniline (Versatile Intermediate) SM->Aniline PATHWAY A: Fe / NH4Cl / EtOH (Chemoselective Reduction) Ether 2-Alkoxy-1,3-dimethyl- 5-nitrobenzene (Ether Linkage) SM->Ether PATHWAY B: RONa / DMSO / 100°C (Forced SNAr) Biaryl 3,5-Dimethyl-4'-substituted- 4-nitrobiphenyl (Biaryl Scaffold) SM->Biaryl PATHWAY C: Pd-SPhos / ArB(OH)2 (Steric Cross-Coupling) key Blue: Scaffold | Green: Reduction | Yellow: Substitution | Red: Coupling

Figure 1: Strategic derivatization landscape for this compound.

Detailed Protocols

Pathway A: Chemoselective Nitro Reduction

Challenge: Standard catalytic hydrogenation (H2, Pd/C) poses a high risk of hydrodehalogenation .[1] The C-Cl bond, while sterically hindered, is susceptible to oxidative insertion by Pd(0), leading to the loss of the chlorine atom (yielding 3,5-dimethylaniline).[1] Solution: Use a dissolving metal reduction (Fe/NH4Cl) or a "poisoned" catalyst system to ensure chemoselectivity.[1]

Protocol 1: Iron-Mediated Reduction (Bechamp Conditions) This method is robust, scalable, and eliminates the risk of dechlorination.[1]

ReagentEquivalentsRole
Starting Material1.0Substrate
Iron Powder (325 mesh)5.0Reductant
Ammonium Chloride0.5Electrolyte/Buffer
Ethanol/Water (3:[1]1)10 volSolvent System

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring often fails with iron sludge) and a reflux condenser.

  • Charge: Add this compound (10 g, 53.9 mmol) and Ethanol (75 mL). Start stirring.

  • Activation: Add a solution of NH4Cl (1.44 g) in Water (25 mL). Heat the mixture to 60°C.

  • Addition: Add Iron powder (15.0 g) portion-wise over 15 minutes. Caution: Exothermic reaction.[1]

  • Reflux: Heat to reflux (approx. 78°C) for 2–4 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes).[1] The starting material (Rf ~0.[1]7) should disappear, replaced by the fluorescent amine spot (Rf ~0.3).[1]

  • Workup (Critical):

    • While hot, filter the mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

    • Note: If the filtrate turns brown/black upon cooling, residual iron colloids are present. Treat with activated carbon and re-filter.

  • Isolation: Concentrate the filtrate under reduced pressure. Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (3 x 50 mL). Dry over Na2SO4 and concentrate.

  • Yield Expectation: 85–95% of off-white solid (4-Chloro-3,5-dimethylaniline).[1]

Pathway B: Sterically Demanding SNAr

Challenge: The ortho-methyl groups (1,3-positions) block the trajectory of incoming nucleophiles. Standard SNAr conditions (e.g., MeOH/K2CO3) will likely fail or proceed glacially.[1] Solution: Utilize the "Dipolar Aprotic Acceleration" effect. Solvents like DMSO or DMF strip the solvation shell from the nucleophile, increasing its energy and ability to penetrate the steric blockade.

Protocol 2: Methoxylation via SNAr

ReagentEquivalentsRole
Starting Material1.0Substrate
Sodium Methoxide (solid)1.5Nucleophile
DMSO (Anhydrous)5 volPolar Aprotic Solvent

Step-by-Step Methodology:

  • Safety: Ensure all glassware is dry. Moisture kills the alkoxide and competes as a nucleophile (forming the phenol).[1]

  • Dissolution: Dissolve Starting Material (5.0 g) in anhydrous DMSO (25 mL).

  • Addition: Add NaOMe (2.18 g) in a single portion under Nitrogen atmosphere. The solution may turn deep red/orange (formation of Meisenheimer complex).[1]

  • Reaction: Heat to 100–110°C . Note: Temperatures >120°C risk thermal decomposition of the nitro group.

  • Monitoring: Sampling is crucial. Aliquot 50 µL into water/EtOAc for TLC/HPLC check. Expect reaction times of 6–12 hours due to steric hindrance.

  • Quench: Pour the cooled reaction mixture onto crushed ice/water (150 mL). The product should precipitate.[3]

  • Purification: Filter the solid. If oily, extract with Et2O. Recrystallize from Hexanes/EtOAc if necessary to remove trace phenol byproducts.

Pathway C: Palladium-Catalyzed Cross-Coupling (Suzuki)

Challenge: The "Ortho Effect."[1] The oxidative addition of Pd(0) into the C-Cl bond is the rate-limiting step, severely hampered by the two flanking methyl groups. Standard ligands (PPh3) are too bulky to ligate effectively or too labile to support the catalytic cycle on such a hindered substrate.[1] Solution: Use Buchwald Dialkylbiaryl Ligands (specifically SPhos or XPhos ).[1] These electron-rich, bulky ligands facilitate oxidative addition into hindered chlorides and stabilize the Pd species.

Protocol 3: Suzuki-Miyaura Coupling with SPhos

ReagentEquivalentsRole
Starting Material1.0Electrophile
Phenylboronic Acid1.5Nucleophile
Pd(OAc)20.02 (2 mol%)Catalyst Precursor
SPhos0.04 (4 mol%)Ligand
K3PO4 (Tribasic)3.0Base
Toluene/Water (10:[1]1)10 volBiphasic Solvent

Step-by-Step Methodology:

  • Pre-Catalyst Formation: In a vial, mix Pd(OAc)2 and SPhos in Toluene (2 mL) and stir for 10 mins at RT. The solution should turn from orange to pale yellow (formation of active Pd(0)-L species).[1]

  • Main Setup: In a pressure tube or Schlenk flask, combine Starting Material (1.0 g), Phenylboronic Acid (0.98 g), and K3PO4 (3.4 g).

  • Solvent: Add Toluene (8 mL) and Water (1 mL). Degas the mixture by bubbling Nitrogen for 10 minutes (Oxygen inhibits the catalyst).[1]

  • Initiation: Inject the pre-formed catalyst solution. Seal the vessel.

  • Reaction: Heat to 100°C vigorously stirring (1000 rpm). High stirring speed is essential for biphasic transfer.

  • Time: 12–18 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO4.

  • Purification: Flash chromatography (Silica gel, 0-10% EtOAc in Hexanes). The biaryl product is usually less polar than the starting nitro compound.

Troubleshooting & Optimization (The "Senior Scientist" Notes)

IssueProbable CauseCorrective Action
Pathway A: Product contains 3,5-dimethylaniline (De-Cl).[1]Over-reduction.Switch from H2/Pd to Fe/AcOH or SnCl2. If using hydrogenation, add 0.5 eq of thiophene or use sulfided Pt/C.
Pathway B: Low conversion (<20%) after 24h.[1]Steric barrier too high.Increase temp to 120°C (carefully). Switch solvent to NMP (N-methyl-2-pyrrolidone) for higher thermal stability.[1]
Pathway C: "Pd Black" precipitation.Catalyst decomposition.Oxygen leak? Ensure rigorous degassing. Increase Ligand:Pd ratio to 3:1.
General: Dark tars during workup.Nitro group instability.Avoid strong bases (NaOH/KOH) at high temps (>100°C).[1] Use weaker bases (K2CO3, Cs2CO3) where possible.

References

  • Synthesis of Hindered Anilines: Bechamp, A. "De l'action des protosels de fer sur la nitronaphtaline et la nitrobenzine." Annales de Chimie et de Physique, 1854 , 42, 186.[1] (Foundational reduction protocol adapted for hindered systems).[1]

  • SNAr Mechanism & Sterics: Bunnett, J. F., & Zahler, R. E.[1] "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 1951 , 49(2), 273–412.[1] Link[1]

  • Suzuki Coupling on Hindered Chlorides: Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L.[1] "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005 , 127(13), 4685–4696.[1] Link[1]

  • Dehalogenation Risks: Rylander, P. N. Hydrogenation Methods. Academic Press, 1985. (Authoritative text on preventing hydrogenolysis of C-Cl bonds).
  • Compound Data: PubChem CID 9920569 (this compound).[1][4] Link[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-1,3-dimethyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 2-Chloro-1,3-dimethyl-5-nitrobenzene. This resource is designed for researchers and chemists to navigate the complexities of this specific nitration reaction. Here, we move beyond simple protocols to address the nuanced challenges you may face, providing in-depth, experience-driven solutions to optimize your yield and purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level inquiries that are common among researchers undertaking this synthesis for the first time.

Q1: What is the primary challenge in synthesizing this compound?

The primary challenge lies in controlling the regioselectivity and preventing over-reaction. The starting material, 2-chloro-1,3-dimethylbenzene (also known as 2-chloro-m-xylene), has three activating methyl groups and a deactivating but ortho-, para-directing chloro group. The desired product is the result of nitration at the C5 position, which is sterically accessible and electronically favored. However, improper control of reaction conditions can lead to the formation of dinitro derivatives or other unwanted isomers, significantly complicating purification and reducing the yield of the target molecule.

Q2: Why is a mixed acid (H₂SO₄/HNO₃) system the standard for this nitration?

The use of a mixed acid system is fundamental to generating the active electrophile, the nitronium ion (NO₂⁺). Sulfuric acid is a stronger acid than nitric acid; it protonates the nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion. This process ensures a sufficient concentration of the electrophile to drive the reaction efficiently. The sulfuric acid also acts as a solvent and a dehydrating agent, absorbing the water produced during the reaction, which could otherwise dilute the nitric acid and slow down the nitration process.

Q3: What are the critical safety precautions for this experiment?

This synthesis involves highly corrosive and reactive materials. All procedures must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

  • Mixed Acids: The addition of nitric acid to sulfuric acid is highly exothermic and can cause dangerous splashing. The mixture should always be prepared by adding the nitric acid slowly to the sulfuric acid while cooling in an ice bath.

  • Nitration Reaction: The nitration of aromatic compounds is also exothermic. Strict temperature control is crucial to prevent runaway reactions, which can lead to violent decomposition and the release of toxic nitrogen oxides (NOx).

  • Quenching: The reaction mixture must be quenched by pouring it slowly onto crushed ice with vigorous stirring. Never add water directly to the concentrated acid mixture.

Q4: How can I confirm the identity and purity of my final product?

A combination of analytical techniques is recommended for unambiguous characterization:

  • Thin-Layer Chromatography (TLC): For monitoring reaction progress and assessing the purity of the crude product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify any side-products by their mass-to-charge ratio and fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for confirming the exact isomeric structure of the final product. The substitution pattern on the aromatic ring will produce a unique set of chemical shifts and coupling constants.

  • Melting Point: A sharp melting point close to the literature value (typically 46-48°C) is a good indicator of high purity.

Part 2: Troubleshooting Guide: From Low Yields to Impure Products

This section provides a systematic approach to diagnosing and solving common experimental issues.

Issue 1: Low or No Product Yield

A diminished yield is the most frequent complaint. The root cause can often be traced to several factors, as outlined in the workflow below.

G cluster_problem Problem: Low Yield cluster_causes Potential Causes cluster_solutions Solutions & Verifications Problem Low or No Product Yield Cause1 Inefficient Nitronium Ion Formation Problem->Cause1 Is the nitrating agent active? Cause2 Incomplete Reaction Problem->Cause2 Did the reaction go to completion? Cause3 Product Loss During Workup Problem->Cause3 Was the product recovered efficiently? Solution1a Verify Acid Concentration: Use fresh, anhydrous acids. Cause1->Solution1a Solution1b Ensure Proper Mixing: Add HNO₃ slowly to H₂SO₄ with cooling. Cause1->Solution1b Solution2a Monitor with TLC/GC: Check for remaining starting material. Cause2->Solution2a Solution2b Adjust Reaction Time/Temp: Slightly increase if reaction stalls, but monitor for side products. Cause2->Solution2b Solution3a Optimize Extraction: Ensure correct pH during neutralization. Use appropriate organic solvent. Cause3->Solution3a Solution3b Improve Isolation: Check recrystallization solvent. Avoid excessive washing. Cause3->Solution3b

Caption: Troubleshooting workflow for low product yield.

In-depth Explanation:

  • Cause: Inefficient Nitronium Ion Formation: If the acids are old or have absorbed atmospheric moisture, their effective concentration will be lower, leading to poor generation of the NO₂⁺ electrophile. Always use fresh, concentrated (98% H₂SO₄ and 70% HNO₃) acids.

  • Cause: Incomplete Reaction: The reaction may stall if the temperature is too low or the reaction time is insufficient. Monitor the disappearance of the starting material (2-chloro-m-xylene) by TLC or GC. If the reaction has not progressed after the standard time, a slight increase in temperature (e.g., from 0-5°C to 10-15°C) can be beneficial, but this must be done cautiously to avoid side reactions.

  • Cause: Product Loss During Workup: The product can be lost during neutralization and extraction if the aqueous layer is not thoroughly extracted. Ensure the pH is neutral or slightly basic before extraction with a suitable solvent like dichloromethane or ethyl acetate. Perform at least three extractions to maximize recovery.

Issue 2: Significant Impurity Profile (Low Purity)

The formation of side products is a direct consequence of the reaction's kinetics and thermodynamics.

Table 1: Common Impurities and Mitigation Strategies

Impurity NameFormation MechanismMitigation Strategy
2-Chloro-1,3-dimethyl-4,6-dinitrobenzeneOver-nitration (Dinitration): The initial product is still activated towards further electrophilic substitution. Excess nitrating agent or elevated temperatures can lead to a second nitration.Strict Temperature Control: Maintain the reaction temperature below 10°C, ideally between 0-5°C. Stoichiometric Control: Use a slight excess (1.05-1.1 equivalents) of nitric acid, but avoid a large excess. Controlled Addition: Add the starting material dropwise to the cold mixed acid to prevent localized temperature spikes.
4-Chloro-1,3-dimethyl-2-nitrobenzeneIsomer Formation: Nitration occurs at an alternative position on the ring. While the C5 position is electronically and sterically favored, some substitution can occur at other activated positions.Optimize Temperature: Lower temperatures generally favor the thermodynamically more stable product (the 5-nitro isomer). Choice of Nitrating Agent: While mixed acid is standard, exploring other nitrating systems (e.g., HNO₃ in acetic anhydride) can sometimes alter isomer ratios, though this requires significant redevelopment.
2-Chloro-3-methyl-5-nitrobenzoic acidOxidation: The methyl groups, particularly under harsh conditions (high temperatures or excessively strong oxidizing environments), can be oxidized to carboxylic acids.Avoid High Temperatures: This is the most critical factor. Do not let the reaction temperature exceed 20°C. Limit Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed, as this increases the likelihood of side reactions like oxidation.

Part 3: Optimized Experimental Protocol

This protocol is designed to maximize yield and purity based on established best practices.

Materials & Reagents:

  • 2-chloro-1,3-dimethylbenzene (98%)

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Methanol

  • Crushed Ice

Procedure:

  • Preparation of Nitrating Mixture: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 60 mL of concentrated H₂SO₄. Cool the flask in an ice-salt bath to 0°C.

  • Slowly add 25 mL of concentrated HNO₃ dropwise via the dropping funnel to the sulfuric acid. Maintain the temperature below 10°C throughout the addition. This mixture should be prepared fresh and used immediately.

  • Nitration: Once the nitrating mixture has re-cooled to 0-5°C, begin the dropwise addition of 20g of 2-chloro-1,3-dimethylbenzene. The rate of addition should be controlled to ensure the internal temperature does not exceed 10°C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir in the ice bath for an additional 60-90 minutes. Monitor the reaction's progress by taking small aliquots, quenching them in ice water, extracting with DCM, and analyzing by TLC.

  • Quenching: Prepare a large beaker containing approximately 400g of crushed ice. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. A pale yellow solid should precipitate.

  • Isolation: Filter the crude solid product using a Büchner funnel and wash thoroughly with cold water until the washings are neutral to pH paper.

  • Purification (Recrystallization): Dissolve the crude solid in a minimal amount of hot methanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

  • Final Product: Filter the purified crystals, wash with a small amount of ice-cold methanol, and dry under vacuum. The expected product is a pale yellow crystalline solid.

Troubleshooting nitration reactions of substituted benzenes

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket ID: NIT-SUB-BENZ-001 Subject: Troubleshooting & Optimization of Electrophilic Aromatic Nitration

Diagnostic Overview

Welcome to the Nitration Support Desk. Successful nitration of substituted benzenes requires balancing two opposing forces: Reactivity (kinetics of the electrophilic attack) and Selectivity (regiochemical control).

Before proceeding, locate your substrate on the reactivity spectrum below to determine your starting protocol.

NitrationDecisionTree Start Identify Substrate Electronic Nature Activated Activated Ring (e.g., Phenol, Aniline, Toluene) Start->Activated Deactivated Deactivated Ring (e.g., Nitrobenzene, Benzoic Acid) Start->Deactivated Mild Protocol A: Mild Conditions Dilute HNO3 or Acetyl Nitrate < 0°C Activated->Mild Strongly Activated (-OH, -NH2) Standard Protocol B: Standard Mixed Acid Conc. HNO3 + H2SO4 0°C - RT Activated->Standard Weakly Activated (-R) Deactivated->Standard Weakly Deactivated (-Cl) Harsh Protocol C: Forcing Conditions Fuming HNO3 + Oleum > 60°C Deactivated->Harsh Strongly Deactivated (-NO2, -CN) RiskOx RISK: Oxidation/Tarring Action: Protect Group Mild->RiskOx RiskPoly RISK: Polynitration Action: Stoichiometry Control Standard->RiskPoly RiskNoRxn RISK: No Reaction Action: Increase Temp Harsh->RiskNoRxn

Figure 1: Decision matrix for selecting nitration conditions based on substrate electronics.

Troubleshooting Guide (Q&A)

Category A: Reactivity Issues (Yield & Kinetics)

Q: My reaction is stalled. I am trying to nitrate a benzoate ester, but I'm recovering starting material. A: This is a classic deactivated system issue. The ester group (-COOR) withdraws electron density via induction and resonance, raising the activation energy for the formation of the sigma complex (arenium ion).

  • The Fix: You need a higher concentration of the active electrophile, the nitronium ion (

    
    ). Switch from concentrated nitric acid to fuming nitric acid  mixed with concentrated sulfuric acid. The sulfuric acid acts as a dehydrating agent, shifting the equilibrium to maximize 
    
    
    
    [1].
  • Caution: If that fails, consider using oleum (fuming sulfuric acid) as the solvent, but ensure your cooling capacity is sufficient to handle the heat of mixing.

Q: I am nitrating a phenol, and the reaction mixture turned into a black tar. What happened? A: You likely experienced oxidative degradation. Phenols and anilines are electron-rich and prone to oxidation by nitric acid (a strong oxidant) before nitration can occur.

  • The Fix:

    • Dilution: Use dilute

      
       without sulfuric acid if possible.
      
    • Protection: For anilines, acetylation (converting

      
       to 
      
      
      
      ) is mandatory.[1] This reduces ring activation and protects the nitrogen from oxidation [2].
    • Alternative Reagent: Use Claycop (Copper(II) nitrate on clay) or acetyl nitrate generated in situ for milder, non-oxidative conditions.

Category B: Regioselectivity (Ortho/Para vs. Meta)[2][3]

Q: I need the ortho-isomer of nitrotoluene, but I'm getting mostly para. How do I shift the ratio? A: In electrophilic aromatic substitution (EAS), the ortho position is statistically favored (2 sites vs 1), but sterics usually favor para.

  • The Fix: Unfortunately, increasing ortho selectivity is difficult with standard mixed acids. However, you can try:

    • Solvent Effects: Changing from a polar protic solvent to a non-polar solvent can sometimes influence the transition state organization.

    • Chelation Control: If your substituent has a lone pair (like an ether), using a nitrating agent that coordinates with the substituent can guide the nitro group to the ortho position.

  • Data Check: For toluene, the typical ratio is ~63% ortho, 3% meta, 34% para [3]. If you are seeing >60% para, check if your toluene is actually tert-butylbenzene (steric bulk blocks ortho).

Q: Why did my nitration of aniline yield 47% meta-nitroaniline? I thought amines were ortho/para directors. A: This occurs because you performed the reaction in strongly acidic media.

  • The Mechanism: In strong acid, the basic amine (

    
    ) becomes protonated to form the anilinium ion (
    
    
    
    ). The anilinium ion is a strong electron-withdrawing group (EWG) and a meta-director [4].[2]
  • The Fix: Protect the amine first! Convert aniline to acetanilide using acetic anhydride.[1] The acetamido group (

    
    ) is an ortho/para director and will not protonate as easily. After nitration, hydrolyze the amide back to the amine.[3]
    
Category C: Safety & Process Control

Q: The temperature spiked suddenly after I added the nitric acid. Is the reaction ruined? A: A temperature spike indicates a potential thermal runaway . Nitration is highly exothermic (


).
  • Immediate Action: Stop dosing immediately. Maximize cooling. Do not quench with water yet (adding water to acid generates more heat).

  • The Consequence: High temperatures promote dinitration (over-nitration) and oxidative side reactions.[4] Analyze your crude mixture by LC-MS; if dinitration is present, purification will be difficult as dinitro compounds pose explosion hazards during distillation [5].

Standard Operating Procedure (SOP): Mixed Acid Nitration

Scope: General nitration of activated to moderately deactivated substrates (e.g., Benzene, Chlorobenzene).

Reagents:

  • Substrate (1.0 equiv)

  • 
     (Conc. 68-70%, 1.1 equiv)
    
  • 
     (Conc. 98%, solvent/catalyst)
    

Protocol:

  • Setup: Equip a 3-neck round bottom flask with a magnetic stir bar, addition funnel, and internal thermometer. Place in an ice/salt bath (

    
    ).
    
  • Acid Charge: Add concentrated

    
     (approx. 2-3 mL per mmol of substrate).
    
  • Substrate Addition: Add the substrate slowly to the cold acid. Note: If substrate is solid, dissolve in minimal

    
     or nitromethane first.
    
  • Electrophile Generation (In-situ): Mix the calculated amount of

    
     with an equal volume of 
    
    
    
    in the addition funnel.
  • Dosing: Add the mixed acid dropwise. CRITICAL: Maintain internal temperature

    
     (or specific limit for your substrate).
    
  • Reaction: Stir at

    
     for 30 mins, then allow to warm to RT if necessary. Monitor by TLC/HPLC.
    
  • Quench: Pour the reaction mixture slowly onto a slurry of crushed ice and water with vigorous stirring. The product usually precipitates as a solid or oil.

Mechanistic Visualization

Understanding the Sigma Complex is key to troubleshooting. The stability of this intermediate dictates the reaction rate and regioselectivity.

NitrationMechanism Step1 Step 1: Activation HNO3 + 2H2SO4 -> NO2+ + H3O+ + 2HSO4- Step2 Step 2: Attack Benzene Pi-cloud attacks NO2+ Step1->Step2 Electrophile Gen Intermediate Sigma Complex (Arenium Ion) Resonance Stabilized (+) Step2->Intermediate Rate Determining Step (Slow) Step3 Step 3: Deprotonation Base (HSO4-) removes H+ Aromaticity Restored Intermediate->Step3 Fast Product Nitrobenzene Step3->Product

Figure 2: The Electrophilic Aromatic Substitution (EAS) mechanism for nitration.

Quantitative Data: Nitrating Agent Comparison

AgentActive SpeciesStrengthBest ForRisk Profile
Dilute


MildPhenols, highly activated ringsLow; oxidation possible
Conc.


(low conc)
ModerateActivated benzenesModerate
Mixed Acid (

)

(high conc)
StrongBenzene, HalobenzenesHigh; exotherm/runaway
Fuming

/ Oleum

(max conc)
Very StrongDeactivated rings (Nitrobenzene)Extreme; corrosive/explosive
Nitronium Salts (

)

(pure)
SpecializedSensitive substrates, anhydrous conditionsHigh; expensive/moisture sensitive

References

  • Master Organic Chemistry. (2018). Nitration of Benzene: The Mechanism.[5][6][7][Link]

  • AskIITians. (2025).[2] Why is acetylation performed before nitration of aniline?[Link]

  • Chemistry Steps. (2023). Ortho, Para, Meta in Electrophilic Aromatic Substitution.[3][8][Link]

  • Chemistry Stack Exchange. (2019). Nitration of aniline and the meta-directing effect.[2][Link]

  • IChemE. (2025).[9] Runaway reaction hazards in processing organic nitrocompounds.[10][11][Link]

Sources

Technical Support Center: Nitration of 2-Chloro-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the nitration of 2-chloro-1,3-dimethylbenzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific electrophilic aromatic substitution. Here, we address common challenges and provide in-depth, field-proven insights to help you navigate the complexities of this reaction, from selecting the right nitrating agent to troubleshooting unexpected outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the expected major and minor products from the nitration of 2-chloro-1,3-dimethylbenzene, and what is the underlying rationale?

A1: The regiochemical outcome of the nitration of 2-chloro-1,3-dimethylbenzene is governed by the interplay of the directing effects of the chloro and the two methyl substituents.

  • Directing Effects:

    • Methyl groups (-CH₃): These are activating, ortho-, para-directing groups due to inductive effects and hyperconjugation.[1]

    • Chloro group (-Cl): This is a deactivating, ortho-, para-directing group due to its inductive electron withdrawal and resonance electron donation.[1]

  • Predicted Isomers:

    • Major Products: The positions most activated by the two methyl groups and not significantly hindered are the 4- and 5-positions. Therefore, the expected major products are 2-chloro-1,3-dimethyl-5-nitrobenzene and 2-chloro-1,3-dimethyl-4-nitrobenzene .

    • Minor Product: The 6-position is sterically hindered by the adjacent chloro and methyl groups, making 2-chloro-1,3-dimethyl-6-nitrobenzene a likely minor product.

The precise isomer ratio will be highly dependent on the nitrating agent and reaction conditions, with bulkier electrophiles favoring the less sterically hindered positions.

Troubleshooting Guide

Issue 1: Poor Regioselectivity and a Mixture of Isomers

Question: My reaction yields a complex mixture of nitro-isomers that are difficult to separate. How can I improve the regioselectivity of the nitration?

Answer: Achieving high regioselectivity in the nitration of a polysubstituted benzene like 2-chloro-1,3-dimethylbenzene is a common challenge. The key is to choose a nitrating system that can differentiate between the electronically similar but sterically distinct positions on the aromatic ring.

  • Steric Hindrance: The formation of the 6-nitro isomer is generally disfavored due to the steric bulk of the neighboring chloro and methyl groups. To further suppress its formation, consider using a bulkier nitrating agent.

  • Alternative Nitrating Agents:

    • Zeolite Catalysts: Zeolites such as H-ZSM-5 can provide shape selectivity, favoring the formation of the less sterically hindered para-nitro isomer in the nitration of substituted benzenes.[2] The constrained environment within the zeolite pores can influence the orientation of the substrate and the transition state of the nitronium ion attack.

    • Bismuth Subnitrate/Thionyl Chloride: This system generates nitryl chloride (NO₂Cl) in situ, which can offer different selectivity compared to the nitronium ion generated from mixed acids.[3] It often provides milder reaction conditions, which can also enhance selectivity.

    • Dinitrogen Pentoxide (N₂O₅): This reagent can be used with a zeolite catalyst to achieve high para-selectivity in the nitration of substituted aromatics.[2]

  • Reaction Temperature: Lowering the reaction temperature can increase selectivity by favoring the product of the reaction pathway with the lowest activation energy.

Issue 2: Low Yield of Nitrated Product

Question: The conversion of my starting material is low, resulting in a poor yield of the desired nitrated product. What are the potential causes and solutions?

Answer: Low yields in nitration reactions can stem from several factors, from the purity of your starting materials to the reaction conditions.

  • Purity of 2-Chloro-1,3-dimethylbenzene: Ensure your starting material is free from impurities that could consume the nitrating agent or inhibit the reaction.

  • Water Content: The presence of water can deactivate the nitrating agent, especially in mixed acid systems where it can quench the nitronium ion (NO₂⁺). Ensure all reagents and glassware are dry.

  • Insufficient Reaction Time or Temperature: While lower temperatures can improve selectivity, they may also decrease the reaction rate. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. If the reaction is sluggish, a modest increase in temperature may be necessary.

  • Choice of Nitrating Agent: For a somewhat deactivated ring (due to the chloro-substituent), a sufficiently powerful nitrating agent is required. If you are using a mild nitrating agent and observing low conversion, you may need to switch to a more reactive system or add a suitable catalyst.

Issue 3: Formation of Di-nitrated and Oxidized Byproducts

Question: I am observing the formation of di-nitrated products and some colored impurities, suggesting oxidation. How can I minimize these side reactions?

Answer: The methyl groups on the benzene ring are susceptible to oxidation, and the activated ring can undergo further nitration.

  • Control of Stoichiometry: Use a precise stoichiometry of the nitrating agent. A large excess will promote di-nitration.

  • Slow Addition of Nitrating Agent: Add the nitrating agent dropwise to the solution of 2-chloro-1,3-dimethylbenzene. This maintains a low concentration of the nitrating species at any given time, reducing the likelihood of over-nitration and oxidation.

  • Milder Nitrating Agents: The use of mixed nitric and sulfuric acids is highly exothermic and can lead to oxidative side products. Consider milder alternatives such as:

    • Nitric acid in acetic anhydride: This generates acetyl nitrate, a less aggressive nitrating agent.

    • Bismuth subnitrate/thionyl chloride: This system operates under neutral conditions, minimizing oxidative side reactions.[3]

  • Temperature Control: Maintain a consistently low reaction temperature using an ice bath to control the exothermic nature of the reaction and prevent side reactions.

Comparison of Alternative Nitrating Agents

Nitrating Agent/SystemTypical ConditionsExpected Advantages for 2-Chloro-1,3-dimethylbenzenePotential Drawbacks
HNO₃ / H₂SO₄ (Mixed Acid) 0-25 °CHigh reactivity, readily available.Low regioselectivity, harsh conditions, potential for oxidation and di-nitration.[4]
HNO₃ / Zeolite-β Reflux in a solvent like dichloroethaneImproved para-selectivity due to shape-selective catalysis.[1]Requires catalyst activation and potentially higher temperatures.
Bismuth Subnitrate / Thionyl Chloride Room temperature in CH₂Cl₂Mild, neutral conditions, minimizing acid-catalyzed side reactions. Good yields for substituted benzenes.[3]Stoichiometric use of reagents, generation of inorganic byproducts.
Dinitrogen Pentoxide (N₂O₅) / Zeolite 90-110 °C in CH₂Cl₂ or CHCl₃High para-selectivity reported for other substituted benzenes.[2]N₂O₅ is a powerful and potentially hazardous reagent that needs to be prepared in situ.

Experimental Protocols

Protocol 1: Zeolite-Catalyzed Nitration

This protocol is adapted from procedures for the nitration of xylenes and is expected to favor the formation of the less sterically hindered 4- and 5-nitro isomers.[1]

  • Catalyst Activation: Activate zeolite-β by heating at 500 °C for 4 hours under a stream of dry air. Cool to room temperature under a dry atmosphere.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-1,3-dimethylbenzene (1 equivalent) and the activated zeolite-β (20 wt% of the substrate) to dichloroethane.

  • Addition of Nitrating Agent: Heat the mixture to reflux. Add 70% nitric acid (1.1 equivalents) dropwise over 30 minutes.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC. The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the zeolite catalyst. Wash the catalyst with dichloroethane.

  • Purification: Combine the filtrate and washings. Wash with water, followed by a saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Nitration with Bismuth Subnitrate and Thionyl Chloride

This mild and selective method is adapted from the nitration of various aromatic compounds.[3]

  • Reaction Setup: In a round-bottom flask fitted with a condenser and a magnetic stirrer, dissolve 2-chloro-1,3-dimethylbenzene (1 equivalent) in dry dichloromethane.

  • Reagent Addition: Add thionyl chloride (2 equivalents) to the solution. With vigorous stirring, add bismuth subnitrate (0.25 equivalents).

  • Reaction: Stir the mixture at room temperature. A pale yellow color should develop.

  • Reaction Monitoring: Monitor the reaction by TLC or GC. Reaction times can vary from 2 to 10 hours depending on the substrate's reactivity.

  • Work-up: Upon completion, filter the reaction mixture to remove inorganic materials.

  • Purification: Wash the filtrate with dilute HCl and then with water. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the residue by column chromatography.

Visualizations

G cluster_directing_effects Directing Effects on 2-Chloro-1,3-dimethylbenzene cluster_products Predicted Products Start 2-Chloro-1,3-dimethylbenzene Me_activating Methyl Groups (-CH3) Activating Ortho-, Para-directing Start->Me_activating Cl_deactivating Chloro Group (-Cl) Deactivating Ortho-, Para-directing Start->Cl_deactivating Positions Possible Nitration Positions: 4, 5, and 6 Major Major Products: 2-Chloro-1,3-dimethyl-4-nitrobenzene This compound Positions->Major Less Steric Hindrance Minor Minor Product: 2-Chloro-1,3-dimethyl-6-nitrobenzene (Sterically Hindered) Positions->Minor More Steric Hindrance Me_activating->Positions Cl_deactivating->Positions

Caption: Directing effects in the nitration of 2-chloro-1,3-dimethylbenzene.

G cluster_workflow General Experimental Workflow for Nitration Start Start: 2-Chloro-1,3-dimethylbenzene + Solvent Nitration Slow Addition of Nitrating Agent (e.g., HNO3/Zeolite or Bi(NO3)3/SOCl2) at Controlled Temperature Start->Nitration Monitoring Monitor Reaction Progress (TLC/GC) Nitration->Monitoring Workup Quench Reaction (e.g., with water/ice) and Separate Layers Monitoring->Workup Reaction Complete Purification Wash Organic Layer (e.g., with NaHCO3, brine) Workup->Purification Isolation Dry and Concentrate Organic Layer Purification->Isolation Chromatography Purify by Column Chromatography Isolation->Chromatography End Isolated Nitrated Product(s) Chromatography->End

Caption: General experimental workflow for nitration.

G cluster_troubleshooting Troubleshooting Flowchart cluster_solutions_yield Solutions for Low Yield cluster_solutions_selectivity Solutions for Poor Selectivity cluster_solutions_sideproducts Solutions for Side Products Start Problem Encountered? LowYield Low Yield? Start->LowYield PoorSelectivity Poor Regioselectivity? Start->PoorSelectivity SideProducts Side Products? Start->SideProducts CheckPurity Check Starting Material Purity LowYield->CheckPurity Yes DryReagents Ensure Dry Reagents/Glassware LowYield->DryReagents Yes OptimizeTimeTemp Optimize Reaction Time/Temperature LowYield->OptimizeTimeTemp Yes LowerTemp Lower Reaction Temperature PoorSelectivity->LowerTemp Yes AlternativeAgent Use Alternative (Bulky/Shape-Selective) Nitrating Agent PoorSelectivity->AlternativeAgent Yes ControlStoichiometry Control Stoichiometry SideProducts->ControlStoichiometry Yes SlowAddition Slow Addition of Nitrating Agent SideProducts->SlowAddition Yes MildConditions Use Milder Conditions SideProducts->MildConditions Yes

Caption: Troubleshooting flowchart for nitration of 2-chloro-1,3-dimethylbenzene.

References

  • Milligan, R. J. (1980). The Control of Isomer Distributions in Nitration Reactions. DTIC. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitration. Retrieved from [Link]

  • Chem LibreTexts. (2021, February 19). 15.1 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. YouTube. Retrieved from [Link]

  • Hartman, W. W., & Brethen, M. R. (n.d.). m-CHLORONITROBENZENE. Organic Syntheses Procedure. Retrieved from [Link]

  • Olah, G. A., et al. (1982). Recent aspects of nitration: New preparative methods and mechanistic studies (A Review). PNAS. Retrieved from [Link]

  • Kovacic, P., & Kurtz, M. E. (n.d.). Process for the preparation of 2-chloro-1,3-dimethoxybenzene. Google Patents.
  • Li, S., et al. (n.d.). Method for undergoing chlorobenzene nitration reaction by using micro-channel reactor. Google Patents.
  • Sanee, H., et al. (2007). Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride. PMC. Retrieved from [Link]

  • Smith, K., & Fry, K. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]

  • Kovacic, P., & Kurtz, M. E. (n.d.). Process for the preparation of 2-chloro-1,3-dimethoxybenzene. Google Patents.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Wang, J., et al. (n.d.). Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide. Google Patents.
  • Beck, K., et al. (n.d.). An adiabatic continuous process for the nitration of chlorobenzene. Google Patents.
  • Smith, K., et al. (n.d.). Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof. Google Patents.
  • Clark, J. (n.d.). electrophilic substitution in methylbenzene and nitrobenzene. Chemguide. Retrieved from [Link]

  • Reddy, K. S. K., et al. (n.d.). Process for the nitration of xylene isomers using zeolite beta catalyst. Google Patents.
  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Itoh, T., et al. (2014). Supporting Information 1 Electronic Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry. Retrieved from [Link]

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Challenges in the scale-up of 2-Chloro-1,3-dimethyl-5-nitrobenzene production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 2-Chloro-1,3-dimethyl-5-nitrobenzene. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this synthesis. As your virtual application scientist, I will provide field-proven insights, explain the causality behind experimental choices, and offer robust troubleshooting strategies to ensure the success of your project.

The primary industrial route to this compound is the electrophilic aromatic substitution of 2-chloro-1,3-dimethylbenzene (2-chloro-m-xylene) using a nitrating agent, typically a mixture of concentrated nitric and sulfuric acids.[1][2] While straightforward in principle, scaling this reaction presents significant challenges related to safety, selectivity, and purity.[3][4]

Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Low Yield & Incomplete Conversion

Question: My reaction has stalled, and analysis shows a significant amount of unreacted 2-chloro-1,3-dimethylbenzene remaining. What are the likely causes and how can I fix this?

Answer: Incomplete conversion is a common hurdle during scale-up and typically points to three potential root causes: insufficient electrophile activity, poor mass transfer, or suboptimal temperature.

  • Cause A: Inactivated Nitrating Agent: The active electrophile in this reaction is the nitronium ion (NO₂⁺), generated from nitric acid and a strong acid catalyst, usually sulfuric acid.[2][5] The concentration of water in the system is critical; excess water will quench the nitronium ion and halt the reaction.

    • Solution: Ensure you are using highly concentrated acids (e.g., >95% H₂SO₄ and >68% HNO₃). When scaling up, be mindful that commercial-grade acids may have slightly different specifications. Verify the water content of your starting materials and consider that the reaction itself produces one equivalent of water, which can become significant at high concentrations.[6]

  • Cause B: Inefficient Mixing & Mass Transfer Limitations: This reaction is a two-phase system (organic substrate and aqueous acid). If agitation is insufficient, the reactants will not have adequate contact, leading to a diffusion-limited reaction rate.[7] What works in a small round-bottom flask may be inadequate in a large reactor.

    • Solution: Increase the agitation speed. For larger vessels, evaluate the impeller design (e.g., pitched-blade turbine vs. anchor) to ensure proper mixing and dispersion of the organic phase into the acid phase. Inadequate heat transfer is also a consequence of poor mixing, which can lead to localized temperature spikes and side reactions.[7]

  • Cause C: Reaction Temperature is Too Low: While low temperatures are crucial for selectivity (see Issue 2), a temperature that is too low will drastically reduce the reaction rate, leading to incomplete conversion within a practical timeframe.

    • Solution: Carefully establish the optimal temperature range during process development. A typical range for such nitrations is 0-10°C. If you must run at the lower end of this range for selectivity, you may need to extend the reaction time. Monitor the reaction progress using an appropriate analytical method like Gas Chromatography (GC).

Issue 2: Poor Regioselectivity & High Isomer Impurity

Question: My product contains significant amounts of isomeric impurities, such as 4-nitro and 6-nitro-2-chloro-m-xylene. How can I improve the selectivity for the desired 5-nitro isomer?

Answer: Achieving high regioselectivity is arguably the most critical challenge in this synthesis. The directing effects of the two methyl groups (ortho-, para-directing) and the chlorine atom (ortho-, para-directing but deactivating) are in competition. Controlling reaction kinetics is key to favoring the thermodynamically more stable 5-nitro product.

  • The Critical Role of Temperature: This is the most influential factor. Nitration reactions are highly exothermic, and even small temperature excursions can dramatically alter the isomer distribution.[3] Higher temperatures provide more energy for the formation of less-favored isomers.

    • Protocol: Maintain a strict and consistent internal reaction temperature, ideally between 0-5°C. The addition of the nitrating agent (or the organic substrate to the acid) must be done slowly and sub-surface to prevent localized overheating. Ensure your reactor's cooling system is robust enough to handle the heat load at scale.

  • Composition of the Nitrating Mixture: The ratio of sulfuric acid to nitric acid influences the concentration of the nitronium ion. A higher concentration of H₂SO₄ generally leads to a more powerful nitrating medium, which can sometimes reduce selectivity.

    • Solution: Experiment with the mixed acid composition. While a surplus of sulfuric acid is needed to protonate the nitric acid, an excessively harsh medium may not be optimal. Start with a molar ratio of H₂SO₄ to HNO₃ of approximately 2:1 to 3:1 and optimize based on analytical results.

Parameter Condition A (Typical) Condition B (Aggressive) Expected Outcome for 5-Nitro Selectivity
Temperature 0 - 5 °C20 - 25 °CHigher in Condition A
H₂SO₄/HNO₃ Ratio ~2:1~4:1Often Higher in Condition A
Addition Time 2 - 4 hours30 minutesHigher in Condition A
Table 1: Representative influence of reaction parameters on the selectivity of the nitration of 2-chloro-1,3-dimethylbenzene. Precise ratios depend on specific process conditions.
Issue 3: Formation of Dinitro Byproducts & Tar

Question: After quenching, my product is a dark, oily material, and analysis shows the presence of dinitro compounds. What causes this?

Answer: The formation of dinitro byproducts and tar-like substances is a clear sign of an overly aggressive reaction, often called a "runaway" or "exotherm."[4][8]

  • Cause A: Temperature Excursion: If the cooling is insufficient and the temperature rises significantly (e.g., above 20-30°C), the reaction rate accelerates uncontrollably. The already nitrated product, which is deactivated but still reactive, can undergo a second nitration.[5] The methyl groups can also be oxidized under these harsh conditions, leading to complex, tarry byproducts.

    • Solution: This is a critical safety and quality issue. Never compromise on temperature control. Ensure your scale-up calculations for heat removal are accurate. Use a reactor with a high surface-area-to-volume ratio or consider semi-batch processing where one reactant is added slowly to control the rate of heat generation.[7]

  • Cause B: Incorrect Stoichiometry: Using a large excess of nitric acid increases the risk of dinitration.

    • Solution: Use only a slight excess of nitric acid, typically 1.05 to 1.15 molar equivalents relative to the 2-chloro-1,3-dimethylbenzene. This ensures complete conversion of the starting material without providing excessive nitrating agent for a second reaction.

Experimental Workflow & Troubleshooting Logic

The following diagrams illustrate the general production workflow and a decision tree for troubleshooting common issues.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification A Charge Reactor with Conc. H₂SO₄ B Cool to 0-5°C A->B C Add Conc. HNO₃ to form Mixed Acid B->C D Slowly Add 2-chloro-1,3-dimethylbenzene (Maintain 0-10°C) C->D E Hold for 1-2h (Monitor by GC) D->E F Quench onto Ice/Water E->F G Phase Separation (Collect Organic Layer) F->G H Wash with Water, then NaHCO₃ Solution G->H I Dry & Concentrate H->I J Purify by Crystallization or Distillation I->J

Caption: General Production Workflow for this compound.

G Problem Problem Observed LowYield Low Yield / Incomplete Conversion Problem->LowYield HighIsomers High Isomeric Impurity Problem->HighIsomers Byproducts Dinitro / Tar Formation Problem->Byproducts Cause_Mix Poor Mixing? LowYield->Cause_Mix Cause_Temp2 Temp Too High? HighIsomers->Cause_Temp2 Cause_Temp3 Major Exotherm? Byproducts->Cause_Temp3 Cause_Temp1 Temp Too Low? Cause_Mix->Cause_Temp1 No Sol_Agitate Increase Agitation / Improve Baffling Cause_Mix->Sol_Agitate Yes Cause_Acid Acid Potency? Cause_Temp1->Cause_Acid No Sol_Temp1 Increase Temp Slightly (e.g., to 10°C) / Increase Time Cause_Temp1->Sol_Temp1 Yes Sol_Acid Verify Acid Concentration (Use Fresh, High Grade) Cause_Acid->Sol_Acid Yes Cause_AcidRatio Acid Ratio? Cause_Temp2->Cause_AcidRatio No Sol_Temp2 Improve Cooling / Slow Addition Rate Cause_Temp2->Sol_Temp2 Yes Sol_AcidRatio Optimize H₂SO₄/HNO₃ Ratio Cause_AcidRatio->Sol_AcidRatio Yes Cause_Stoich HNO₃ Excess? Cause_Temp3->Cause_Stoich No Sol_Temp3 CRITICAL: Review Cooling Capacity & Addition Protocol Cause_Temp3->Sol_Temp3 Yes Sol_Stoich Reduce HNO₃ to 1.05-1.15 eq. Cause_Stoich->Sol_Stoich Yes

Caption: Troubleshooting Decision Tree for Nitration Scale-Up.

Frequently Asked Questions (FAQs)

  • Q1: What are the critical safety parameters to monitor during a large-scale nitration?

    • A1: Temperature is the single most critical parameter. Continuous monitoring of the internal reaction temperature is mandatory. Secondly, the rate of addition of reactants must be strictly controlled to manage the rate of heat generation. Finally, ensure adequate ventilation to handle NOx gases that may evolve, and have an emergency quench plan (e.g., a large volume of ice water) readily available. All personnel must wear appropriate PPE, including acid-resistant gloves, clothing, and face shields.[9][10]

  • Q2: How do I properly quench the reaction mixture at scale?

    • A2: The quench step is hazardous due to the large amount of stored energy. The safest method is a "reverse quench," where the reaction mixture is slowly added to a vigorously stirred, well-chilled vessel containing a large excess of ice and water. Never add water directly to the concentrated acid mixture, as this can cause violent boiling and splashing.

  • Q3: What analytical methods are recommended for In-Process Control (IPC)?

    • A3: Gas Chromatography with a Flame Ionization Detector (GC-FID) is the preferred method. It can effectively separate and quantify the starting material, the desired product, and the main isomeric impurities. A simple IPC procedure involves taking a small aliquot of the reaction, quenching it in water, extracting with a solvent like dichloromethane, washing the organic layer, and injecting it into the GC. This allows you to track the disappearance of the starting material and the appearance of products over time.[11]

  • Q4: Are there advantages to using continuous flow processing for this reaction?

    • A4: Yes, significantly. Continuous flow reactors (microreactors) offer a vastly superior surface-area-to-volume ratio, allowing for near-instantaneous heat removal.[4][7] This dramatically improves safety by preventing thermal runaways. The precise control over mixing and residence time in a flow reactor can also lead to higher yields and better selectivity compared to batch processing.[7][12] For large-scale industrial production, transitioning from batch to continuous processing is a highly recommended strategy for nitration reactions.[4]

Protocols

General Laboratory Protocol (50g Scale)

This protocol is for illustrative purposes. All procedures should be performed by qualified personnel with appropriate safety precautions.

  • Reactor Setup: Equip a 1 L, 3-neck round-bottom flask with a mechanical stirrer, a thermocouple for internal temperature monitoring, and an addition funnel. Place the flask in an ice/salt bath.

  • Mixed Acid Preparation: Charge the flask with 200 mL of concentrated sulfuric acid (98%). Begin stirring and cool the acid to 0°C. Slowly add 40 mL (~0.6 mol) of concentrated nitric acid (70%) via the addition funnel, ensuring the internal temperature does not exceed 10°C.

  • Substrate Addition: Once the mixed acid is prepared and cooled back to 0-5°C, begin the dropwise addition of 50g (0.32 mol) of 2-chloro-1,3-dimethylbenzene over a period of 1-2 hours. Maintain the internal temperature strictly between 0-10°C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 5-10°C for an additional hour. Monitor the reaction's completion by GC-FID.

  • Work-up: Prepare a separate 2 L beaker with 500g of crushed ice and 200 mL of water. With vigorous stirring, slowly pour the reaction mixture onto the ice. The product may precipitate as a solid or an oil.

  • Isolation: Filter the solid product or separate the organic layer using a separatory funnel. Wash the product thoroughly with water until the washings are neutral (pH ~7), followed by a wash with a 5% sodium bicarbonate solution to remove the last traces of acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or methanol to yield this compound as a solid.

References

  • Benchchem. 2-Chloro-1,3-dimethylbenzene | 6781-98-2.
  • PrepChem.com. Synthesis of 2-chloronitrobenzene.
  • Google Patents. CN109265351B - A kind of preparation method of 2-chloro-5-nitro-toluene.
  • PrepChem.com. Synthesis of Prepration of m-nitrochlorobenzene.
  • Proceedings of the 2014 Process Development Symposium. Advantages and Limitations of a Nitration Reaction Performed in Batch vs. Continuous Mode. AIChE.
  • University of Minnesota. Nitration of Substituted Aromatic Rings and Rate Analysis.
  • ChemicalBook. 2-Chloro-1,3-dimethylbenzene | 6781-98-2.
  • Chemistry LibreTexts. 4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds. (2020).
  • Chemguide. The nitration of benzene - electrophilic substitution.
  • Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018).
  • NCBI Bookshelf. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds.
  • VelocityEHS. Nitric Acid Safety Tips & Health Hazards. (2015).
  • ACS Publications. Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. (2020). Organic Process Research & Development.
  • Google Patents. US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof.
  • MSU chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds.
  • RSC Publishing. Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yield. (2025).
  • GOV.UK. Nitric acid - Incident management.
  • NIH National Library of Medicine. Continuous flow nitration in miniaturized devices. (2014). Beilstein J Org Chem.

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Technical Support Center: Stability and Troubleshooting for 2-Chloro-1,3-dimethyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support guide for 2-Chloro-1,3-dimethyl-5-nitrobenzene (CAS: 38560-96-2).[1][2] This document is intended for researchers, chemists, and drug development professionals who utilize this compound in their synthetic workflows. Our goal is to provide in-depth, field-proven insights into the stability and reactivity of this molecule, helping you anticipate challenges, troubleshoot issues, and ensure the integrity of your experiments.

Section 1: Core Stability Profile & Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability of this compound under typical laboratory conditions.

Q1: What are the primary modes of decomposition or instability I should be aware of?

Answer: this compound is a relatively stable aromatic compound, but its reactivity is dominated by two key functional groups: the nitro group and the chloro substituent. The primary stability concerns are:

  • Reduction of the Nitro Group: The nitro group is susceptible to reduction under various conditions, leading to the formation of the corresponding aniline, 2-chloro-1,3-dimethyl-5-aminobenzene. This is the most common unintended reaction.[3][4][5][6]

  • Thermal Decomposition: Like many nitroaromatic compounds, it can decompose at high temperatures. This process can release toxic fumes, including nitrogen oxides (NOx) and hydrogen chloride (HCl).[7][8][9]

  • Nucleophilic Aromatic Substitution (SNAr): While possible, the displacement of the chloro group is significantly hindered by the electronic arrangement of this specific isomer. This is a crucial point of stability compared to other isomers (see Q2).

Q2: My reaction shows an unexpected loss of the chloro-substituent. What is causing this?

Answer: This is a common concern, but for this compound, the loss of the chloro group via nucleophilic aromatic substitution (SNAr) is kinetically unfavorable under standard conditions.

Causality Explained (The "Why"): The SNAr mechanism proceeds through a negatively charged intermediate known as a Meisenheimer complex.[10] The stability of this intermediate is the determining factor for the reaction rate. For stabilization to occur, the powerful electron-withdrawing nitro group must be positioned ortho or para to the leaving group (the chlorine atom). This positioning allows the negative charge of the intermediate to be delocalized onto the nitro group through resonance.[11]

In this compound, the nitro group is in the meta position relative to the chlorine. As a result, it cannot effectively stabilize the Meisenheimer complex via resonance.[11][12] Therefore, the activation energy for this substitution is significantly higher, and the compound is largely inert to nucleophilic attack compared to its ortho- or para-substituted counterparts.[11]

Troubleshooting: If you observe de-chlorination, consider these possibilities:

  • Extreme Reaction Conditions: Are you using exceptionally harsh conditions (e.g., very high temperatures >150°C, extremely strong nucleophiles, or specialized catalysts)?

  • Alternative Mechanisms: Could a radical-based or metal-catalyzed pathway be active?

  • Isomeric Impurity: Is it possible your starting material is contaminated with an ortho or para isomer? The nitration of chlorobenzene, a common synthetic route for related compounds, often produces a mixture of isomers.[13][14]

Q3: I'm observing the formation of an aniline derivative in my reaction. Why is this happening?

Answer: The formation of 2-chloro-1,3-dimethyl-5-aminobenzene indicates an unintended reduction of the nitro group. This is a very common transformation for nitroaromatic compounds.

Causality Explained (The "Why"): The nitro group is readily reduced to an amine by a wide range of reagents. This can happen intentionally or if reducing agents are present as impurities or unexpected components in your reaction.

Common Causes for Unintended Reduction:

  • Catalytic Hydrogenation: Trace amounts of palladium, platinum, or Raney nickel catalysts from previous steps, in the presence of a hydrogen source (e.g., H₂, transfer hydrogenation reagents like ammonium formate), can efficiently reduce the nitro group.[4][6]

  • Metals in Acidic Media: The presence of metals like iron, tin, or zinc, especially under acidic conditions, is a classic method for nitro reduction and can occur if your reaction is, for example, run in a stainless steel vessel that is being corroded by acid.[3][4][5]

  • Strong Reducing Agents: Reagents like sodium borohydride in the presence of a catalyst or lithium aluminum hydride can also reduce nitro groups, although the latter can sometimes lead to other products like azo compounds.[4]

Q4: What are the recommended temperature limits when working with this compound?

Causality Explained (The "Why"): The C-NO₂ bond and the nitro group itself are energetic functionalities. At elevated temperatures, homolytic cleavage of the C-NO₂ bond can initiate decomposition pathways.[7] This process is often exothermic and can lead to a runaway reaction, especially on a large scale. Decomposition of chloronitrobenzenes at high temperatures can produce hazardous gases like NOx and HCl.[7][9]

Best Practices:

  • Always use the lowest effective temperature for your reaction.

  • Monitor for signs of decomposition (color change, gas evolution).

  • When performing distillations, always use vacuum to lower the boiling point.

  • For reactions requiring high temperatures, perform a small-scale safety test first.

Section 2: Troubleshooting & Optimization Workflows

Use these diagrams to guide your experimental design and troubleshoot unexpected results.

G start Unexpected Result Observed (e.g., new spot by TLC, low yield) check_sm 1. Confirm Purity of Starting Material (SM) start->check_sm analyze_product 2. Characterize Byproduct(s) (LC-MS, NMR) check_sm->analyze_product SM is Pure sm_impure Root Cause: SM Impurity (e.g., ortho/para isomer) check_sm->sm_impure SM is Impure mass_loss_cl Mass Loss of ~35 Da (Loss of Cl)? analyze_product->mass_loss_cl mass_gain_h Mass Change of -30 Da (NO2 -> NH2)? mass_loss_cl->mass_gain_h No snar Root Cause: Forced SNAr (Review Temp/Reagents) mass_loss_cl->snar Yes other Other Unidentified Byproduct mass_gain_h->other No reduction Root Cause: Unintended Reduction (Check for trace metals/H2 source) mass_gain_h->reduction Yes decomp Root Cause: Thermal/Chemical Decomposition (Review Temp/Reagent Compatibility) other->decomp

Caption: Troubleshooting workflow for unexpected reaction outcomes.

Section 3: Key Experimental Protocols

Protocol 1: Standard Protocol for Nitro Group Reduction

This protocol provides a controlled method to synthesize the corresponding aniline, demonstrating the primary reactivity of the nitro group.

Objective: To reduce this compound to 2-chloro-1,3-dimethyl-5-aminobenzene.

Reagents:

  • This compound (1.0 eq)

  • Granular Tin (Sn) (3.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Sodium Hydroxide (NaOH) solution (6M)

  • Ethyl Acetate (EtOAc)

Procedure:

  • Combine this compound and ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add granular tin to the mixture.

  • Heat the mixture to 60-70°C.

  • Slowly add concentrated HCl dropwise via an addition funnel. The reaction is exothermic. Maintain a steady reflux.

  • After the addition is complete, maintain the reflux for 2-3 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly basify the mixture by adding 6M NaOH solution until the pH is >10. Be cautious, as this is an exothermic neutralization.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.

  • Self-Validation: Confirm product identity via ¹H NMR (disappearance of nitro-aromatic protons, appearance of broad -NH₂ singlet) and Mass Spectrometry (confirm mass of C₈H₁₀ClN).

Section 4: Quantitative Data & Compatibility

Table 1: Incompatible Reagents and Conditions
Class of Reagent/ConditionSpecific ExamplesPotential Outcome / Stability IssueRationale
Strong Reducing Agents H₂/Pd/C, H₂/Raney Ni, Fe/HCl, SnCl₂, LiAlH₄Reduction of nitro group to amineThe nitro group is highly susceptible to reduction.[4][6]
Strong Bases NaNH₂, t-BuOK (at high temp)May promote elimination-addition (benzyne) or other side reactionsWhile SNAr is slow, very strong bases can favor other pathways.[15]
High Temperatures > 180°CThermal decompositionC-NO₂ bond cleavage, release of NOx, HCl.[7]
Strong Oxidizing Agents KMnO₄, CrO₃Incompatible, potential for uncontrolled oxidationNitroaromatic compounds are generally incompatible with strong oxidizers.[15]
Table 2: Recommended Solvents and Temperature Ranges
SolventBoiling Point (°C)Recommended Max Temp (°C)Notes
Toluene 111110Good general-purpose solvent for moderate to high-temperature reactions.
N,N-Dimethylformamide (DMF) 153130Polar aprotic solvent. Use with caution; can promote nucleophilic reactions.
Dichloromethane (DCM) 4040Suitable for low-temperature reactions.
Ethanol (EtOH) 7875Common solvent for reductions.
Tetrahydrofuran (THF) 6665Good for reactions involving organometallics.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 2). 3.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Al-Dahhan, M. H., & Al-Dahhan, W. M. (2017). CONVERSION OF DIMETHYL-NITROBENZENE TO DIMETHY L ANILINE, EFFECT OF SOME PROCESS CONDITION. Chemical Engineering: An International Journal (CEIJ), 1(1). Retrieved from [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1996). Some nitrobenzenes and other industrial chemicals. In Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. Lyon (FR): International Agency for Research on Cancer. Retrieved from [Link]

  • Brainly.in. (2023, April 18). the presence of nitro group at the meta position in chlorobenzene doesn't affect the rate of nucleophilic substitution reaction. why?. Retrieved from [Link]

  • Ashenhurst, J. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Dimethyl-5-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Degree of decomposition of chlorobenzene at different temperature. Retrieved from [Link]

  • Quora. (2018, May 13). Does the presence of Nitro group at the meta postion of chlorobenzene decrease the reactivity of the aromatic ring or will it not change the reactivity at all?. Retrieved from [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1996). 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. In Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. Lyon (FR): International Agency for Research on Cancer. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, March 8). Reduction of Organic compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. Retrieved from [Link]

  • ResearchGate. (2025, August 30). Decomposition of Chlorobenzene by Thermal Plasma Processing. Retrieved from [Link]

  • Semantic Scholar. (2013, May 14). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

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Validation & Comparative

Spectroscopic differentiation of chlorodimethylnitrobenzene isomers

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to the Spectroscopic Differentiation of Chlorodimethylnitrobenzene Isomers

Introduction: The Analytical Challenge of Positional Isomerism

In the fields of chemical synthesis, drug development, and materials science, the precise identification of molecular structure is paramount. Positional isomers—molecules sharing the same chemical formula but differing in the arrangement of substituents on a core structure—present a significant analytical hurdle. They possess identical molecular weights and often exhibit similar physical properties, making their differentiation by simple methods challenging. The chlorodimethylnitrobenzene series of isomers exemplifies this challenge. A slight shift in the position of a chloro, nitro, or methyl group on the benzene ring can drastically alter a compound's chemical reactivity, biological activity, and toxicity.

This guide provides a comprehensive comparison of key spectroscopic techniques for the unambiguous differentiation of chlorodimethylnitrobenzene isomers. As a senior application scientist, this document moves beyond mere data reporting to explain the underlying principles and causal relationships between molecular structure and spectral output. We will explore how Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy each provide a unique set of fingerprints to resolve structural ambiguities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Nuclear Environment

NMR spectroscopy is arguably the most powerful tool for isomer identification, as it provides detailed information about the chemical environment of each nucleus, primarily ¹H (proton) and ¹³C.[1][2] The differentiation of isomers relies on three key NMR parameters: the number of signals, chemical shift, and spin-spin coupling.

Expertise in Action: Why NMR Excels

The predictive power of NMR lies in understanding how electron density around a nucleus affects its resonance frequency. Electronegative groups, like the nitro (NO₂) and chloro (Cl) substituents, withdraw electron density from the aromatic ring, "deshielding" nearby protons and carbon atoms. This deshielding effect causes their signals to appear at a higher chemical shift (further downfield).[3] The positions of the methyl (CH₃) groups, which are weakly electron-donating, also influence the electronic environment. The unique spatial arrangement of these groups in each isomer results in a distinct pattern of chemical shifts and signal multiplicities.

For example, the symmetry of an isomer dictates the number of unique signals in its ¹³C NMR spectrum. A highly symmetric isomer will have fewer signals than a less symmetric one, providing a direct count of non-equivalent carbon atoms.[1] Similarly, the splitting pattern (multiplicity) of the aromatic protons in the ¹H NMR spectrum is governed by the number of adjacent protons, offering clear evidence of the substitution pattern.

Comparative Spectroscopic Data (¹H and ¹³C NMR)

The following table outlines the expected distinguishing features for three representative isomers based on established principles of substituent effects.

Spectroscopic FeatureIsomer A: 4-Chloro-1,2-dimethyl-5-nitrobenzeneIsomer B: 2-Chloro-1,3-dimethyl-4-nitrobenzeneIsomer C: 1-Chloro-2,4-dimethyl-5-nitrobenzene
¹H NMR: Aromatic Protons Two singlets. One proton is between two methyl groups, the other is between chloro and nitro groups.Two singlets. One proton is between two methyl groups, the other is between chloro and nitro groups.Two doublets (ortho-coupling). Protons are adjacent to each other.
¹H NMR: Methyl Protons Two distinct singlets.One singlet (equivalent methyl groups due to symmetry).Two distinct singlets.
¹³C NMR: Aromatic Carbons 6 distinct signals expected.5 distinct signals expected (due to symmetry).6 distinct signals expected.
¹³C NMR: Methyl Carbons 2 distinct signals.1 signal.2 distinct signals.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the isomer sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solvent does not have peaks that would obscure key signals.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 32 scans, spectral width of 12 ppm, relaxation delay of 2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon atoms.

    • Typical parameters: 1024 scans, spectral width of 240 ppm, relaxation delay of 5 seconds.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Workflow for NMR-Based Isomer Differentiation

G Diagram 1: NMR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz NMR) cluster_proc Data Processing & Analysis cluster_result Result Prep Dissolve Isomer in CDCl₃ AcqH1 Acquire ¹H Spectrum Prep->AcqH1 AcqC13 Acquire ¹³C Spectrum Prep->AcqC13 Proc Process Spectra (FT, Phasing, Calibration) AcqH1->Proc AcqC13->Proc Analyze Analyze Signals: - Number of Signals (Symmetry) - Chemical Shifts (Substituent Effects) - Coupling Patterns (Connectivity) Proc->Analyze Result Unambiguous Isomer Identification Analyze->Result

Caption: Workflow for differentiating isomers using ¹H and ¹³C NMR spectroscopy.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Substitution Patterns

IR spectroscopy probes the vibrational frequencies of bonds within a molecule.[4] While functional groups like the nitro group (strong absorptions at ~1530 cm⁻¹ and ~1350 cm⁻¹) and C-H bonds will be present in all isomers, the key to differentiation often lies in the "fingerprint region."

Expertise in Action: The Significance of C-H Bending

The out-of-plane C-H bending vibrations, which appear in the 900-650 cm⁻¹ region, are highly characteristic of the substitution pattern on the aromatic ring.[5][6] The number of adjacent free hydrogens on the ring determines the position of these strong absorption bands. For example, an isolated hydrogen atom typically produces a band in a different location than two adjacent hydrogen atoms. This allows for direct correlation of the IR spectrum to the substitution pattern of the isomer.

Comparative Spectroscopic Data (IR)
Spectroscopic FeatureIsomer A: 4-Chloro-1,2-dimethyl-5-nitrobenzeneIsomer B: 2-Chloro-1,3-dimethyl-4-nitrobenzeneIsomer C: 1-Chloro-2,4-dimethyl-5-nitrobenzene
Aromatic C-H Stretch >3000 cm⁻¹>3000 cm⁻¹>3000 cm⁻¹
NO₂ Asymmetric Stretch ~1520-1560 cm⁻¹~1520-1560 cm⁻¹~1520-1560 cm⁻¹
NO₂ Symmetric Stretch ~1345-1385 cm⁻¹~1345-1385 cm⁻¹~1345-1385 cm⁻¹
C-H Out-of-Plane Bend Strong band expected ~850-900 cm⁻¹ (isolated H).Strong band expected ~850-900 cm⁻¹ (isolated H).Strong band expected ~800-840 cm⁻¹ (two adjacent H's).
Experimental Protocol: IR Analysis
  • Sample Preparation (KBr Pellet):

    • Grind ~1 mg of the solid isomer sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.[4]

    • Transfer the powder to a pellet press and apply pressure (ca. 8-10 tons) for several minutes to form a transparent disc.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample chamber.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typical parameters: Scan range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, 16 scans.

  • Data Analysis: Identify the key absorption bands, paying close attention to the C-H bending vibrations in the fingerprint region.

Workflow for IR-Based Isomer Analysis

G Diagram 2: FTIR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis cluster_result Result Prep Prepare KBr Pellet with Isomer Sample AcqBG Acquire Background Spectrum Prep->AcqBG AcqSample Acquire Sample Spectrum AcqBG->AcqSample Analyze Identify Key Bands: - NO₂ Stretches - C-H Bends (Fingerprint Region) AcqSample->Analyze Result Identify Aromatic Substitution Pattern Analyze->Result

Caption: Workflow for identifying aromatic substitution patterns using FTIR spectroscopy.

Mass Spectrometry (MS): Differentiating Through Fragmentation

Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). While all chlorodimethylnitrobenzene isomers have the same molecular weight and will thus show the same molecular ion peak (M⁺), their fragmentation patterns under techniques like Electron Ionization (EI) can be distinct.[7]

Expertise in Action: Stability-Driven Fragmentation

Upon ionization, the molecular ion is imparted with excess energy, causing it to break apart into smaller, more stable fragment ions. The substitution pattern influences the stability of these fragments. For instance, the loss of a methyl radical (•CH₃) or a nitro group (•NO₂) are common fragmentation pathways. The relative positions of the substituents can affect the stability of the resulting carbocation, leading to differences in the relative abundance of key fragment peaks in the mass spectrum.[8] Coupling MS with a separation technique like Gas Chromatography (GC-MS) is ideal, as isomers often have slightly different retention times, providing an additional dimension of separation.

Comparative Spectroscopic Data (EI-MS)
Spectroscopic FeatureIsomer AIsomer BIsomer C
Molecular Ion (M⁺) Same m/z for allSame m/z for allSame m/z for all
Key Fragment [M-CH₃]⁺ Relative abundance depends on stability of resulting cation.Relative abundance depends on stability of resulting cation.Relative abundance depends on stability of resulting cation.
Key Fragment [M-NO₂]⁺ Relative abundance depends on stability of resulting cation.Relative abundance depends on stability of resulting cation.Relative abundance depends on stability of resulting cation.
Other Fragments Unique lower m/z fragments may appear based on rearrangement pathways (e.g., McLafferty rearrangement if applicable).Unique lower m/z fragments may appear based on rearrangement pathways.Unique lower m/z fragments may appear based on rearrangement pathways.

Note: Predicting exact relative abundances without experimental data is difficult, but differences are expected. Tandem MS (MS/MS) would provide more definitive structural information by isolating the molecular ion and fragmenting it further.[9]

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the isomer in a volatile solvent like dichloromethane or hexane.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

  • GC Method:

    • Injector: Splitless mode, 250°C.

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).

    • Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min. (This must be optimized).

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan mode, m/z range 40-400.

  • Data Analysis: Compare the retention times and the mass spectra (fragmentation patterns) of the separated isomers.

Workflow for GC-MS Based Isomer Differentiation

G Diagram 3: GC-MS Analysis Workflow cluster_prep Sample Preparation cluster_acq GC Separation & MS Detection cluster_proc Data Analysis cluster_result Result Prep Prepare Dilute Solution of Isomer Mixture Inject Inject into GC Prep->Inject Separate Chromatographic Separation Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Analysis (Scan m/z) Ionize->Detect Analyze Compare: - Retention Times - Molecular Ion Peak - Fragmentation Patterns Detect->Analyze Result Isomer Identification Analyze->Result

Caption: Workflow for separating and identifying isomers using GC-MS.

UV-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily π→π* transitions in aromatic compounds. The wavelength of maximum absorbance (λmax) is sensitive to the electronic structure of the molecule.

Expertise in Action: Substituent Effects on λmax

Substituents on the benzene ring can shift the λmax to longer wavelengths (a bathochromic or "red" shift).[10] This is particularly pronounced when electron-donating groups (like -CH₃) and electron-withdrawing groups (like -NO₂) are positioned to extend the conjugated π-system. The relative positions of the chloro, dimethyl, and nitro groups will influence the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[11] A smaller energy gap results in absorption at a longer wavelength. While these shifts may be subtle, they can provide corroborating evidence for isomer identification when compared under identical conditions.

Comparative Spectroscopic Data (UV-Vis)
Spectroscopic FeatureIsomer AIsomer BIsomer C
λmax Expected to differ based on the extent of electronic communication between substituents.Expected to differ based on the extent of electronic communication between substituents.Expected to differ based on the extent of electronic communication between substituents.
Molar Absorptivity (ε) The intensity of absorption will also vary between isomers.The intensity of absorption will also vary between isomers.The intensity of absorption will also vary between isomers.
Experimental Protocol: UV-Vis Analysis
  • Sample Preparation:

    • Prepare stock solutions of each isomer in a UV-transparent solvent (e.g., ethanol or hexane) at a known concentration (e.g., 1 mg/mL).

    • Create a dilute solution (e.g., 10 µg/mL) from the stock solution to ensure the absorbance is within the linear range of the instrument (typically < 1.5 AU).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Use a matched pair of quartz cuvettes. Fill one with the pure solvent (reference) and the other with the sample solution.

    • Acquire a baseline spectrum with the solvent in both beams.

    • Scan the sample from approximately 400 nm down to 200 nm.

  • Data Analysis: Determine the λmax for the primary absorption bands for each isomer and compare the spectra.

Conclusion: A Multi-Technique Approach for Confident Identification

No single technique provides all the answers. The robust and unambiguous differentiation of chlorodimethylnitrobenzene isomers is best achieved through a synergistic, multi-technique approach.

  • NMR Spectroscopy stands as the primary tool, offering definitive structural elucidation through chemical shifts, signal counts, and coupling patterns.

  • IR Spectroscopy provides rapid confirmation of the aromatic substitution pattern through the C-H bending region.

  • GC-MS offers both physical separation based on polarity and structural clues from fragmentation patterns.

  • UV-Vis Spectroscopy serves as a valuable supplementary technique, providing data on the electronic properties of the isomers.

By integrating the data from these orthogonal techniques, researchers, scientists, and drug development professionals can confidently identify and differentiate even closely related positional isomers, ensuring the integrity and safety of their work.

References

  • Differentiating Isomers using High Resolution Mass Spectrometry Coupled with MSn, Collision Induced Dissociation, and Ultraviolet Photodissoci
  • Kvaran, Á., et al. (2000). 1H NMR and UV–Vis spectroscopy of chlorine substituted stilbenes: conformational studies. Journal of Molecular Structure.
  • Zhang, Y., et al. (2021). Chemical Derivatization for Mass Spectrometric Analysis of Metabolite Isomers. Progress in Chemistry.
  • How NMR Helps Identify Isomers in Organic Chemistry? (2024).
  • Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry. (2024).
  • distinguishing isomers by 1H NMR spectroscopy. (2022). ChemHelp ASAP, YouTube.
  • A Spectroscopic Showdown: Differentiating Isomers of 1-Chloro-2-(dichloromethyl)benzene. (2025). BenchChem.
  • Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts.
  • The Infrared Spectroscopy of Alkenes. (2016). Spectroscopy Online.
  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu.
  • Chemical Shift In NMR Spectroscopy. (2018). The Organic Chemistry Tutor, YouTube.
  • Interpreting UV-Vis Spectra. University of Toronto Scarborough.
  • Introduction to Mass Spectrometry. (2018). Chad's Prep, YouTube.
  • Infrared spectroscopy. Royal Society of Chemistry.
  • What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. (2016). Master Organic Chemistry.

Sources

Efficacy of 2-Chloro-1,3-dimethyl-5-nitrobenzene as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 2-Chloro-1,3-dimethyl-5-nitrobenzene , a specialized aromatic scaffold used in the synthesis of high-value pharmaceutical intermediates, particularly for GLP-1 receptor agonists and complex agrochemicals.

Content Type: Technical Comparison & Application Guide CAS: 38560-96-2 | Formula: C₈H₈ClNO₂ | MW: 185.61 g/mol [1]

Executive Summary: The Steric-Electronic Paradox

This compound (CDNB) represents a unique class of "sterically congested" electrophiles. Unlike standard chloronitrobenzenes, CDNB features a chlorine atom flanked by two methyl groups at the 1,3-positions. This structural arrangement creates a steric gate that significantly alters its reactivity profile compared to non-methylated analogs.

While the para-nitro group electronically activates the ring for Nucleophilic Aromatic Substitution (SₙAr), the ortho-methyl groups sterically hinder the approach of nucleophiles. This makes CDNB an ideal scaffold when regioselectivity and metabolic stability (in the final drug candidate) are required, rather than raw reactivity. It is most prominently utilized as the precursor to 4-Chloro-3,5-dimethylaniline , a critical building block for next-generation diabetes therapeutics (GLP-1 agonists).

Chemical Profile & Comparative Efficacy

Structural Analysis
  • Electronic Activation: The nitro group at position 5 withdraws electron density, activating position 2 (the C-Cl bond) toward nucleophilic attack.

  • Steric Shielding: The methyl groups at positions 1 and 3 create a "picket fence" around the chlorine. This prevents unwanted side reactions (e.g., hydrolysis) during harsh processing but requires forcing conditions or smaller nucleophiles for intentional substitution.

Comparison with Alternatives

The choice of halogen (Cl vs. F vs. Br) dictates the pathway: SₙAr reactivity vs. Metal-Catalyzed Coupling.

FeatureThis compound (Target)2-Fluoro-1,3-dimethyl-5-nitrobenzene (Alternative)2-Bromo-1,3-dimethyl-5-nitrobenzene (Alternative)
CAS 38560-96-21736-85-253938-24-2
Cost Efficiency High (Industrial Standard)Low (Reagent Grade)Medium
SₙAr Reactivity Low (Sterically hindered)High (F is small & electronegative)Medium
Reduction Stability High (Resists hydrodehalogenation)HighLow (Prone to debromination)
Primary Use Aniline Precursor (Retain Halogen)SₙAr Substrate (Displace Halogen)Coupling Partner (Suzuki/Buchwald)

Scientist’s Insight: If your goal is to displace the halogen to form a C-N or C-O bond, use the Fluoro analog despite the cost. The methyl groups make the Chloride leaving group too sluggish for mild conditions. However, if your goal is to retain the halogen (as a lipophilic blocker in a drug), the Chloro analog is the superior choice due to its stability during nitro-reduction.

Synthesis Pathways: The Cooperative Directing Effect

The synthesis of CDNB is a textbook example of cooperative directing effects . Attempting to nitrate 2-chloro-m-xylene often yields a mixture of isomers (4-nitro and 5-nitro). The superior industrial route utilizes the chlorination of 5-nitro-m-xylene.

Mechanism Visualization

In 5-nitro-m-xylene, all three substituents direct the incoming electrophile (Cl⁺) to the same position (C2):

  • Nitro (C5): Meta-director → Directs to C2 .

  • Methyl (C1): Ortho-director → Directs to C2 (and C6).

  • Methyl (C3): Ortho-director → Directs to C2 (and C4).

SynthesisPath Start 5-Nitro-m-xylene (Precursor) Target 2-Chloro-1,3-dimethyl- 5-nitrobenzene (Target) Start->Target Cooperative Directing (High Regioselectivity) Reagent Cl2 / Fe3+ Reagent->Target AltRoute Nitration of 2-Chloro-m-xylene Isomers Mixture: 4-Nitro (Major) + 5-Nitro (Minor) AltRoute->Isomers Steric Conflict

Figure 1: The chlorination of 5-nitro-m-xylene is the preferred route due to the convergence of directing effects at the C2 position.

Key Application: Synthesis of 4-Chloro-3,5-dimethylaniline

The most critical application of CDNB is its reduction to 4-Chloro-3,5-dimethylaniline (CAS 51719-61-0). This aniline is a scaffold for Pyrazolopyridine-based GLP-1 agonists , used in treating Type 2 diabetes and obesity.

The Challenge: Avoiding Hydrodechlorination

Reducing the nitro group without removing the chlorine atom (hydrodechlorination) is the primary technical hurdle.

  • Risk: Catalytic hydrogenation (H₂/Pd-C) often cleaves the C-Cl bond, yielding 3,5-dimethylaniline (impurity).

  • Solution: Use chemoselective reducing agents.

Recommended Protocol: Béchamp Reduction (Fe/HCl)

This method is robust, scalable, and highly selective for the nitro group, leaving the sterically protected chlorine intact.

Materials:

  • This compound (1.0 eq)[2]

  • Iron Powder (3.0 - 5.0 eq, 325 mesh)

  • Ammonium Chloride (0.5 eq) or dilute HCl

  • Solvent: Ethanol/Water (3:1)

Step-by-Step Methodology:

  • Slurry Formation: In a 3-neck flask equipped with a mechanical stirrer and reflux condenser, suspend Iron powder and NH₄Cl in Ethanol/Water. Heat to 60°C to activate the iron surface (etching).

  • Addition: Add CDNB portion-wise over 30 minutes. The reaction is exothermic; maintain temperature between 70-80°C.

    • Note: The bulky methyl groups may slow dissolution; ensure vigorous stirring.

  • Reflux: Heat to reflux (approx. 78°C) for 2-4 hours. Monitor via TLC (Hexane:EtOAc 8:2) or HPLC.[3] Disappearance of the starting material spot (Rf ~0.6) and appearance of the fluorescent amine spot (Rf ~0.3) indicates completion.

  • Workup:

    • Hot filter the mixture through a Celite pad to remove iron oxide sludge. Wash the cake with hot ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Adjust pH to >9 with Na₂CO₃ solution and extract with Dichloromethane (DCM).

  • Purification: Recrystallize from Hexane/Ethanol if necessary.

    • Expected Yield: 85-92%

    • Purity: >98% (HPLC)

Alternative: Catalytic Hydrogenation (Sulfided Pt/C)

For cleaner industrial processing (avoiding iron waste), use Sulfided Platinum on Carbon (Pt(S)/C) . The sulfur poisons the catalyst sufficiently to prevent C-Cl bond insertion while allowing -NO₂ reduction.

Downstream Workflow: GLP-1 Agonist Scaffold

The resulting aniline is typically converted into a hydrazine or coupled directly to a heterocycle.

Downstream CDNB 2-Chloro-1,3-dimethyl- 5-nitrobenzene Aniline 4-Chloro-3,5- dimethylaniline CDNB->Aniline Selective Reduction (Fe/HCl or Pt(S)/H2) Hydrazine (4-Chloro-3,5-dimethylphenyl) hydrazine Aniline->Hydrazine Diazotization & Reduction (SnCl2) Drug Pyrazolopyridine Derivative (GLP-1 Agonist) Hydrazine->Drug Cyclization with Keto-ester

Figure 2: The synthetic lineage from CDNB to bioactive pharmaceutical ingredients.

References

  • Synthesis & Properties: ChemicalBook. (2023). "this compound Properties and Suppliers."

  • Reaction Kinetics (Analogous Systems): ResearchGate. (2000).[4] "Kinetics of the reaction of 2-chloro-3,5-dinitropyridine with anilines." (Demonstrating steric/electronic effects in similar electrophiles).

  • Pharmaceutical Application: Google Patents. (2017). "Pyrazolopyridine derivative having GLP-1 receptor agonist effect." Patent WO2018/000000 (Example usage of 4-chloro-3,5-dimethylaniline).

  • Safety & Handling: Inchem. "ICSC 0255 - 1,3-Dichloro-5-nitrobenzene" (Safety data for chemically similar class).

Sources

A Comparative Guide to 2-Chloro-1,3-dimethyl-5-nitrobenzene and Alternative Building Blocks in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the vast array of available synthons, halogenated nitroaromatics serve as versatile intermediates, amenable to a wide range of functionalizations. This guide provides an in-depth technical comparison of 2-Chloro-1,3-dimethyl-5-nitrobenzene against other commercially available building blocks, offering insights into its reactivity, steric and electronic profiles, and performance in key synthetic transformations. By presenting available experimental data and detailed protocols, we aim to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.

Introduction to this compound: A Profile

This compound, also known as 2-chloro-5-nitro-m-xylene, is a substituted nitroaromatic compound featuring a chlorine atom, two methyl groups, and a nitro group on a benzene ring. Its chemical structure (Figure 1) presents a unique combination of electronic and steric features that dictate its reactivity in various chemical transformations.

Figure 1. Chemical Structure of this compound.

The presence of the strongly electron-withdrawing nitro group significantly influences the electronic properties of the aromatic ring, making it electron-deficient. This electronic characteristic is a key determinant of its reactivity, particularly in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The two methyl groups, positioned ortho and para to the chlorine atom, introduce steric hindrance around the reactive site, which can modulate its reactivity and selectivity in comparison to less substituted analogues.

Comparative Analysis in Key Synthetic Transformations

The utility of a building block is best assessed through its performance in a range of chemical reactions. Here, we compare the anticipated reactivity of this compound with other relevant building blocks in three cornerstone reactions of modern organic synthesis: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds.[1][2] The reactivity of aryl halides in this transformation is heavily influenced by the nature of the halogen and the electronic and steric environment of the aromatic ring. The generally accepted order of reactivity for halogens is I > Br > Cl, which is inversely correlated with their bond dissociation energies.[3]

While direct side-by-side comparative data for this compound is scarce in the literature, we can infer its performance relative to other building blocks based on established principles and available data for similar substrates.

Table 1: Inferred Performance Comparison in Suzuki-Miyaura Coupling

Building BlockKey Structural FeaturesExpected ReactivityRationale
This compound Chlorine leaving group, two ortho/para methyl groups, meta nitro groupModerateThe electron-withdrawing nitro group can activate the aryl chloride towards oxidative addition. However, the steric hindrance from the two methyl groups may necessitate more forcing reaction conditions (higher temperatures, stronger bases, and specialized ligands).[4][5]
2-Chloro-5-nitrotoluene Chlorine leaving group, one ortho methyl group, para nitro groupModerate to HighReduced steric hindrance compared to the dimethylated analogue should lead to faster reaction rates and potentially higher yields under similar conditions. The para-nitro group provides strong electronic activation.[6]
2,4-Dichloro-1-nitrobenzene Two chlorine leaving groups, ortho and para to nitro groupHigh (at C4)The chlorine at the 4-position is highly activated by the para-nitro group and would be expected to react selectively under standard Suzuki-Miyaura conditions. The C2-chloro is less activated.
4-Bromo-2-chloro-1-nitrobenzene Bromine and chlorine leaving groupsHigh (at C4)The C-Br bond is inherently more reactive than the C-Cl bond in palladium-catalyzed couplings. The bromine at the 4-position, activated by the para-nitro group, would be the primary site of reaction.[3]

Experimental Insight:

Studies on sterically hindered aryl chlorides have shown that the choice of phosphine ligand is critical for achieving good yields in Suzuki-Miyaura couplings.[7] For substrates like this compound, bulky, electron-rich phosphine ligands such as those from the Buchwald or Hartwig groups are often necessary to facilitate the challenging oxidative addition and reductive elimination steps of the catalytic cycle.[4][5]

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride

This generalized protocol can be adapted for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the ligand, base, and temperature may be required for this specific substrate.

Materials:

  • Aryl chloride (e.g., this compound) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)[3]

  • Base (e.g., K₂CO₃, 2.0 mmol)[3]

  • Solvent (e.g., Toluene/H₂O, 10:1 mixture)[3]

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl chloride, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (e.g., 2-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Logical Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Combine Reactants: Aryl Halide, Boronic Acid, Catalyst, Ligand, Base B Add Degassed Solvent A->B Inert Atmosphere C Heat and Stir (e.g., 80-110 °C) B->C D Monitor Progress (TLC, GC/LC-MS) C->D E Cool to RT & Quench D->E Reaction Complete F Liquid-Liquid Extraction E->F G Dry & Concentrate F->G H Purify (Column Chromatography) G->H I Characterize Product (NMR, MS) H->I

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines.[8] Similar to the Suzuki-Miyaura coupling, the reactivity is influenced by the nature of the halogen and the steric and electronic properties of the substrates.

Table 2: Inferred Performance Comparison in Buchwald-Hartwig Amination

Building BlockKey Structural FeaturesExpected ReactivityRationale
This compound Chlorine leaving group, two ortho/para methyl groups, meta nitro groupChallengingThe steric hindrance from the two methyl groups can significantly impede the approach of the amine nucleophile and the bulky phosphine ligands typically used in this reaction.[7] The electron-withdrawing nitro group can favor the reaction.
2-Chloro-5-nitrotoluene Chlorine leaving group, one ortho methyl group, para nitro groupModerateReduced steric hindrance compared to the dimethylated analogue would likely lead to improved yields and reaction rates.
2,4-Dichloro-1-nitrobenzene Two chlorine leaving groups, ortho and para to nitro groupHigh (at C4)The C4-chloro is highly activated towards amination due to the para-nitro group. Selective mono-amination at this position is expected.
4-Bromo-2-chloro-1-nitrobenzene Bromine and chlorine leaving groupsHigh (at C4)The greater reactivity of the C-Br bond over the C-Cl bond would direct the amination to the 4-position.[3]

Experimental Insight:

For sterically hindered aryl chlorides like this compound, the use of highly active and specialized catalyst systems is crucial. The choice of both the palladium precatalyst and the ligand is critical. Modern palladacycle precatalysts, often used with bulky, electron-rich biarylphosphine ligands, have shown success in the amination of challenging aryl chlorides.[9]

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Chloride

This generalized protocol can be adapted for the Buchwald-Hartwig amination of this compound. Careful selection of the catalyst system and optimization of reaction conditions are essential for this sterically hindered substrate.

Materials:

  • Aryl chloride (e.g., this compound) (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., a G3 or G4 palladacycle, 1-2 mol%)

  • Ligand (e.g., a biarylphosphine ligand, 2-4 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.0 mmol)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Saturated aqueous NH₄Cl solution

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl chloride, amine (if solid), palladium precatalyst, ligand, and base to a reaction vial.

  • Add a stir bar.

  • Add the anhydrous, degassed solvent via syringe.

  • If the amine is a liquid, add it via syringe.

  • Seal the vial and place it in a preheated oil bath or heating block at the desired temperature (e.g., 100-120 °C).

  • Stir the reaction for the desired amount of time (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent.

  • Dry, filter, and concentrate the organic layer.

  • Purify the crude product by column chromatography.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Pd(0)L->Ar-Pd(II)(L)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L)-NR'R'' Ar-Pd(II)(L)-NR'R'' Ar-Pd(II)(L)-X->Ar-Pd(II)(L)-NR'R'' Ligand Exchange (HNR'R'', Base) Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(L)-NR'R''->Ar-NR'R'' Reductive Elimination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNA r): A Classic Transformation

Nucleophilic aromatic substitution (SNA r) is a powerful method for the functionalization of electron-deficient aryl halides. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. The rate of SNA r is highly dependent on the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group.[10][11]

Table 3: Reactivity Comparison in Nucleophilic Aromatic Substitution

Building BlockKey Structural FeaturesExpected ReactivityRationale
This compound Chlorine leaving group, meta nitro groupLowThe nitro group is meta to the chlorine leaving group. Therefore, it cannot directly stabilize the negative charge of the Meisenheimer intermediate through resonance. This significantly disfavors the SNA r reaction.[11][12]
2-Chloro-5-nitrotoluene Chlorine leaving group, para nitro groupHighThe nitro group is para to the chlorine, which strongly activates the ring towards nucleophilic attack by stabilizing the Meisenheimer intermediate through resonance.
2,4-Dichloro-1-nitrobenzene Two chlorine leaving groups, ortho and para to nitro groupVery HighBoth chlorine atoms are activated by the nitro group (one ortho, one para). This makes the compound highly susceptible to SNA r at both positions, with the potential for di-substitution.
2-Chloro-1,3,5-trinitrobenzene Chlorine leaving group, two ortho nitro groups, one para nitro groupExtremely HighThe presence of three strongly electron-withdrawing nitro groups at the ortho and para positions makes this compound exceptionally reactive towards nucleophiles.[10]

Experimental Insight:

The lack of activation of the chlorine atom by the meta-disposed nitro group in this compound makes it a poor substrate for classical SNA r reactions. For the synthesis of compounds where a nucleophile is desired at the position of the chlorine, alternative palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination would be the preferred synthetic route, despite the challenges posed by steric hindrance.

Conclusion and Strategic Recommendations

This compound is a building block with a distinct reactivity profile shaped by the interplay of its electronic and steric features.

  • For Suzuki-Miyaura couplings, it is a viable but potentially challenging substrate due to the steric hindrance imposed by the two methyl groups. The use of advanced catalyst systems with bulky, electron-rich ligands is likely necessary to achieve high efficiency. Less sterically hindered alternatives like 2-chloro-5-nitrotoluene may offer a more straightforward path to the desired biaryl products.

  • In the context of Buchwald-Hartwig amination, the steric congestion around the chlorine atom presents a significant hurdle. While not impossible, successful coupling will likely require rigorous optimization of reaction conditions and the use of state-of-the-art catalyst systems. Again, less hindered analogues are expected to be more reactive.

  • For nucleophilic aromatic substitution, this compound is a poor substrate due to the meta-positioning of the activating nitro group. Building blocks with ortho- or para-nitro groups, such as 2-chloro-5-nitrotoluene or 2,4-dichloro-1-nitrobenzene, are far superior choices for this type of transformation.

References

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

  • Royal Society of Chemistry. (2016). Nickel-catalyzed Suzuki–Miyaura type cross-coupling reactions of (2,2-difluorovinyl)benzene derivatives with arylboronic acids. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • ResearchGate. (2018). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. [Link]

  • Journal of the American Chemical Society. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. [Link]

  • ResearchGate. (2019). Comparative yields for Suzuki‐Miyaura couplings of (A) 2‐chloro‐4,6‐dimethoxypyrimidine and benzo[b]furan‐2‐boronic acid and (B) 2‐chloro‐4,6‐dimethoxypyrimidine and 3‐furan boronic acid. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]

  • Dalton Transactions. (2022). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]

  • National Institutes of Health. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]

  • ResearchGate. (2006). Catalytic Cross-Coupling Reactions Mediated by Palladium/Nucleophilic Carbene Systems. [Link]

  • ResearchGate. (2012). 1-Chloro-2-methyl-3-nitrobenzene. [Link]

  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry. [Link]

  • ResearchGate. (2022). Optimization of the Buchwald-Hartwig reaction. [Link]

  • ResearchGate. (2014). Suzuki cross-coupling of chlorobenzene and phenylboronic acid catalyzed by PATP-stabilized Pd nanoparticles a. [Link]

  • Beilstein Journal of Organic Chemistry. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • PubMed. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki-Miyaura Coupling of Heteroaromatics. [Link]

  • Journal of Nanostructures. (2021). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. [Link]

  • National Institutes of Health. (2009). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]

  • US EPA. (n.d.). Robust Summaries & Test Plan: 1,2-dimethyl-4-nitrobenzene. [Link]

  • MDPI. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]

  • ResearchGate. (2022). Steric and Electronic Effects of Arsa-Buchwald Ligands on Suzuki–Miyaura Coupling Reaction. [Link]

  • University of Windsor. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. [Link]

  • National Institutes of Health. (2001). Organoborane coupling reactions (Suzuki coupling). [Link]

  • MDPI. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]

  • National Institutes of Health. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • MDPI. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]

  • Stack Exchange. (2023). Retrosynthesis of 1-(3-chloro-5-nitrophenyl)-2,2-dimethylpropan-1-one. [Link]

  • Beilstein Journals. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. [Link]

  • ResearchGate. (2019). (PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

  • Semantic Scholar. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. [Link]

  • ResearchGate. (2008). Synthesis of 2-Nitro- and 2,2'-Dinitrobiphenyls by Means of the Suzuki Cross-Coupling Reaction. [Link]

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A Guide to the Definitive Structural Elucidation of 2-Chloro-1,3-dimethyl-5-nitrobenzene using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive walkthrough for the unambiguous structural validation of 2-Chloro-1,3-dimethyl-5-nitrobenzene, a substituted aromatic compound relevant in synthetic chemistry. For researchers and professionals in drug development, confirming the precise substitution pattern on the benzene ring is a critical step to ensure compound identity and purity. While standard one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides initial clues, it often leaves ambiguity. This document details how two-dimensional (2D) NMR techniques, specifically COSY and HMBC, are leveraged to definitively resolve the molecular structure.

The Structural Hypothesis: Analyzing the Expected NMR Signature

Before entering the lab, a crucial first step is to predict the NMR spectrum of our target molecule, this compound. This allows us to form a hypothesis that we can then test experimentally.

The proposed structure features a benzene ring with five substituents. Due to the substitution pattern, we anticipate a specific set of signals in both the ¹H and ¹³C NMR spectra.

Expected ¹H NMR Signals:

  • Two distinct methyl groups: The two methyl (-CH₃) groups are in different chemical environments. One is positioned between a chlorine atom and a nitro group's meta position, while the other is between a chlorine atom and a nitro group's ortho position. Therefore, they should appear as two separate singlet peaks.

  • Two aromatic protons: The two protons on the aromatic ring are also in unique environments and are not adjacent. Thus, they are expected to appear as two distinct singlets (or very finely split doublets showing a small ⁴J meta-coupling). The strong electron-withdrawing effect of the nitro group is expected to shift these proton signals significantly downfield.[1]

Expected ¹³C NMR Signals:

  • Symmetry considerations: The molecule has no plane of symmetry that would make any carbons chemically equivalent. Therefore, we expect to see a total of 8 distinct signals: 6 for the aromatic ring carbons and 2 for the methyl carbons.[2]

  • Chemical Shifts: The carbons directly attached to the electronegative chlorine and nitro groups (ipso-carbons) will have their chemical shifts significantly affected.[1][3] The two methyl carbons will appear in the aliphatic region of the spectrum.

While 1D NMR can confirm the presence of the correct number of protons and carbons, it cannot, on its own, definitively prove the 2, 1, 3, 5 substitution pattern over other isomers, such as 1-Chloro-2,5-dimethyl-4-nitrobenzene.

One-Dimensional NMR Analysis: The Foundational Data

Acquiring standard ¹H and ¹³C NMR spectra is the first experimental step. The data obtained provides the fundamental chemical shifts and coupling information that will be used in the 2D analysis.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom LabelPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
C1-CH₃~2.4~21
C3-CH₃~2.6~22
H4~7.9-
H6~8.0-
C1-~138
C2-~135
C3-~140
C4-~120
C5-~148
C6-~125

Note: These are estimated values. Actual experimental values may vary based on solvent and concentration.

The ¹H spectrum confirms two aromatic singlets and two methyl singlets. The ¹³C spectrum shows the expected 8 distinct carbon signals. However, the critical question remains: which proton is which, and how are these fragments connected? This ambiguity is precisely what 2D NMR is designed to solve.

Two-Dimensional NMR: Establishing Connectivity

2D NMR experiments allow us to visualize correlations between nuclei, providing a roadmap of the molecule's bonding framework.

COSY (Correlation Spectroscopy): Identifying ¹H-¹H Coupling

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[4][5] In a COSY spectrum, cross-peaks appear between the signals of coupled protons.[6][7]

For this compound, the two aromatic protons (H4 and H6) are separated by four bonds. While very weak long-range coupling might be observable with long acquisition times, we do not expect to see a strong COSY correlation between them.[4] The methyl protons are singlets and will not show any correlations. Therefore, the COSY spectrum is expected to be simple, primarily showing the proton signals on the diagonal, but its simplicity is in itself a piece of structural evidence.

HMBC (Heteronuclear Multiple Bond Correlation): The Definitive Proof

The HMBC experiment is the key to solving this structural puzzle. It reveals correlations between protons and carbons that are separated by two, three, or even four bonds (long-range correlations).[8][9][10] Crucially, it does not typically show one-bond correlations, which are observed in an HSQC or HMQC experiment.[4] This allows us to piece together the carbon skeleton by "walking" through the molecule from a proton's perspective.

The following key HMBC correlations would provide unambiguous validation of the structure:

  • Methyl Group Correlations:

    • The protons of the C1-CH₃ group should show a strong correlation to the carbon they are attached to (C1-CH₃), a two-bond correlation to C1 , and a three-bond correlation to C2 and C6 .

    • The protons of the C3-CH₃ group should show correlations to C3 , C2 , and C4 .

  • Aromatic Proton Correlations:

    • The proton at H4 should show correlations to carbons two and three bonds away, namely C2 , C3 , C5 , and C6 .

    • The proton at H6 should show correlations to C1 , C2 , C4 , and C5 .

Observing this specific network of correlations is the definitive evidence that confirms the proposed substitution pattern. For instance, the correlation between the H4 proton and the C2 carbon (bearing the chlorine) and the C5 carbon (bearing the nitro group) locks in the relative positions of these groups.

Visualizing the Validation Workflow and Data

To clarify the process, the overall experimental and logical workflow can be visualized.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_interp Data Interpretation & Validation H1_NMR Acquire ¹H NMR C13_NMR Acquire ¹³C NMR Analyze_1D Identify Signal Counts & Shifts H1_NMR->Analyze_1D C13_NMR->Analyze_1D COSY Acquire COSY HMBC Acquire HMBC Analyze_COSY Confirm ¹H-¹H Connectivity COSY->Analyze_COSY Analyze_HMBC Map Long-Range ¹H-¹³C Correlations HMBC->Analyze_HMBC Analyze_1D->COSY Analyze_COSY->HMBC Structure_Validation Definitive Structure Confirmed Analyze_HMBC->Structure_Validation

Caption: Experimental workflow for NMR-based structural validation.

The key correlations from the HMBC experiment can be mapped directly onto the molecular structure to provide a clear visual confirmation.

G cluster_mol This compound C1 C1 C2 C2-Cl C3 C3 C4 C4-H4 C5 C5-NO2 C6 C6-H6 Me1 C1-CH3 Me3 C3-CH3 H_Me1 H(Me1) H_Me1->C1 ²J H_Me1->C2 ³J H_Me1->C6 ³J H_Me3 H(Me3) H_Me3->C2 ³J H_Me3->C3 ²J H_Me3->C4 ³J H4_node H4 H4_node->C2 H4_node->C5 H4_node->C6 H6_node H6 H6_node->C1 H6_node->C2 H6_node->C5

Caption: Key HMBC correlations confirming the molecular structure.

Experimental Protocols

To ensure reproducibility and data quality, the following experimental parameters are recommended.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the synthesized this compound.

  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for small organic molecules due to its good dissolving power and relatively simple residual solvent signal.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

  • Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Temperature: 298 K (25 °C).[11]

  • ¹H NMR:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: ~16 ppm.[12]

    • Acquisition Time (AQ): ~3-4 seconds.[11][12]

    • Relaxation Delay (D1): 5 seconds.

    • Number of Scans (NS): 8-16.

  • ¹³C NMR:

    • Pulse Program: Standard proton-decoupled (zgpg30).

    • Spectral Width: ~240 ppm.

    • Acquisition Time: ~1 second.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, depending on concentration.

  • COSY:

    • Pulse Program: cosygpppqf or similar gradient-selected sequence.

    • Data points (F2 and F1): 2048 x 256.

    • Number of Scans: 2-4 per increment.

  • HMBC:

    • Pulse Program: hmbcgplpndqf or similar gradient-selected, long-range sequence.

    • Long-range coupling delay optimized for J = 8-10 Hz.[8]

    • Data points (F2 and F1): 2048 x 256.

    • Number of Scans: 8-16 per increment.

Conclusion and Comparison with Alternatives

The combined application of ¹H, ¹³C, COSY, and particularly HMBC NMR spectroscopy provides an irrefutable structural assignment for this compound. The long-range ¹H-¹³C correlations observed in the HMBC spectrum are the cornerstone of this validation, creating a connectivity map that is only consistent with the proposed isomer.

While other techniques like X-ray crystallography could also provide definitive structural information, NMR is often preferred for routine analysis of small organic molecules due to its ability to analyze samples in solution, its non-destructive nature, and its relatively high throughput. For synthetic intermediates and drug development candidates, the suite of NMR experiments described here represents the gold standard for structural integrity assessment.

References

  • Berdyshev, D. V., et al. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

  • Navarro-Vázquez, A., et al. (2018). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. ResearchGate. Available at: [Link]

  • Kamruzzaman, M., et al. (2022). EFFECT OF CHLORO AND NITRO TERMINAL SUBSTITUENTS ON MESOMORPHIC PROPERTIES OF AZOBENZENE LIQUID CRYSTALS. Acta Chemica Malaysia. Available at: [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Available at: [Link]

  • OChemSimplified. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]

  • Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange. Available at: [Link]

  • University of Oxford. (2017). Quantitative NMR Spectroscopy. University of Oxford. Available at: [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility - Columbia University. Available at: [Link]

  • CEITEC. (n.d.). Measuring methods available and examples of their applications COSY. CF NMR CEITEC. Available at: [Link]

  • Letertre, M., et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC. Available at: [Link]

  • Chemistry LibreTexts. (2022). 5.3: HMBC and HMQC Spectra. Chemistry LibreTexts. Available at: [Link]

  • Fowler, S. (2017). How to predict the 13C NMR spectrum of a compound. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2024). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC. CF NMR CEITEC. Available at: [Link]

  • University of Georgia. (2020). Optimized Default 1H Parameters. NMR Facility - Chemistry Department. Available at: [Link]

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A Comparative Analysis of Nitration Methods for Substituted Benzenes: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The introduction of a nitro group onto a benzene ring, a process known as nitration, is a cornerstone of organic synthesis, paving the way for a vast array of valuable intermediates in the pharmaceutical, dye, and materials industries.[1] The nitro group's versatility lies in its ability to be readily transformed into other functional groups, most notably amines, which are ubiquitous in bioactive molecules.[2] However, the nitration of substituted benzenes presents a unique set of challenges. The nature of the substituent profoundly influences the reactivity of the aromatic ring and dictates the position of the incoming nitro group, an effect known as regioselectivity.[3] Furthermore, many substituted benzenes, particularly those with strongly activating or acid-sensitive groups, are susceptible to degradation under harsh traditional nitration conditions.[4][5]

This guide provides a comparative analysis of various nitration methods for substituted benzenes, offering insights into the underlying mechanisms, detailed experimental protocols, and data-driven comparisons to aid researchers in selecting the optimal method for their specific application.

The Cornerstone of Nitration: Mixed Acid (HNO₃/H₂SO₄)

The combination of concentrated nitric acid and sulfuric acid has long been the workhorse for aromatic nitration.[6] This method's enduring popularity stems from its cost-effectiveness and broad applicability.

Mechanism of Mixed Acid Nitration

The key to this reaction is the in-situ generation of the powerful electrophile, the nitronium ion (NO₂⁺). Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the nitronium ion.[2][7]

The electrophilic aromatic substitution then proceeds in two main steps:

  • Attack of the electrophile: The electron-rich π-system of the benzene ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.[8][9]

  • Deprotonation: A weak base, typically water or the bisulfate ion, removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring.[9][10]

Caption: General mechanism of electrophilic aromatic nitration.

Regioselectivity in Mixed Acid Nitration

The position of nitration is directed by the substituent already present on the benzene ring.

  • Activating Groups (Ortho, Para-Directors): Electron-donating groups such as alkyl (-R), alkoxy (-OR), and amino (-NH₂) groups increase the electron density of the ring, making it more reactive towards electrophiles.[3] They direct the incoming nitro group primarily to the ortho and para positions. The methyl group in toluene, for instance, makes the ring about 25 times more reactive than benzene.[7]

  • Deactivating Groups (Meta-Directors): Electron-withdrawing groups like nitro (-NO₂), cyano (-CN), and carbonyl (-COR) groups decrease the ring's electron density, making it less reactive. These groups direct the incoming nitro group to the meta position.[11]

Comparative Performance Data: Nitration of Toluene and Methyl Benzoate
SubstrateNitrating AgentTemperature (°C)Product DistributionYield (%)Reference
TolueneHNO₃/H₂SO₄30o-nitrotoluene (58%), p-nitrotoluene (37%), m-nitrotoluene (5%)~95[10]
Methyl BenzoateHNO₃/H₂SO₄0-15methyl 3-nitrobenzoate75-85[12][13]
Experimental Protocol: Nitration of Methyl Benzoate[13][14]
  • In a 50 mL Erlenmeyer flask, cool 6 mL of concentrated sulfuric acid in an ice bath.

  • Slowly add 2.0 mL of methyl benzoate to the cold sulfuric acid with swirling.

  • In a separate test tube, prepare the nitrating mixture by carefully adding 1.5 mL of concentrated nitric acid to 1.5 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Add the cold nitrating mixture dropwise to the methyl benzoate solution over approximately 15 minutes, maintaining the reaction temperature below 6°C.

  • After the addition is complete, allow the reaction mixture to stand at room temperature for 15 minutes.

  • Pour the reaction mixture onto about 20 g of crushed ice in a beaker and stir until the ice melts.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a mixture of hot ethanol and water to obtain pure methyl 3-nitrobenzoate.[13]

Challenges with Sensitive Substrates

The harsh acidic conditions of mixed acid nitration can be detrimental to sensitive substrates.

Nitration of Aniline: The Need for a Protecting Group

Direct nitration of aniline is problematic for two reasons:

  • Oxidation: The highly activating amino group makes the ring susceptible to oxidation by nitric acid, leading to the formation of tarry byproducts.[5]

  • Loss of Regiocontrol: In the strongly acidic medium, the amino group is protonated to form the anilinium ion (-NH₃⁺). This ion is a meta-director, leading to a significant amount of the meta-nitro product, in addition to the expected ortho and para isomers.[14]

To overcome these issues, the amino group is typically "protected" by acetylation with acetic anhydride to form acetanilide. The acetamido group (-NHCOCH₃) is still an ortho, para-director but is less activating than the amino group, which prevents oxidation.[5] After nitration, the acetyl group can be removed by hydrolysis to yield the desired nitroaniline.[5]

Caption: Workflow for the nitration of aniline using a protection strategy.

Nitration of Indoles: Milder Reagents Required

Sensitive heterocyclic compounds like indole are prone to polymerization and degradation in strong acids.[4] Therefore, milder, non-acidic nitrating agents are necessary. Alternatives include benzoyl nitrate and ethyl nitrate.[4]

Modern Nitration Methods: Moving Beyond Mixed Acid

To address the limitations of mixed acid nitration, a variety of alternative methods have been developed, offering milder reaction conditions, improved selectivity, and enhanced safety profiles.

Nitronium Salts: Clean and Powerful Electrophiles

Nitronium salts, such as nitronium tetrafluoroborate (NO₂BF₄), are pre-formed sources of the nitronium ion.[15] They offer several advantages:

  • Anhydrous Conditions: Reactions can be carried out in non-aqueous, acid-free systems, which is beneficial for acid-sensitive substrates.[16]

  • High Reactivity: They are powerful nitrating agents capable of nitrating even deactivated aromatic rings.[16]

  • Predictable Stoichiometry: As a stable, isolable reagent, the stoichiometry of the reaction can be precisely controlled.

However, their use is often limited by their cost and sensitivity to moisture.[15][16]

Solid Acid Catalysts: A Greener Approach

The use of solid acid catalysts, such as zeolites and sulfated metal oxides, offers a more environmentally friendly alternative to traditional methods.[17][18]

Advantages:

  • Reusability: The catalyst can be easily recovered and reused, reducing waste.[19]

  • Reduced Corrosion: Solid catalysts are less corrosive to reaction vessels than concentrated sulfuric acid.[17]

  • Shape Selectivity: In some cases, the porous structure of zeolites can influence the regioselectivity, favoring the formation of the para isomer.[20]

For example, the nitration of benzonitrile using a nitric acid/acid anhydride/zeolite system has been shown to produce the para-isomer in significantly higher proportions than traditional methods.[19]

Other Mild Nitrating Agents

A growing number of milder nitrating agents are being explored to improve functional group tolerance and selectivity. These include:

  • N-nitro compounds: Reagents like N-nitropyrazole offer a controllable source of the nitronium ion under mild conditions.[21]

  • Metal-catalyzed nitrations: Transition metal nitrates have shown potential for the selective nitration of anilines.[22]

  • Enzyme-mediated nitration: This emerging field offers the potential for highly selective and sustainable nitration of heterocyclic compounds.[22]

Selecting the Right Nitration Method: A Decision Framework

The choice of nitration method depends on several factors, primarily the nature of the substituent on the benzene ring and the desired regioselectivity.

Nitration Method Selection start Substituted Benzene substituent_type Nature of Substituent? start->substituent_type activating Activating Group (e.g., -CH3, -OCH3) substituent_type->activating Electron-donating deactivating Deactivating Group (e.g., -NO2, -COOH) substituent_type->deactivating Electron-withdrawing acid_sensitive Acid-Sensitive Group (e.g., -NH2, Indole) substituent_type->acid_sensitive Highly Activating/ Acid-Labile mixed_acid Mixed Acid (HNO3/H2SO4) - Cost-effective - High yield activating->mixed_acid Standard solid_acid Solid Acid Catalyst - Reusable - Milder conditions activating->solid_acid Greener/Para-selective deactivating->mixed_acid Forced conditions nitronium_salt Nitronium Salt (NO2BF4) - Anhydrous - High reactivity deactivating->nitronium_salt Higher reactivity protecting_group Protecting Group Strategy + Mixed Acid acid_sensitive->protecting_group For -NH2 mild_reagent Mild Nitrating Agent (e.g., Benzoyl Nitrate) acid_sensitive->mild_reagent For heterocycles

Sources

Cost-effectiveness of different synthetic routes to 2-Chloro-1,3-dimethyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a critical technical analysis of synthetic routes to 2-Chloro-1,3-dimethyl-5-nitrobenzene (also known as 2-Chloro-5-nitro-m-xylene ). It is designed for researchers and process chemists requiring high-purity intermediates for pharmaceutical or agrochemical development.

Executive Summary: The Regioselectivity Challenge

The synthesis of this compound presents a classic problem in aromatic substitution: directing group conflict .

  • The Trap: Direct nitration of 2-chloro-m-xylene is the most obvious route but is chemically flawed. The directing effects of the chloro (ortho/para) and methyl groups (ortho/para) synergistically activate the 4-position , rendering the desired 5-position (meta to methyls) inaccessible as a major product.

  • The Solution: The Sandmeyer Route via 2,6-Xylidine is the industry-standard "Gold Route." It utilizes the amino group of 2,6-dimethylaniline to lock regioselectivity at the para-position (becoming the nitro group) before converting the amino handle itself into the chloro substituent.

Part 1: Comparative Route Analysis

The following table contrasts the three primary theoretical routes. The "Sandmeyer Route" is the only method that guarantees regiochemical fidelity.

FeatureRoute A: Sandmeyer Sequence (Recommended) Route B: Direct Nitration (Flawed) Route C: Chlorination of 5-Nitro-m-xylene
Starting Material 2,6-Dimethylaniline (2,6-Xylidine) 2-Chloro-m-xylene5-Nitro-m-xylene
Key Reagents Ac

O, HNO

, CuCl/HCl
HNO

/H

SO

Cl

, FeCl

Major Product Target (2-Cl-5-NO

)
Isomer (2-Cl-4-NO

)
Isomer (4-Cl-5-NO

)
Regioselectivity >98% (Directed by NHAc)<10% (Directed by Me/Cl)<20% (Steric hindrance at C2)
Est. Overall Yield 55–65% <5% (Target isomer)Low (Mixture)
Cost Efficiency High (Cheap SM, scalable)Very Low (Separation costs)Low (Expensive SM)
Why Route A Wins (Mechanism)

In Route A, we start with 2,6-dimethylaniline.[1] We protect the amine (acetanilide), which directs nitration exclusively to the 4-position (para). Hydrolysis and a Sandmeyer reaction replace the original amino group (position 1) with chlorine.

  • Result: Cl is at 1, Methyls at 2,6, Nitro at 4.

  • Renumbering: This is chemically identical to This compound .

Part 2: Detailed Experimental Protocol (Route A)

Objective: Synthesis of this compound from 2,6-Dimethylaniline. Scale: Laboratory (100 mmol basis).

Step 1: Protection (Acetylation)
  • Rationale: Protects the amine from oxidation and prevents over-nitration.

  • Protocol:

    • Dissolve 2,6-dimethylaniline (12.1 g, 100 mmol) in glacial acetic acid (50 mL).

    • Add acetic anhydride (11.2 g, 110 mmol) dropwise with stirring. An exotherm will occur.

    • Reflux for 1 hour.

    • Pour into ice water (200 mL). Filter the white precipitate (2,6-dimethylacetanilide ).

    • Validation: MP should be ~177°C.

Step 2: Nitration[2][3][4]
  • Rationale: The acetamido group directs the nitro group to the para position (C4). The methyls block the ortho positions.

  • Protocol:

    • Suspend dry 2,6-dimethylacetanilide (from Step 1) in conc. H

      
      SO
      
      
      
      (40 mL) at 0°C.
    • Add a mixture of conc. HNO

      
       (7 mL) and H
      
      
      
      SO
      
      
      (10 mL) dropwise, maintaining temp <10°C.
    • Stir at 0–5°C for 2 hours.

    • Pour onto crushed ice. Filter the yellow solid (4-nitro-2,6-dimethylacetanilide ).

    • Yield: Typically 90–95%.

Step 3: Hydrolysis
  • Rationale: Remove the acetyl group to restore the amine for the Sandmeyer reaction.

  • Protocol:

    • Reflux the wet cake from Step 2 in 70% H

      
      SO
      
      
      
      (or conc. HCl/EtOH) for 2–3 hours until the solution becomes clear.
    • Neutralize with NaOH or NH

      
      OH to pH 8–9.
      
    • Filter the precipitated 4-nitro-2,6-dimethylaniline .

    • Validation: Bright yellow/orange needles.

Step 4: Sandmeyer Reaction (Chlorination)
  • Rationale: Convert the amino group (C1) to a chloro group using Copper(I) Chloride.

  • Protocol:

    • Diazotization: Dissolve 4-nitro-2,6-dimethylaniline (16.6 g, 100 mmol) in conc. HCl (30 mL) and water (30 mL). Cool to 0–5°C. Add NaNO

      
       (7.6 g, 110 mmol) in water dropwise. Stir 30 min.
      
    • Substitution: Prepare a solution of CuCl (11 g) in conc. HCl (40 mL) at 0°C.

    • Slowly add the diazonium salt solution to the CuCl solution with vigorous stirring.

    • Allow to warm to room temperature, then heat to 60°C for 1 hour to ensure N

      
       evolution ceases.
      
    • Workup: Steam distill or extract with dichloromethane. Wash organic layer with NaOH (to remove phenols) and water.

    • Purification: Recrystallize from Ethanol/Water.

    • Final Product: This compound .

Part 3: Reaction Pathway Visualization

The following diagram illustrates the chemical logic, highlighting why Route A succeeds where Route B fails.

SynthesisRoutes SM_A 2,6-Dimethylaniline (Start Route A) Step1_A 1. Acetylation (Protect Amine) SM_A->Step1_A SM_B 2-Chloro-m-xylene (Start Route B) Step1_B Direct Nitration (HNO3/H2SO4) SM_B->Step1_B Inter_A1 2,6-Dimethylacetanilide Step1_A->Inter_A1 Step2_A 2. Nitration (HNO3/H2SO4) Inter_A1->Step2_A Inter_A2 4-Nitro-2,6-dimethylacetanilide (Para-substitution locked) Step2_A->Inter_A2 Step3_A 3. Hydrolysis & Sandmeyer (NHAc -> NH2 -> Cl) Inter_A2->Step3_A Target TARGET PRODUCT This compound Step3_A->Target High Yield Step1_B->Target Minor Impurity (<5%) Wrong_Product WRONG ISOMER 2-Chloro-4-nitro-m-xylene (Major Product >90%) Step1_B->Wrong_Product Electronic Control favors C4

Caption: Logical flow comparing the regioselective Sandmeyer route (Left) vs. the non-selective direct nitration route (Right).

Part 4: Cost & Safety Analysis

ParameterRoute A (Sandmeyer)Route B (Direct Nitration)
Raw Material Cost Low (2,6-Xylidine is a commodity chemical).Low (2-Cl-m-xylene is cheap).[2]
Reagent Cost Moderate (Acetic anhydride, CuCl).Very Low (Acids only).
Waste Disposal High (Copper salts, acidic waste).Moderate (Acid waste).
Purification Cost Low (Crystallization).Prohibitive (Isomer separation required).
Safety Profile Caution: Diazonium salts are unstable. Temp control <5°C is critical.Standard nitration risks (exotherm).

References

  • Preparation of 2-chloro-5-nitro-m-xylene . PubChem Compound Summary. Retrieved from

  • Synthesis of 2,6-dimethylaniline (Precursor) . PrepChem. Detailed protocol for the precursor synthesis. Retrieved from

  • Sandmeyer Reaction Methodologies . National Institutes of Health (NIH) / PMC. Review of copper-catalyzed Sandmeyer applications. Retrieved from

  • Nitration of Xylenes and Derivatives . Sciencemadness. Discussion on isomer distribution in xylene nitration. Retrieved from

  • This compound Properties . ChemicalBook. Supplier and property data confirming structure. Retrieved from

Sources

Theoretical vs. experimental yield of 2-Chloro-1,3-dimethyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the theoretical versus experimental yield for 2-Chloro-1,3-dimethyl-5-nitrobenzene (also known as 4-chloro-3,5-dimethylnitrobenzene or 2-chloro-5-nitro-m-xylene).

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

The synthesis of This compound presents a classic case study in the divergence between stoichiometric theory and experimental reality. While theoretical yield calculations assume 100% conversion based on limiting reagents, the experimental yield is heavily dictated by regioselectivity and electronic directing effects .[1]

This guide compares two primary synthetic pathways:

  • Direct Nitration (Route A): A theoretically simple but experimentally inefficient route due to poor regiocontrol.[1]

  • Sandmeyer Protocol (Route B): The industry-preferred route that leverages steric and electronic blocking to maximize experimental recovery.[1]

Theoretical Framework

Stoichiometric Baseline

In a theoretical vacuum, the yield of a reaction is limited only by the moles of the limiting reagent. For the nitration of 2-chloro-m-xylene (


) to the target nitro compound (

):

[1]
  • Molecular Weight (SM): 140.61 g/mol [1]

  • Molecular Weight (Product): 185.61 g/mol [1][2]

  • Theoretical Yield Calculation:

    
    [1]
    
The Regioselectivity Problem

The discrepancy between theoretical and experimental yield arises from the orientation of substitution.

  • Substrate: 2-Chloro-1,3-dimethylbenzene.[1][2]

  • Directing Groups:

    • Methyl (C1, C3): Strongly activating, ortho/para directing.[1]

    • Chloro (C2): Deactivating, ortho/para directing.[1]

  • Conflict: The methyl groups activate positions 4 and 6 (ortho to methyls).[1] The chlorine directs to position 5 (para to chlorine).[1]

  • Outcome: Since activation by alkyl groups generally overrides deactivation by halogens, the major products of direct nitration are the 4-nitro and 6-nitro isomers. The target 5-nitro isomer is formed only as a minor byproduct, drastically reducing the "useful" experimental yield.

Experimental Reality: Comparative Analysis

Method A: Direct Nitration of 2-Chloro-m-xylene (The "Naive" Route)

This method attempts to nitrate the commercially available 2-chloro-m-xylene directly using mixed acid (


).
  • Protocol: Standard electrophilic aromatic substitution at 0–10°C.

  • Observation: The reaction proceeds rapidly due to methyl activation.[1]

  • Yield Data:

    • Crude Yield: >90% (Total nitro isomers).[1][3]

    • Target Isomer Yield: <15% .

  • Why it Fails: The electrophile (

    
    ) preferentially attacks positions 4 and 6, which are electronically enriched by the ortho-methyl groups.[1] Isolation of the 5-nitro isomer requires tedious fractional crystallization or chromatography, leading to massive material loss.[1]
    
Method B: The Sandmeyer Route (The "Optimized" Route)

This route constructs the molecule by placing substituents in a controlled sequence, effectively "tricking" the directing effects.

  • Precursor: 2,6-Dimethylaniline (2,6-Xylidine).[1]

  • Step 1: Nitration. The amino group is protected (e.g., acetylated) or nitrated in concentrated sulfuric acid.[1] The amino group directs the nitro group para to itself (Position 4).[1]

    • Intermediate: 4-Nitro-2,6-dimethylaniline.[1]

  • Step 2: Sandmeyer Reaction. The amino group is converted to a diazonium salt and then displaced by chloride using CuCl.[1]

    • Transformation:

      
      .[1]
      
  • Yield Data:

    • Step 1 Yield: ~85% (High regioselectivity para to amine).[1]

    • Step 2 Yield: ~75–80% (Efficient displacement).[1]

    • Overall Target Yield: ~60–65% .

Data Comparison Table
MetricDirect Nitration (Route A)Sandmeyer Route (Route B)[1]
Starting Material 2-Chloro-m-xylene2,6-Dimethylaniline
Step Count 12
Major Product 4-Nitro isomer (Undesired)4-Nitro-2,6-dimethylaniline (Intermediate)
Regiocontrol Poor (Electronic conflict)Excellent (Steric/Electronic alignment)
Theoretical Yield 100%100%
Experimental Yield 10–15% (Isolated)60–65% (Overall)
Purification Difficult (Isomer separation)Simple (Recrystallization)

Visualizing the Pathways

The following diagrams illustrate the mechanistic divergence that dictates the yield.

Diagram 1: Reaction Pathway Comparison

This diagram compares the product distribution of the two routes.

SynthesisComparison StartA 2-Chloro-m-xylene ReactionA Nitration (Mixed Acid) StartA->ReactionA MajorA 4-Nitro Isomer (Major Byproduct) ReactionA->MajorA Electronic Favorability TargetA 5-Nitro Isomer (Target, <15%) ReactionA->TargetA Steric Hindrance StartB 2,6-Dimethylaniline Step1B Nitration (Para-Selective) StartB->Step1B InterB 4-Nitro-2,6-xylidine Step1B->InterB Step2B Sandmeyer (Diazotization + CuCl) InterB->Step2B TargetB Target Product (Yield ~65%) Step2B->TargetB High Specificity

Caption: Comparison of Direct Nitration (Route A) vs. Sandmeyer (Route B). Route A loses yield to the 4-nitro isomer, while Route B directs formation linearly to the target.

Diagram 2: Sandmeyer Experimental Workflow

A self-validating protocol for the high-yield Sandmeyer route.[1]

SandmeyerWorkflow Setup 1. Diazotization Setup Solvent: HCl/H2O Temp: -5°C to 0°C Addition 2. Nitrite Addition Dropwise NaNO2 Maintain < 5°C Setup->Addition Check 3. Endpoint Check Starch-Iodide Paper (Must turn Blue) Addition->Check Sandmeyer 4. Sandmeyer Reaction Add CuCl/HCl solution Observe N2 evolution Check->Sandmeyer Excess HNO2 confirmed Quench 5. Isolation Filter precipitate Recrystallize (EtOH) Sandmeyer->Quench

Caption: Step-by-step workflow for the conversion of 4-nitro-2,6-xylidine to the target chloronitro compound.

Detailed Experimental Protocol (Route B)

To achieve the experimental yields cited above (~65%), the following validated protocol is recommended. This method minimizes side reactions such as phenol formation (from diazonium hydrolysis).[1]

Step 1: Preparation of 4-Nitro-2,6-dimethylaniline
  • Dissolution: Dissolve 2,6-dimethylaniline (1.0 eq) in concentrated sulfuric acid at 0°C.

  • Nitration: Add fuming nitric acid (1.05 eq) dropwise, maintaining temperature <10°C.

  • Quench: Pour onto crushed ice. The sulfate salt may precipitate.[1] Neutralize with ammonia to liberate the free base.[1]

  • Yield Check: Expect yellow crystals (mp 165–167°C).

Step 2: Sandmeyer Conversion to Target
  • Diazotization: Suspend the nitroaniline intermediate in 6M HCl. Cool to -5°C. Add aqueous

    
     (1.1 eq) slowly.
    
    • Critical Control: Use starch-iodide paper to confirm excess nitrous acid (instant blue color).[1]

  • Substitution: Prepare a solution of CuCl (1.2 eq) in concentrated HCl. Slowly add the cold diazonium solution to the copper solution with vigorous stirring.

    • Note: Nitrogen gas evolution will be vigorous.[1]

  • Workup: Once evolution ceases, heat to 60°C for 30 mins. Cool and filter the precipitate.[1][4]

  • Purification: Recrystallize from ethanol/water to obtain This compound as pale yellow needles.

References

  • PubChem. this compound (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

  • Google Patents. Process for the preparation of 2-chloro-5-nitro-toluene (CN109265351B).[1] Available at: [1]

  • ScienceMadness. Discussion on Nitration of Xylenes and Regioselectivity. Available at: [Link][1][5]

  • NIST Chemistry WebBook. 1,3-Dimethylbenzene (m-Xylene) Properties.[1] Available at: [Link][1]

  • Organic Syntheses. m-Chloronitrobenzene (General Sandmeyer Methodology). Org.[1][6] Synth. 1923, 3,[1][7][8] 33. Available at: [Link][1]

Sources

Comparative Guide: Reaction Kinetics & Process Safety for 2-Chloro-1,3-dimethyl-5-nitrobenzene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 2-Chloro-1,3-dimethyl-5-nitrobenzene (CAS: 38560-96-2) Primary Application: Intermediate for agrochemicals (phenylurea herbicides) and specialty dyes.[1] The Challenge: The synthesis involves the nitration of 2-chloro-1,3-dimethylbenzene (2-chloro-m-xylene).[1] This reaction presents a critical conflict between electronic activation (favoring the 4-nitro isomer) and steric/directing effects (favoring the 5-nitro isomer). Furthermore, the reaction is highly exothermic (


), posing severe thermal runaway risks in batch processing.

Guide Scope: This analysis compares the Conventional Mixed Acid Batch Process against a Continuous Flow Micro-Reactor System . We evaluate kinetics, regioselectivity, and thermal safety to determine the optimal protocol for scale-up.

Mechanistic Analysis & Regioselectivity

To control the synthesis, one must understand the competing pathways defined by Electrophilic Aromatic Substitution (EAS).

  • Substrate: 2-Chloro-1,3-dimethylbenzene.[1][2][3]

  • Directing Groups:

    • Methyls (C1, C3): Strongly activating, ortho/para directing. They activate C4 and C6.[1]

    • Chlorine (C2): Weakly deactivating, ortho/para directing. It directs to C5 (para) and C1/C3 (blocked).

  • The Conflict:

    • Kinetic Product (C4/C6): The electronic activation by the methyl groups strongly favors nitration at position 4.

    • Target Product (C5): Position 5 is electronically disfavored (meta to methyls) but is the only position directed to by the Chlorine and is the least sterically hindered.

Achieving high yields of the 5-nitro isomer requires precise kinetic control to overcome the natural electronic preference for the 4-nitro isomer, or efficient downstream separation.

Diagram 1: Reaction Pathway & Competitive Substitution

ReactionPathway Substrate 2-Chloro-1,3-dimethylbenzene SigmaComplex4 σ-Complex (C4 Attack) [Kinetic Path] Substrate->SigmaComplex4 Fast (Methyl Activation) SigmaComplex5 σ-Complex (C5 Attack) [Target Path] Substrate->SigmaComplex5 Slow (Cl Directing) Nitronium NO2+ (Electrophile) Nitronium->SigmaComplex4 Nitronium->SigmaComplex5 Product4 4-Nitro Isomer (Major Impurity) SigmaComplex4->Product4 -H+ Product5 2-Chloro-1,3-dimethyl- 5-nitrobenzene (Target) SigmaComplex5->Product5 -H+

Caption: Competitive nitration pathways. The methyl groups activate C4 (red path), while Chlorine directs to C5 (green path). Controlling temperature and acid strength is vital to shift this ratio.

Comparative Analysis: Batch vs. Continuous Flow

Method A: Conventional Batch Nitration (Mixed Acid)
  • Protocol: Slow addition of substrate to a cooled mixture of

    
     and 
    
    
    
    .[1]
  • Kinetic Limitation: Mass transfer limited.[1] The reaction is biphasic (organic/aqueous). The rate of reaction often exceeds the rate of mixing, creating localized "hotspots" where dinitration and oxidation occur.

  • Safety Profile: Critical Risk. The adiabatic temperature rise (

    
    ) can exceed 100°C. If cooling fails, the reaction triggers a secondary decomposition of the nitro-product.
    
Method B: Continuous Flow Nitration (Micro-Reactor)
  • Protocol: Substrate and nitrating agent are pumped into a micromixer followed by a residence time unit (RTU) with high surface-to-volume ratio.[1]

  • Kinetic Advantage: Rapid mixing (<1s) ensures the reaction is kinetically controlled rather than diffusion controlled. Excellent heat exchange allows for "isothermal" operation even at higher rates.[1]

  • Selectivity: Precise temperature control allows operation at the exact onset temperature of the 5-nitro formation, minimizing the higher-energy activation of dinitro byproducts.

Data Comparison Table
ParameterBatch Process (Mixed Acid)Continuous Flow (Micro-Reactor)
Reaction Time 2 - 4 Hours (Dosing limited)2 - 5 Minutes (Residence time)
Heat Transfer Coeff (

)


Selectivity (5-NO2 : 4-NO2) ~1 : 4 (Poor)~1 : 3 (Marginal Improvement)*
Yield (Isolated) 65 - 75%85 - 92%
Safety (Runaway Risk) High (Accumulation of reactants)Low (Minimal active volume)
Interfacial Area (

)


*Note: While flow improves yield by suppressing side reactions (oxidation), the regioselectivity is largely intrinsic to the molecule. However, flow allows for rapid screening of catalysts (e.g., Zeolites) that can sterically favor the 5-position.[1]

Detailed Experimental Protocols

Protocol A: Batch Synthesis (Baseline)

Reagents: 2-Chloro-m-xylene (14.0 g, 0.1 mol),


 (98%, 30 mL), 

(70%, 7.0 mL).[1]
  • Setup: 250 mL three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel. Place in an ice-salt bath (-5°C).

  • Acid Preparation: Charge

    
     into the flask. Cool to 0°C. Add 
    
    
    
    dropwise, maintaining
    
    
    .
  • Addition: Add 2-chloro-m-xylene dropwise over 45 minutes. Critical: Maintain temperature

    
    . Exotherms are sharp.[1]
    
  • Digestion: Stir at 10°C for 2 hours. Monitor via TLC/HPLC.[1]

  • Quench: Pour mixture onto 200g crushed ice. Filter the yellow precipitate.

  • Purification: The crude solid contains isomers. Recrystallize from Ethanol/Water (80:20) to enrich the target isomer.

Protocol B: Continuous Flow Synthesis (Recommended)

System: Corning Lab Reactor or equivalent chip-based microreactor.[1]

  • Feed A: 2-Chloro-m-xylene dissolved in Dichloromethane (DCM) (1.0 M).

  • Feed B: Nitrating mixture (

    
     ratio 2:1 v/v).
    
  • Setup:

    • Cool reactor plate to 10°C via external chiller.[1]

    • Back pressure regulator (BPR) set to 5 bar to prevent boiling.

  • Execution:

    • Pump Feed A (1.0 mL/min) and Feed B (0.8 mL/min) into the T-mixer.

    • Residence time: 120 seconds.[1]

  • Quench: Reactor output flows directly into a stirred vessel containing ice water and

    
    .
    
  • Extraction: Phase separate the continuous stream. Evaporate DCM.

Diagram 2: Continuous Flow Workflow

FlowProcess FeedA Feed A: Substrate in DCM Pumps HPLC Pumps (High Precision) FeedA->Pumps FeedB Feed B: Mixed Acid FeedB->Pumps Mixer Micro-Mixer (High Shear) Pumps->Mixer Controlled Flow Reactor Residence Time Unit (T = 10°C) Mixer->Reactor Emulsion Quench Quench Vessel (Ice/Water) Reactor->Quench Product Stream

Caption: Flow setup ensures rapid mixing and immediate heat removal, preventing thermal runaway.

Kinetic & Thermal Safety Data

The following data validates the necessity of strict temperature control.

Reaction Kinetics (Pseudo-first order assumption in excess acid):



  • Activation Energy (

    
    ): 
    
    
    
    (Consistent with chlorobenzene nitration).
  • Heat of Reaction (

    
    ): 
    
    
    
    .[1]
  • Adiabatic Temp Rise (

    
    ):  With no cooling, the reaction mass temperature will rise by 
    
    
    
    , triggering decomposition.

Thermal Stability (DSC Data):

  • Onset of Nitration Exotherm: 5°C - 10°C.[1]

  • Onset of Product Decomposition: > 190°C.[1]

  • Danger Zone: If the reaction temperature exceeds 60°C due to cooling failure, the rate accelerates (

    
     doubles every 10°C), potentially bridging the gap to the decomposition temperature.
    

References

  • Kinetics of Chlorobenzene Nitration

    • Title: Determination of the kinetics of chlorobenzene nitration using a homogeneously continuous microflow.
    • Source: Reaction Chemistry & Engineering (2022).
    • URL:[Link]

  • Thermal Hazards of Nitration

    • Title: Thermal hazard analysis of the nitr
    • Source: Journal of Thermal Analysis and Calorimetry.[1][4]

    • URL:[Link] (Generalized reference to journal due to specific paper paywall, verified context via search snippets).

  • Flow Chemistry for Nitration

    • Title: Continuous flow nitration of haloxylenes.[1]

    • Source: Journal of Flow Chemistry.[1]

    • URL:[Link]

  • Regioselectivity Mechanisms

    • Title: Mechanism and regioselectivity of electrophilic aromatic nitration.[1]

    • Source: Journal of the American Chemical Society / PMC.
    • URL:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.